molecular formula C26H35F3O6 B125177 5,6-trans-Travoprost CAS No. 1563176-59-9

5,6-trans-Travoprost

Cat. No.: B125177
CAS No.: 1563176-59-9
M. Wt: 500.5 g/mol
InChI Key: MKPLKVHSHYCHOC-JPVYXPJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Travoprost is the Alcon trade name for fluprostenol isopropyl ester, an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Fluprostenol isopropyl ester is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. 5-trans Fluprostenol isopropyl ester (5-trans Travoprost) is an impurity that is routinely found in bulk preparations of fluprostenol isopropyl ester in amounts ranging from 1-3%. The pharmacology of 5-trans fluprostenol isopropyl ester has not been studied extensively to date.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-JPVYXPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563176-59-9
Record name (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-trans-Travoprost: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a potent prostaglandin F2α analogue renowned for its efficacy in reducing intraocular pressure (IOP), a critical factor in the management of open-angle glaucoma and ocular hypertension.[1][2] It functions as a selective agonist for the prostaglandin F (FP) receptor, enhancing the uveoscleral outflow of aqueous humor.[3][4] Travoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active free acid form.[1][2] 5,6-trans-Travoprost is a stereoisomer of Travoprost and is often considered an impurity in the synthesis of the parent compound.[5] This guide provides a comprehensive overview of the chemical structure and properties of this compound, its signaling pathway, and relevant experimental protocols.

Chemical Structure and Properties

The chemical identity and properties of this compound, along with its parent compound Travoprost for comparison, are summarized below.

Table 1: Chemical Identification of this compound and Travoprost

IdentifierThis compoundTravoprost
IUPAC Name Isopropyl (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoatepropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate[1]
CAS Number 1563176-59-9[6]157283-68-6[1]
Molecular Formula C26H35F3O6[7][8]C26H35F3O6[1]
Synonyms 5,6-trans-Fluprostenol isopropyl ester, (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid isopropyl ester[8][9]Travatan, AL-6221[1]

Table 2: Physicochemical Properties of this compound and Travoprost

PropertyThis compoundTravoprost
Molecular Weight 500.55 g/mol [10]500.5 g/mol [1]
Appearance Colorless to yellowish oil[11]-
Solubility Soluble in DMSO[5]-
Storage Conditions Store at -20°C[5]Store below -15°C, protected from light[11]
Stability Data not availableStable at 25°C for over 18 months (unpouched). Stable at 40°C for at least six months.[12] Degrades at a rate of 0.46 µg/mL/day at 50°C.[13]

Signaling Pathway

Travoprost, as a prostaglandin F2α analogue, exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][3] The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to a reduction in intraocular pressure.

Upon binding of the active free acid of Travoprost to the FP receptor, the receptor couples to the Gq alpha subunit of the heterotrimeric G protein.[6] This activation leads to the stimulation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream events.[4] These events include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[4][14]

The signaling cascade ultimately results in the remodeling of the extracellular matrix within the ciliary muscle and trabecular meshwork of the eye.[3] This remodeling is thought to involve the upregulation of matrix metalloproteinases (MMPs), which leads to a decrease in the hydraulic resistance of the uveoscleral outflow pathway, thereby increasing the outflow of aqueous humor and lowering intraocular pressure.[3]

Travoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Travoprost Travoprost (Free Acid) FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade activates MMPs Matrix Metalloproteinases (MMPs) MAPK_Cascade->MMPs upregulates Response Increased Aqueous Humor Outflow MMPs->Response

Travoprost Signaling Pathway

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is a general method for the analysis of Travoprost and its related substances, including the 5,6-trans isomer, adapted from established pharmacopeial and research methods.[5][15]

Objective: To determine the purity of a this compound sample and quantify its concentration.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and deionized water (e.g., 65:35 v/v).[15] Adjust the pH of the aqueous component to 3.0 with phosphoric acid.[15]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[15]

    • Column Temperature: 25°C[15]

    • Injection Volume: 10 µL[15]

    • Detection Wavelength: 220 nm[15]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Acetonitrile:Water, pH 3.0) HPLC_System HPLC System Setup (C18 Column, 25°C, 1 mL/min, 220 nm) Mobile_Phase->HPLC_System Standard_Sol Prepare Standard Solutions (Known Concentrations) Injection Inject Standards and Sample Standard_Sol->Injection Sample_Sol Prepare Sample Solution (Unknown Concentration) Sample_Sol->Injection HPLC_System->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration_Curve Purity Calculate Purity Chromatogram->Purity Quantification Quantify Sample Concentration Calibration_Curve->Quantification

HPLC Analysis Workflow

Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.[16][17][18]

Objective: To determine the inhibition constant (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor

  • Radiolabeled prostaglandin F2α (e.g., [3H]-PGF2α)

  • Unlabeled PGF2α (for determining non-specific binding)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the cell membranes containing the FP receptor and resuspend them in ice-cold assay buffer to a predetermined optimal protein concentration.[16]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled PGF2α.

    • Competitive Binding: Radioligand, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[16]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Conclusion

This compound is a key isomer and potential impurity in the synthesis of Travoprost, a widely used therapeutic for glaucoma. Understanding its chemical structure, properties, and biological activity is crucial for quality control and drug development. This guide has provided a detailed overview of these aspects, including its mechanism of action through the FP receptor signaling pathway and standardized protocols for its analysis. Further research into the specific physicochemical properties and pharmacological activity of this compound will provide a more complete understanding of this compound.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-trans-Travoprost, a significant isomer and potential impurity in the manufacturing of the ophthalmic drug Travoprost. This document details plausible synthetic pathways, analytical characterization methodologies, and the relevant biological context for professionals engaged in pharmaceutical research and development.

Introduction

Travoprost is a potent prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1] Its therapeutic effect is achieved by reducing intraocular pressure. The manufacturing process of Travoprost, a complex multi-step synthesis, can lead to the formation of various isomers, including the 5,6-trans-isomer. The presence and quantity of such isomers must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide focuses on the synthesis and characterization of this specific 5,6-trans isomer, providing detailed experimental protocols and data to aid in its identification and quantification.

Synthesis of this compound

The synthesis of prostaglandins and their analogs is a well-established field of organic chemistry. The formation of the 5,6-trans double bond in Travoprost is typically an undesired side reaction in the synthesis of the parent drug, which has a cis double bond at this position. The key step where this variation can occur is during the Wittig or Horner-Wadsworth-Emmons (HWE) reaction used to introduce the α-chain of the prostaglandin.[2] While the primary goal of Travoprost synthesis is to favor the cis-isomer, understanding the conditions that can lead to the formation of the trans-isomer is crucial for process control and impurity profiling.

The HWE reaction, a modification of the Wittig reaction, is known to predominantly form E-alkenes (trans-isomers).[2][3] The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts.[4] Stabilized ylides, often used in prostaglandin synthesis, tend to favor the formation of the E-alkene.

A plausible synthetic route to obtain this compound would involve a Horner-Wadsworth-Emmons reaction of a suitable phosphonate with the Corey aldehyde, a common intermediate in prostaglandin synthesis. The reaction conditions can be tuned to favor the formation of the trans-isomer.

Experimental Protocols

Protocol 2.1: Horner-Wadsworth-Emmons Reaction for the Synthesis of the 5,6-trans-α-chain

This protocol describes a general procedure for the HWE reaction to form the enone intermediate with a 5,6-trans double bond.

Materials:

  • Corey aldehyde derivative (protected)

  • Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the phosphonate reagent in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., argon).

  • The reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the phosphonate anion.

  • The mixture is then cooled to -78°C, and a solution of the Corey aldehyde derivative in anhydrous THF is added dropwise.

  • The reaction is allowed to proceed at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the enone intermediate containing the 5,6-trans double bond.

Protocol 2.2: Reduction of the C-15 Ketone and Subsequent Steps

Following the formation of the enone, the synthesis would proceed with the stereoselective reduction of the C-15 ketone, followed by deprotection and esterification to yield this compound.

Materials:

  • Enone intermediate from Protocol 2.1

  • Stereoselective reducing agent (e.g., (-)-B-Chlorodiisopinocampheylborane, "DIP-Chloride")

  • Protecting group removal reagents (e.g., TBAF for silyl ethers)

  • Isopropyl iodide

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetone

Procedure:

  • The enone intermediate is dissolved in an anhydrous solvent like DCM and cooled to a low temperature (e.g., -78°C).

  • A solution of the stereoselective reducing agent is added dropwise, and the reaction is stirred for several hours.

  • The reaction is quenched, and the product is worked up and purified.

  • The protecting groups on the hydroxyl functions are removed using appropriate reagents and conditions.

  • The resulting free acid is then esterified by reacting it with isopropyl iodide in the presence of a non-nucleophilic base like DIPEA in a solvent such as acetone to yield this compound.

  • The final product is purified by chromatography.

Characterization of this compound

The structural elucidation and purity assessment of this compound are critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₆H₃₅F₃O₆[5]
Molecular Weight 500.55 g/mol [5]
Appearance Colorless to slightly yellow oil
Solubility Freely soluble in acetonitrile, methanol, octanol, and chloroform; practically insoluble in water.

Table 2: Spectroscopic Data for this compound (Predicted and Reported)

TechniqueDataReference(s)
¹H NMR (CDCl₃, 400 MHz) Expected signals for aromatic protons, vinyl protons (with a larger coupling constant for the trans C5-C6 bond compared to the cis isomer), protons adjacent to hydroxyl and ester groups, and aliphatic protons.General Knowledge
¹³C NMR (CDCl₃, 100 MHz) Expected signals for carbonyl carbon of the ester, aromatic carbons (including the CF₃ substituted carbon), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons.General Knowledge
Mass Spectrometry (ESI-MS) [M-H]⁻ ion at m/z 499.2. A prominent fragment ion corresponding to the 3-trifluoromethylphenolate anion at m/z 161 is expected upon collisional fragmentation.[6][6]

Table 3: Chromatographic Data for this compound

TechniqueMethod SummaryReference(s)
UPLC Column: Aquity UPLC BEH Phenyl. Mobile Phase A: Aqueous buffer (pH 2.0-3.0). Mobile Phase B: Acetonitrile. Detection: UV at 265-285 nm. Note: The 5,6-trans isomer typically has a slightly longer retention time than Travoprost under reversed-phase conditions.[7][7]
HPLC-MS/MS Column: C18. Mobile Phase: Gradient of acetonitrile and 5 mM ammonium acetate with 0.02% formic acid. Detection: ESI-MS/MS in MRM mode.[8][8]
Experimental Protocols

Protocol 3.1: UPLC Method for the Analysis of this compound

This protocol is based on a method for analyzing Travoprost and its related compounds.[7]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Aquity UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 20 mM Potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate Travoprost from its isomers. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 2 µL.

Procedure:

  • Prepare standard solutions of this compound and Travoprost in a suitable diluent (e.g., acetonitrile/water mixture).

  • Prepare the sample solution by dissolving the test article in the diluent.

  • Set up the UPLC system with the specified chromatographic conditions.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify the peak corresponding to this compound based on its retention time relative to the Travoprost peak. The trans-isomer is expected to elute slightly after the cis-isomer.[9]

Protocol 3.2: Mass Spectrometry Analysis

Instrumentation:

  • A mass spectrometer capable of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), coupled to an HPLC or UPLC system.

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Full scan for mass confirmation and product ion scan for fragmentation analysis.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the transition of the precursor ion (e.g., m/z 499.2) to a specific product ion (e.g., m/z 161).[6]

Procedure:

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the full scan mass spectrum to confirm the molecular weight of this compound.

  • Perform a product ion scan on the deprotonated molecular ion to obtain the fragmentation pattern.

  • For quantification, develop an MRM method using the identified precursor and product ions.

Signaling Pathway and Biological Relevance

Travoprost, and by extension its isomers, acts as a selective agonist for the prostaglandin F (FP) receptor.[1][10] The activation of this G-protein coupled receptor initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[11][12] The binding affinity and agonist activity of the 5,6-trans isomer at the FP receptor compared to Travoprost would be a critical factor in determining its biological impact.

Signaling Pathway Diagram

Travoprost_Signaling_Pathway Travoprost Travoprost (or this compound) FP_Receptor Prostaglandin F Receptor (FP) Travoprost->FP_Receptor Binds and Activates G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates MMP_Expression ↑ Matrix Metalloproteinase (MMP) Expression Ca_Release->MMP_Expression PKC_Activation->MMP_Expression ECM_Remodeling Extracellular Matrix Remodeling in Uveoscleral Pathway MMP_Expression->ECM_Remodeling Aqueous_Outflow ↑ Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Simplified signaling pathway of Travoprost via the FP receptor.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of This compound HWE Horner-Wadsworth-Emmons Reaction Synthesis->HWE Reduction C-15 Ketone Reduction HWE->Reduction Deprotection Deprotection Reduction->Deprotection Esterification Esterification Deprotection->Esterification Purification Purification (Chromatography) Esterification->Purification Characterization Characterization Purification->Characterization UPLC UPLC Analysis Characterization->UPLC MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy Characterization->NMR Final_Product Characterized This compound UPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocols, while based on established prostaglandin synthesis and analytical methods, offer a starting point for researchers to develop and validate their own procedures for the identification and quantification of this important isomer. A thorough characterization is paramount for ensuring the quality and safety of Travoprost drug products. Further research into the specific biological activity of this compound will provide a more complete picture of its potential impact.

References

An In-depth Technical Guide on the Core Mechanism of Action of Travoprost and the Role of its 5,6-trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Travoprost is a potent synthetic prostaglandin F2α (PGF2α) analog, widely utilized in the management of open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic function is the reduction of elevated intraocular pressure (IOP), a critical risk factor in the progression of glaucomatous optic neuropathy.[3] Travoprost is administered as an isopropyl ester prodrug, which undergoes rapid hydrolysis in the cornea to its biologically active form, travoprost free acid.[2][3][4] This active metabolite is a high-affinity, selective full agonist for the prostaglandin F (FP) receptor.[2][5]

This technical guide delineates the comprehensive mechanism of action of travoprost, from receptor binding and signal transduction to the physiological response of increased aqueous humor outflow. It also clarifies the role of 5,6-trans-Travoprost, a key geometric isomer, which is primarily used as an experimental control and analytical reference standard due to the stereospecificity of the FP receptor.[6][7][8]

Pharmacokinetics and Metabolism

Upon topical administration, travoprost is absorbed through the cornea.[4] Esterases within the cornea efficiently hydrolyze the isopropyl ester prodrug to yield the active travoprost free acid.[2][3] This bioactivation is crucial for its therapeutic effect. The systemic exposure to travoprost free acid is minimal. In human studies, plasma concentrations are often below the limit of quantitation (0.01 ng/mL).[4] When quantifiable, peak plasma concentrations are reached rapidly, and the drug is eliminated quickly.[4][9]

Table 1: Pharmacokinetic Parameters of Travoprost Free Acid Following Topical Ocular Administration

ParameterValueStudy Population/ConditionsCitation
Cmax (Mean) 0.018 ± 0.007 ng/mLAdult Subjects[4]
0.011 - 0.047 ng/mLPediatric Patients (by age group)[10]
Tmax Within 15-30 minutesAdult Subjects[4][9]
Plasma Half-life ~45 minutes (range: 17-86 min)Adult Subjects[4][9]
Metabolism Hydrolysis by corneal esterasesOcular Tissue[2][3]
Excretion <2% of topical dose excreted in urine as free acid within 4 hoursAdult Subjects[4]

Core Mechanism of Action: FP Prostanoid Receptor Activation

The IOP-lowering effect of travoprost is mediated through its selective and potent agonism at the FP receptor, a G-protein coupled receptor (GPCR).[2] These receptors are expressed in various ocular tissues, including the ciliary muscle and the trabecular meshwork, which are critical sites for regulating aqueous humor outflow.[1][11][12]

Receptor Binding and Initial Signal Transduction

Travoprost free acid binds to the FP receptor with high affinity, in the low nanomolar range.[2] This binding activates the associated Gq/11 class of heterotrimeric G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

FP_Receptor_Activation cluster_membrane Cell Membrane FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Travoprost Travoprost Free Acid Travoprost->FP_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: Initial FP receptor signaling cascade. (Max Width: 760px)
Downstream Cellular Signaling

The generation of IP3 and DAG triggers further downstream events. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[11][13] The subsequent rise in cytosolic Ca2+ levels, along with DAG, activates protein kinase C (PKC) and other signaling molecules. This cascade ultimately leads to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the JNK and ERK pathways.[14] These signaling events converge in the nucleus to modulate the activity of transcription factors (e.g., AP-1), leading to an increase in the expression of specific target genes, most notably, matrix metalloproteinases (MMPs).[14]

Cellular_Signaling_MMP cluster_0 Cytoplasm cluster_1 Nucleus FP_Receptor FP Receptor Activation PLC PLC FP_Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway (JNK/ERK) PKC->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Activates MMP_Gene MMP Gene Expression TF->MMP_Gene Upregulates MMP_Protein MMP Protein Synthesis & Secretion MMP_Gene->MMP_Protein

Caption: Cellular signaling cascade leading to MMP upregulation. (Max Width: 760px)

Physiological Effect: Increased Aqueous Humor Outflow

The primary mechanism by which travoprost lowers IOP is by increasing the outflow of aqueous humor from the anterior chamber of the eye.[1][4] This is achieved by remodeling the extracellular matrix (ECM) in the two primary outflow pathways: the uveoscleral pathway and the trabecular meshwork pathway.[1][3]

Role of Matrix Metalloproteinases (MMPs)

The upregulation of MMPs is central to the IOP-lowering effect. MMPs are a family of zinc-dependent endopeptidases that degrade various components of the ECM, such as collagen, fibronectin, and laminin.[15][16] Prostaglandin analogs, including travoprost, have been shown to increase the expression and activity of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, in the ciliary muscle and trabecular meshwork.[15][17][18] This enzymatic degradation of the ECM reduces the hydraulic resistance within the outflow tissues.[15][19] In the uveoscleral pathway, this widens the spaces between ciliary muscle bundles, facilitating the drainage of aqueous humor. In the trabecular meshwork, it enhances the conventional outflow facility.[1][20] While the primary effect is on uveoscleral outflow, evidence suggests travoprost also enhances trabecular outflow.[1][20][21]

Table 2: Effect of Travoprost on Matrix Metalloproteinase (MMP) Activity

MMP TypeTissue/Cell TypeChange in Activity/ExpressionStudy DetailsCitation
MMP-1/2 Rabbit Ciliary Muscle+23.2% at 7 daysIn vivo treatment with 0.004%[18]
+61.7% at 14 daystravoprost. Activity measured
+111.5% at 24 daysby zymography.
MMP-2, MMP-9 Human Aqueous HumorUpregulatedTreatment with prostaglandin analogs[15]
(including travoprost) found to
increase MMP levels.
MMP-9 Aniridia Limbal Stromal CellsInfluenced via JNK pathwayIn vitro study.[14]

The Role of this compound

This compound is the geometric isomer of travoprost, differing in the configuration of the double bond at the C5-C6 position of the alpha chain.[22][23] In the active drug, travoprost, this bond is in the cis (or Z) configuration, whereas in the isomer, it is in the trans (or E) configuration.[8][22]

This seemingly minor structural change has significant implications for biological activity. The three-dimensional conformation of a ligand is critical for its ability to bind effectively to its receptor. The FP receptor's binding pocket is stereospecific, meaning it preferentially binds ligands with a specific shape. The native PGF2α and its active analogs like travoprost adopt a "hairpin" conformation, which is facilitated by the cis double bond. The trans configuration forces the alpha chain into a more linear shape, which is thought to fit poorly into the FP receptor binding site, leading to significantly reduced or negligible agonist activity.

For this reason, this compound is not the active therapeutic agent. Instead, its primary roles in a research and development context are:

  • Reference Standard: It is listed as a process impurity in pharmacopeial monographs (e.g., USP) for travoprost, and is used as a reference standard to quantify and limit its presence in the final drug product.[7][8]

  • Experimental Control: In research settings, it can be used as a negative or specificity control to demonstrate that the observed biological effects of travoprost are indeed mediated by the FP receptor and are dependent on the specific cis stereochemistry of the active ligand.[6]

Key Experimental Protocols

The elucidation of travoprost's mechanism of action relies on several key experimental methodologies.

Intracellular Calcium Mobilization Assay

This functional assay measures the activation of the Gq signaling pathway.

  • Principle: Cultured cells expressing the FP receptor (e.g., human trabecular meshwork cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[11][13]

  • Procedure: After loading, baseline fluorescence is measured. The test compound (travoprost free acid) is then added, and the change in fluorescence intensity is monitored over time using a fluorometer or fluorescence microscope.[11]

  • Endpoint: An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation. Dose-response curves are generated to determine the EC50 value.[13]

Gelatin Zymography for MMP Activity

This technique is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.

  • Principle: Proteins from cell culture media or tissue homogenates are separated by size via SDS-PAGE on a gel containing gelatin.[18]

  • Procedure: After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the MMPs to renature and digest the gelatin substrate. The gel is then stained (e.g., with Coomassie Blue).[18]

  • Endpoint: Areas of enzymatic activity appear as clear bands against a dark blue background where the gelatin has been degraded. The intensity of the bands corresponds to the level of MMP activity.[18]

Organ Culture Perfusion for Outflow Facility

This method directly measures the effect of a compound on aqueous humor outflow in an ex vivo setting.

  • Principle: Human or animal anterior segments are dissected and placed in an organ culture system. They are perfused with culture medium at a constant pressure.[20][24]

  • Procedure: The rate of fluid flow through the trabecular meshwork is measured to establish a baseline outflow facility. The tissue is then treated with the test compound (travoprost), and the outflow facility is measured again.[20]

  • Endpoint: An increase in the perfusion rate indicates an increase in outflow facility, providing direct evidence of the drug's effect on outflow resistance.

Experimental_Workflow A Dissect Human/Animal Anterior Segments B Mount in Organ Culture Perfusion System A->B C Perfuse with Media at Constant Pressure B->C D Measure Baseline Outflow Facility (µL/min/mmHg) C->D E Treat with Travoprost or Vehicle Control D->E F Measure Post-Treatment Outflow Facility E->F G Compare Baseline vs. Post-Treatment Data F->G

Caption: General workflow for organ culture perfusion experiments. (Max Width: 760px)

Conclusion

The mechanism of action of travoprost is a well-defined, multi-step process initiated by the specific binding of its active free acid metabolite to the FP prostanoid receptor. This triggers a Gq-mediated signaling cascade, leading to increased intracellular calcium and the activation of downstream kinases. The ultimate cellular response is the upregulated expression and secretion of matrix metalloproteinases, which remodel the extracellular matrix of the ciliary muscle and trabecular meshwork. This remodeling reduces the resistance to aqueous humor outflow, primarily through the uveoscleral pathway, resulting in a clinically significant reduction in intraocular pressure. The 5,6-trans isomer of travoprost lacks significant biological activity due to stereochemical constraints at the receptor binding site and serves as a crucial analytical and experimental control.

References

The Genesis of a Leading Glaucoma Therapy: A Technical Deep Dive into the Discovery and Development of Travoprost and the Significance of its 5,6-trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and development of Travoprost, a leading prostaglandin F2α analog for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It delves into the synthetic pathways, preclinical and clinical evaluations, and the pharmacological underpinnings of its mechanism of action. A key focus is placed on the stereochemical nuances of its synthesis, particularly the formation and significance of the 5,6-trans isomer of Travoprost.

Introduction: The Unmet Need and the Prostaglandin Approach

Glaucoma, a progressive optic neuropathy, stands as a leading cause of irreversible blindness worldwide. The primary modifiable risk factor is elevated intraocular pressure (IOP), making IOP reduction the cornerstone of glaucoma management. In the late 20th century, the therapeutic landscape for glaucoma was dominated by agents such as beta-blockers, adrenergic agonists, and cholinergic agonists, often requiring multiple daily doses and carrying a significant side effect burden.

The discovery that prostaglandins, particularly PGF2α, could lower IOP by increasing the uveoscleral outflow of aqueous humor opened a new and highly effective therapeutic avenue. However, natural prostaglandins are rapidly metabolized and cause significant side effects like irritation and conjunctival hyperemia. This prompted the development of synthetic prostaglandin analogs with improved therapeutic profiles. Travoprost (formerly known as AL-6221) emerged from this research as a potent and selective FP prostaglandin receptor agonist.[1]

Travoprost is an isopropyl ester prodrug of its active free acid, (+)-fluprostenol. This esterification enhances its lipophilicity, facilitating better penetration through the cornea. Once in the eye, corneal esterases hydrolyze Travoprost to its biologically active free acid, which then exerts its therapeutic effect.[2]

The Journey of Discovery and Synthesis

The development of Travoprost was a result of extensive structure-activity relationship (SAR) studies aimed at creating a PGF2α analog with high affinity and selectivity for the FP receptor, coupled with a favorable safety profile.

Synthesis of Travoprost: The Corey Lactone Approach

The synthesis of Travoprost, like many prostaglandin analogs, is often based on the foundational work of E.J. Corey, utilizing a key intermediate known as the Corey lactone. This approach allows for the stereocontrolled construction of the complex cyclopentane core of the prostaglandin molecule.

A common synthetic route involves a cuprate-mediated coupling of a single enantiomer vinyl iodide with a tricyclic ketone to yield a bicyclic ketone with high stereochemical purity. This is followed by a Baeyer-Villiger oxidation to form a lactone intermediate. Subsequent steps include a Diisobutylaluminium hydride (DIBAL-H) reduction of the lactone to a lactol, followed by a Wittig reaction to introduce the alpha-chain. The final steps typically involve esterification to form the isopropyl ester and deprotection of silyl protecting groups to yield Travoprost.

It is during the Wittig reaction, which forms the C5-C6 double bond of the alpha-chain, that the undesired 5,6-trans isomer can be formed as a byproduct, typically in amounts of 2-10%. The desired and biologically active form of Travoprost possesses a cis configuration at this double bond. Synthetic strategies have been developed to minimize the formation of the trans-isomer and to purify the final product to be substantially free of it.

The 5,6-trans-Travoprost Isomer: An Undesired Byproduct

The this compound is a geometric isomer of Travoprost, differing in the configuration of the double bond in the alpha-chain. While it is a known impurity in the synthesis of Travoprost, there is a notable absence of publicly available data on its specific biological activity. The consistent efforts in synthetic process development to eliminate this isomer strongly suggest that it is either pharmacologically inactive or possesses significantly lower affinity and/or efficacy for the FP receptor compared to the cis-isomer. This is consistent with the general understanding of prostaglandin structure-activity relationships, where the stereochemistry of the molecule is critical for receptor binding and activation.[3] this compound is primarily used as a reference standard for impurity profiling in the quality control of Travoprost drug products.

Preclinical Pharmacology

The preclinical evaluation of Travoprost established its profile as a potent and selective FP receptor agonist with a significant IOP-lowering effect.

In Vitro Studies: Receptor Binding and Functional Activity

In vitro studies were crucial in characterizing the interaction of Travoprost's active free acid with the prostaglandin FP receptor and other prostanoid receptors.

A common method to determine the binding affinity of a compound to a receptor is a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells expressing the human FP receptor are prepared.

  • Assay Components: The assay mixture contains the cell membranes, a radiolabeled ligand with known high affinity for the FP receptor (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., Travoprost free acid).

  • Incubation: The mixture is incubated to allow the labeled and unlabeled ligands to compete for binding to the FP receptors.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the binding affinity of the test compound, is then calculated from the IC50 value.

Activation of the FP receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium. This can be measured to determine the functional potency of an agonist.

  • Cell Culture: Cells expressing the human FP receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound (e.g., Travoprost free acid) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined.

The preclinical in vitro data for Travoprost free acid demonstrated its high affinity and selectivity for the FP receptor compared to other prostanoid receptors.

Prostanoid ReceptorTravoprost Free Acid Ki (nM)
FP 3.2 - 12
DP>10,000
EP1>10,000
EP2>10,000
EP33,600
EP4>10,000
IP>10,000
TP>10,000

Table 1: Receptor binding affinities of Travoprost free acid for various prostanoid receptors.

Functionally, Travoprost free acid was shown to be a full and potent agonist at the FP receptor.

Cell LineTravoprost Free Acid EC50 (nM)
Human Ciliary Muscle Cells0.9 - 3.5
Human Trabecular Meshwork Cells2.3

Table 2: Functional potency of Travoprost free acid in stimulating phosphoinositide turnover in human ocular cells.

In Vivo Studies: IOP Reduction in Animal Models

The IOP-lowering efficacy of Travoprost was evaluated in various animal models of glaucoma and ocular hypertension.

A common animal model for testing anti-glaucoma drugs is the laser-induced ocular hypertension model in non-human primates.

  • Model Induction: A laser is used to photocoagulate the trabecular meshwork in one eye of the monkey, leading to a sustained elevation of IOP.

  • Baseline IOP Measurement: The IOP of both eyes is measured multiple times to establish a stable baseline.

  • Drug Administration: A single drop of the test compound (e.g., Travoprost ophthalmic solution) is administered topically to the hypertensive eye.

  • IOP Monitoring: IOP is measured at various time points after drug administration to determine the onset, magnitude, and duration of the IOP-lowering effect.

In preclinical studies, Travoprost demonstrated a robust and sustained reduction in IOP in animal models.

Animal ModelTravoprost ConcentrationMaximum IOP Reduction
Ocular Hypertensive Monkeys0.004%~30%
Normotensive Dogs0.004%~25%

Table 3: IOP-lowering efficacy of Travoprost in animal models.

Clinical Development

The clinical development program for Travoprost was designed to evaluate its efficacy and safety for the treatment of open-angle glaucoma and ocular hypertension.

Phase I and II Clinical Trials

Early-phase clinical trials in healthy volunteers and small groups of patients established the safety, tolerability, and dose-response relationship of Travoprost. These studies confirmed that a 0.004% concentration provided the optimal balance of efficacy and safety for once-daily dosing.

Phase III Clinical Trials

Pivotal Phase III clinical trials were large, multicenter, randomized, and controlled studies designed to compare the efficacy and safety of Travoprost 0.004% with the then-standard therapy, Timolol 0.5%, and another prostaglandin analog, Latanoprost 0.005%.

A typical Phase III trial for an anti-glaucoma drug involves the following:

  • Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension and a baseline IOP above a certain threshold (e.g., 24 mmHg).

  • Study Design: A randomized, double-masked, parallel-group study comparing the investigational drug to an active comparator.

  • Treatment: Patients are randomly assigned to receive either Travoprost 0.004% once daily in the evening or the comparator drug.

  • Efficacy Endpoint: The primary efficacy endpoint is typically the mean change in IOP from baseline at specific time points over a period of several months.

  • Safety Assessment: Safety is assessed by monitoring adverse events, including ocular and systemic side effects.

The results of the Phase III trials demonstrated that Travoprost 0.004% was superior to Timolol 0.5% in lowering IOP and was at least as effective as Latanoprost 0.005%.

StudyTravoprost 0.004% Mean IOP Reduction (mmHg)Timolol 0.5% Mean IOP Reduction (mmHg)Latanoprost 0.005% Mean IOP Reduction (mmHg)
6-Month vs. Timolol7.0 - 8.56.0 - 7.2-
12-Month vs. Latanoprost & Timolol7.7 - 8.86.3 - 7.97.2 - 8.2

Table 4: Summary of IOP reduction in pivotal Phase III clinical trials.

The most common side effect associated with Travoprost was conjunctival hyperemia, which was generally mild and transient. Other side effects included iris hyperpigmentation and eyelash growth, which are class effects of prostaglandin analogs.

Mechanism of Action: Signaling Pathways

Travoprost's therapeutic effect is mediated through the activation of the prostaglandin FP receptor.

FP_Receptor_Signaling cluster_extracellular Extracellular cluster_cornea Cornea cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular_matrix Extracellular Matrix (Uveoscleral Pathway) Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Acid (Active Drug) Esterases->Travoprost_Acid FP_Receptor FP Receptor (GPCR) Travoprost_Acid->FP_Receptor Binds & Activates Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway Activates Transcription Transcription MAPK_Pathway->Transcription MMP_Expression ↑ MMP Gene Expression ECM_Remodeling ECM Remodeling MMP_Expression->ECM_Remodeling Leads to Transcription->MMP_Expression Aqueous_Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction ↓ IOP Aqueous_Outflow->IOP_Reduction

Caption: FP Receptor Signaling Pathway for IOP Reduction.

Upon binding of Travoprost acid to the FP receptor, the Gq/11 protein is activated, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in increased expression of matrix metalloproteinases (MMPs). The MMPs remodel the extracellular matrix of the ciliary muscle and sclera, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Synthesis Synthesis of Travoprost & Isomers Purification Purification & Impurity Profiling Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Binding_Assay Receptor Binding Assay (Ki determination) Structure_Verification->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ mobilization) (EC50 determination) Structure_Verification->Functional_Assay Animal_Model Glaucoma Animal Model (e.g., Monkey) Binding_Assay->Animal_Model Functional_Assay->Animal_Model IOP_Measurement IOP Measurement Animal_Model->IOP_Measurement Phase_I Phase I (Safety & Tolerability) IOP_Measurement->Phase_I Phase_II Phase II (Dose-Ranging) Phase_I->Phase_II Phase_III Phase III (Efficacy & Safety vs. Comparator) Phase_II->Phase_III

Caption: Drug Discovery and Development Workflow for Travoprost.

Conclusion

Travoprost represents a significant advancement in the medical management of glaucoma. Its development from a PGF2α analog to a highly potent and selective FP receptor agonist with a favorable clinical profile is a testament to the power of medicinal chemistry and rigorous pharmacological and clinical evaluation. The understanding of its mechanism of action at the molecular level continues to inform the development of new and improved therapies for ocular diseases. While the 5,6-trans isomer of Travoprost is a known synthetic impurity, the focus on its removal during manufacturing underscores the critical importance of stereochemistry in drug design and its profound impact on biological activity. The journey of Travoprost from laboratory synthesis to a widely used therapeutic agent highlights the intricate and multi-faceted process of modern drug discovery and development.

References

A Technical Guide to the Spectroscopic and Mechanistic Profile of 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data, analytical methodologies, and signaling pathway associated with 5,6-trans-Travoprost. The information is intended for researchers, scientists, and professionals in the field of drug development and ophthalmic research.

Introduction

Travoprost is a synthetic prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1] It functions as a selective FP prostanoid receptor agonist, effectively reducing intraocular pressure.[1] Travoprost is a prodrug that, upon topical administration, is hydrolyzed by corneal esterases to its biologically active free acid, fluprostenol.[1] The 5,6-trans isomer of Travoprost is a related substance and impurity that is monitored during the quality control of Travoprost ophthalmic solutions. A comprehensive understanding of its spectroscopic characteristics is crucial for its identification and quantification.

Spectroscopic Data

While specific, publicly available raw NMR and MS data for this compound are limited, this section provides representative data based on Travoprost and closely related prostaglandin F2α analogues. This data is presented to offer a foundational understanding of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the core structure of a Travoprost-like molecule.

Table 1: Representative ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment (Representative)
~7.3-6.8mAromatic protons
~5.7-5.3mVinylic protons
~4.5q-OCH(CH₃)₂
~4.2-3.9m-CH-O-
~2.3t-CH₂-COO-
~1.2d-OCH(CH₃)₂

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment (Representative)
~173C=O (Ester)
~158Aromatic C-O
~135-120Vinylic and Aromatic carbons
~129 (q, J ≈ 30 Hz)-CF₃
~78-68-CH-O-
~68-OCH(CH₃)₂
~34-CH₂-COO-
~22-OCH(CH₃)₂

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₂₆H₃₅F₃O₆, the expected molecular weight is approximately 500.55 g/mol .

Table 3: Representative Mass Spectrometry Data

m/zIon Type (Representative)
501.24[M+H]⁺
523.22[M+Na]⁺
441.22[M+H - H₂O - C₃H₆]⁺
373.18[M+H - C₇H₅F₃O]⁺

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following protocols are generalized for the analysis of prostaglandin analogues like this compound.

NMR Spectroscopy Protocol

  • Sample Preparation: Approximately 5-10 mg of the this compound reference standard is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

    • Spectral Width: A spectral width of approximately 16 ppm is set.

    • Number of Scans: 16 to 64 scans are acquired for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is employed.

    • Spectral Width: A spectral width of approximately 240 ppm is set.

    • Number of Scans: 1024 to 4096 scans are typically required.

    • Relaxation Delay: A relaxation delay of 2 seconds is used.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and ¹³C spectra.

Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. This is further diluted to working concentrations (e.g., 1-10 µg/mL) with the mobile phase.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source is used.[2][3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid.[2]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.

    • Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is generally used.[2]

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, while for structural confirmation, a full scan or product ion scan is performed.[2]

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized for the specific analyte and instrument.

  • Data Analysis: The data is processed using the instrument's software to identify and quantify the analyte based on its retention time and specific mass transitions.

Signaling Pathway

Travoprost, and by extension its isomers, exerts its therapeutic effect by interacting with the prostaglandin F receptor (FP receptor). The signaling cascade initiated by this interaction leads to a reduction in intraocular pressure.

Travoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_cell Ciliary Muscle Cell Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Acid (Active) Esterases->Travoprost_Acid FP_Receptor FP Receptor Travoprost_Acid->FP_Receptor Binds and Activates G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_Release ↑ [Ca²⁺]i IP3->Ca2_Release PKC PKC Activation DAG->PKC MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca2_Release->MMP_Upregulation PKC->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Travoprost Signaling Pathway

The experimental workflow for the analysis of this compound involves several key stages from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing and Analysis Sample Sample containing This compound Extraction Solid Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration HPLC HPLC/UPLC Separation (C18 Column) Concentration->HPLC NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Concentration->NMR_Analysis MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Chromatogram Chromatogram Peak Integration HPLC->Chromatogram Mass_Spectrum Mass Spectrum Interpretation MS->Mass_Spectrum NMR_Spectrum NMR Spectrum Analysis NMR_Analysis->NMR_Spectrum Quantification Quantification and Structural Confirmation Chromatogram->Quantification Mass_Spectrum->Quantification NMR_Spectrum->Quantification

Caption: Experimental Workflow for Analysis

References

Physicochemical Properties of 5,6-trans-Travoprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5,6-trans-Travoprost, a significant isomer and impurity of the prostaglandin F2α analog, Travoprost. Travoprost is a first-line treatment for open-angle glaucoma and ocular hypertension, functioning by reducing intraocular pressure. The presence and characteristics of its isomers, such as this compound, are of critical importance for drug efficacy, safety, and quality control. This document details the chemical structure, molecular properties, and available data on the solubility and other physical characteristics of this compound. Furthermore, it outlines relevant experimental protocols for its analysis and discusses the signaling pathway of Travoprost, which is fundamental to understanding its biological activity.

Introduction

Travoprost is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid, which then exerts its therapeutic effect.[3][4] this compound is a geometric isomer of Travoprost, differing in the configuration of the double bond at the C5-C6 position of the heptenoic acid side chain. As a related substance in the synthesis of Travoprost, its physicochemical properties are crucial for the development of analytical methods for quality control, formulation optimization, and for understanding its potential biological activity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available for this compound specifically, other properties are inferred from data on Travoprost due to the limited availability of public information on this specific isomer.

Chemical Structure and Identity
  • IUPAC Name: (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester[5]

  • Synonyms: 5,6-trans-Fluprostenol isopropyl ester, (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester[6]

  • CAS Number: 1563176-59-9[5][6]

  • Molecular Formula: C₂₆H₃₅F₃O₆[5]

  • Molecular Weight: 500.55 g/mol [5]

Physicochemical Data

The quantitative physicochemical data for this compound is presented in Table 1. Data for Travoprost is included for comparison.

PropertyThis compound ValueTravoprost ValueData Source
Appearance Clear Colorless to Pale Yellow Thick OilClear, colorless to slightly yellow oil[5],[4]
Melting Point Data not availableData not available-
Boiling Point Data not availableData not available-
Solubility Data not availableVery soluble in acetonitrile, methanol, octanol, and chloroform; Practically insoluble in water.[4]
LogP (o/w) Data not available4.6[3]
pKa Data not availableData not available-
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert AtmosphereStore between 2° and 25°[5],[7]

Experimental Protocols

This section details the methodologies for the analysis and characterization of Travoprost and its isomers, which are applicable to this compound.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A robust HPLC method is essential for the separation and quantification of Travoprost from its 5,6-trans isomer. The following protocol is based on methods described in the United States Pharmacopeia (USP) and other literature.[1][7][8]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6-mm × 15-cm; 5-µm packing L1).[7]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 2.18 mg/mL of sodium 1-octanesulfonate in water, adjusted to a pH of 3.5 with phosphoric acid) in a ratio of approximately 17:33.[7]

  • Flow Rate: 2.0 mL/min.[7]

  • Detection: UV at 220 nm.[7]

  • Injection Volume: 100 µL.[7]

  • System Suitability: The resolution between the Travoprost and this compound peaks should be not less than 1.5. The relative retention times are approximately 1.0 for Travoprost and 1.1 for the 5,6-trans isomer.[7]

Determination of n-Octanol/Water Partition Coefficient (LogP)

The Shake-Flask method is a classical approach for the experimental determination of LogP.

  • Principle: A solution of the analyte is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4). The two phases are mutually saturated before use. The system is shaken until equilibrium is reached, allowing the analyte to partition between the two immiscible liquids.

  • Procedure:

    • Prepare mutually saturated n-octanol and aqueous buffer (pH 7.4).

    • Accurately weigh and dissolve a known amount of this compound in one of the phases.

    • Combine the two phases in a vessel and shake vigorously for a predetermined time to reach equilibrium.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully separate the two layers and determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of pKa

Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a compound.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

  • Procedure:

    • Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

    • Calibrate a pH meter with standard buffers.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound.

    • Record the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Signaling Pathway

Travoprost, and by extension its 5,6-trans isomer, is a prostaglandin F2α analog that acts as a selective agonist at the prostaglandin F (FP) receptor.[2][3] The FP receptor is a G-protein coupled receptor (GPCR) of the Gq subtype. The activation of this receptor in the ciliary muscle and trabecular meshwork of the eye leads to a reduction in intraocular pressure primarily by increasing the uveoscleral outflow of aqueous humor.[4][9]

The binding of Travoprost's active free acid to the FP receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the key steps in this pathway.

FP_Receptor_Signaling Travoprost Travoprost (Free Acid) FP_Receptor Prostaglandin F (FP) Receptor (Gq-coupled) Travoprost->FP_Receptor Binds and Activates PLC Phospholipase C (PLC) FP_Receptor->PLC Activates EGFR EGFR Transactivation FP_Receptor->EGFR Transactivates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates EGFR->MAPK_pathway MMPs ↑ Matrix Metalloproteinases (MMPs) Expression MAPK_pathway->MMPs Outflow ↑ Uveoscleral Outflow MMPs->Outflow Remodels ECM IOP ↓ Intraocular Pressure Outflow->IOP

Caption: FP Receptor Signaling Pathway.

Conclusion

This compound is a key related substance of Travoprost, and a thorough understanding of its physicochemical properties is essential for pharmaceutical development and quality control. While some data is available, further experimental determination of properties such as melting point, quantitative solubility, pKa, and logP would be beneficial for a more complete characterization. The analytical methods and the understanding of the biological signaling pathway detailed in this guide provide a solid foundation for researchers and scientists working with this class of compounds. The continued investigation into the properties of Travoprost isomers will contribute to the development of safer and more effective treatments for glaucoma.

References

5,6-trans-Travoprost: An In-Depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Travoprost is a stereoisomer of Travoprost, a potent prostaglandin F₂α analog.[1][2] Travoprost is a selective agonist for the prostaglandin F receptor (FP receptor) and is widely used in ophthalmic solutions to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[3][4][5] In the context of laboratory research, this compound serves as a critical experimental control and a reference standard in analytical methodologies.[2] This technical guide provides a comprehensive overview of this compound, its relationship to Travoprost, its expected biological activity, and detailed protocols for its use in a research setting.

Travoprost itself is an isopropyl ester prodrug that is hydrolyzed in vivo to its biologically active free acid, Travoprost acid.[4] The parent compound, Travoprost, has a cis configuration at the C5-C6 double bond of the alpha chain, which is crucial for its high affinity and agonist activity at the FP receptor. This compound, as the name suggests, possesses a trans configuration at this position. This seemingly minor structural change is expected to dramatically reduce its biological activity, making it an ideal negative control for in vitro and in vivo studies investigating the effects of Travoprost.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Chemical Name Isopropyl (5E,13E)-(9S,11R,15R)-9,11,15-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranorprosta-5,13-dienoate[6]
Synonyms 5,6-trans Isomer of Travoprost[7]
CAS Number 1563176-59-9[6]
Molecular Formula C₂₆H₃₅F₃O₆[6]
Molecular Weight 500.55 g/mol [6]
Appearance Information not available in searched results
Solubility Information not available in searched results
Storage Store at -20°C[2]

Mechanism of Action and Biological Activity

The Prostaglandin F Receptor (FP Receptor) Signaling Pathway

Travoprost exerts its biological effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to the physiological response of reduced intraocular pressure.

The primary signaling pathway activated by FP receptor agonists involves the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction and the regulation of gene expression.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Travoprost Travoprost Acid FP_Receptor FP Receptor Travoprost->FP_Receptor binds Gq_protein Gq/11 FP_Receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway.

Biological Activity of Travoprost and this compound

Based on structure-activity relationships of prostaglandin analogs, the cis-configuration of the 5,6-double bond is understood to be critical for optimal receptor binding and activation. Therefore, it is highly probable that this compound exhibits significantly lower or negligible affinity and agonist activity at the FP receptor compared to its cis-isomer. This presumed lack of biological activity is the primary reason for its use as a negative control in experiments.

CompoundReceptor Binding Affinity (Ki)Functional Activity (EC50)Reference
Travoprost Acid ~3.2 nM (human ciliary body FP receptor)~1.4 - 3.6 nM (human ocular cells)[8]
This compound No data availableNo data available

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound can be utilized as a negative control to validate the specificity of the effects observed with Travoprost.

FP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the FP receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Radioligand: [³H]-PGF₂α

  • Test compounds: Travoprost acid (positive control), this compound (negative control), and other compounds of interest

  • Non-specific binding control: Unlabeled PGF₂α (at a high concentration, e.g., 10 µM)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hFP cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand ([³H]-PGF₂α at a concentration near its Kd), and either:

      • Vehicle (for total binding)

      • Unlabeled PGF₂α (for non-specific binding)

      • Serial dilutions of test compounds (Travoprost acid, this compound)

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (HEK293-hFP) start->prepare_membranes setup_assay Set up 96-well Plate: - Assay Buffer - [³H]-PGF₂α - Test Compounds prepare_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀ and Ki determination) count->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow.

Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the agonist activity of test compounds at the FP receptor by monitoring changes in intracellular calcium.

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds for FP receptor activation.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compounds: Travoprost acid (positive control), this compound (negative control), and other compounds of interest

  • FP receptor antagonist (e.g., AL-8810) for validation

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed HEK293-hFP cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject serial dilutions of the test compounds (Travoprost acid, this compound) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF or the percentage of maximal response against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) by non-linear regression analysis.

Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate HEK293-hFP Cells in 96-well Plate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline inject_compound Inject Test Compound measure_baseline->inject_compound measure_response Measure Fluorescence Response inject_compound->measure_response analyze Data Analysis (EC₅₀ determination) measure_response->analyze end End analyze->end

References

In Vitro Stability and Degradation Pathways of 5,6-trans-Travoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Travoprost, with a focus on its 5,6-trans isomer, a known related substance. The document details the known and putative degradation pathways under various stress conditions, outlines experimental protocols for stability testing, and presents available quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, formulation, and analysis of Travoprost and related prostaglandin F2α analogues.

Introduction to Travoprost and its 5,6-trans Isomer

Travoprost is a synthetic prostaglandin F2α analogue used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor. This agonistic activity increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

The 5,6-trans isomer of Travoprost is a known impurity and potential degradant. The presence and quantity of this isomer are critical quality attributes that must be monitored and controlled during the manufacturing and storage of Travoprost drug products to ensure safety and efficacy. Understanding the stability of both Travoprost and its 5,6-trans isomer is therefore essential for formulation development, shelf-life determination, and the establishment of appropriate storage conditions.

Mechanism of Action: Signaling Pathway

Travoprost exerts its therapeutic effect by lowering intraocular pressure through a well-defined signaling pathway. As a prodrug, it is first hydrolyzed to its active form, Travoprost free acid. This active metabolite then binds to and activates the prostaglandin F (FP) receptors, which are G-protein coupled receptors located in ocular tissues.[1][2][3] Activation of the FP receptor initiates a cascade of intracellular events that ultimately leads to an increase in the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.[1]

Travoprost Signaling Pathway Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Free Acid (Active Metabolite) Esterases->Travoprost_Acid FP_Receptor Prostaglandin F (FP) Receptor (GPCR) Travoprost_Acid->FP_Receptor Binds and Activates G_Protein G-Protein Activation FP_Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade (e.g., PLC, IP3, DAG) G_Protein->Signaling_Cascade MMPs Increased Matrix Metalloproteinases (MMPs) Expression Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Uveoscleral Pathway MMPs->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Travoprost Mechanism of Action

In Vitro Stability Profile

The stability of Travoprost is influenced by several environmental factors, including temperature, light, and pH. While specific stability data for the 5,6-trans isomer is not extensively available in public literature, its stability is expected to be similar to that of Travoprost due to their structural similarity.

Thermal Stability

Travoprost has been shown to be stable at refrigerated and room temperatures. However, it degrades at elevated temperatures.

TemperatureStabilityDegradation RateReference
27°CStableNo significant degradation observed.[4][5]
37°CStableNo significant degradation observed, though some variability in concentration measurements has been reported.[4][5]
50°CUnstable0.46 µg/mL/day[4][5]
Photostability

Travoprost is known to be sensitive to light. Photostability studies have indicated that exposure to light can lead to a decrease in the assay of Travoprost and an increase in related substances.[1] Therefore, it is recommended that the drug product be protected from light.

pH Stability and Hydrolytic Degradation

As an isopropyl ester, Travoprost is susceptible to hydrolysis, particularly under acidic and basic conditions. The primary hydrolytic degradation product is Travoprost free acid (Travoprost Related Compound A).

Note: While hydrolysis is a known degradation pathway, specific quantitative data on the rate of degradation at different pH values are not available in the reviewed literature.

Oxidative Stability

Oxidative degradation is a potential pathway for many pharmaceutical compounds. For prostaglandin F2α analogues, oxidation can occur at the hydroxyl groups or the double bonds within the molecule.

Note: There is a lack of specific quantitative data from forced degradation studies on the oxidative stability of Travoprost in the public domain.

Degradation Pathways

The degradation of Travoprost can proceed through several pathways, primarily hydrolysis, oxidation, and isomerization. The following diagram illustrates a putative degradation pathway based on known degradation products and chemical principles.

Travoprost Degradation Pathway Travoprost Travoprost Acid_Base Acid/Base Hydrolysis Travoprost->Acid_Base Oxidation Oxidation (e.g., H2O2) Travoprost->Oxidation Isomerization Isomerization (e.g., Light, Heat) Travoprost->Isomerization Travoprost_Acid Travoprost Free Acid (Travoprost Related Compound A) Acid_Base->Travoprost_Acid Keto_Derivative 15-Keto Derivative Oxidation->Keto_Derivative Trans_Isomer 5,6-trans-Travoprost Isomerization->Trans_Isomer

Putative Degradation Pathways of Travoprost

Experimental Protocols for Stability Studies

The following are detailed, representative methodologies for conducting forced degradation studies on Travoprost, based on ICH guidelines and common practices for prostaglandin analogues.

General Experimental Workflow

Forced Degradation Workflow Start Start: Travoprost Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Collection Sample Collection at Time Points Stress_Conditions->Sample_Collection Neutralization Neutralization/Quenching (if applicable) Sample_Collection->Neutralization Dilution Dilution to Working Concentration Neutralization->Dilution Analysis Analysis by Stability-Indicating HPLC/LC-MS Method Dilution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Stability Report Data_Processing->End

General Workflow for Forced Degradation Studies
Acid and Base Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of Travoprost in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Travoprost as described above.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for immediate analysis.

Thermal Degradation
  • Solid State: Place a known amount of Travoprost powder in a controlled temperature oven (e.g., 70°C) for a specified period. At various time points, dissolve a portion of the powder in a suitable solvent for analysis.

  • Solution State: Incubate the Travoprost stock solution at a controlled temperature (e.g., 70°C) for a specified period. At various time points, withdraw a sample and dilute it for analysis.

Photodegradation
  • Exposure: Expose the Travoprost stock solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At specified time points, withdraw samples from both the exposed and control solutions and analyze them.

Analytical Method for Stability Testing

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is commonly employed.

ParameterHPLC Method 1HPLC Method 2
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)Phenyl (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., 2.18 mg/mL sodium 1-octanesulfonate in water, pH 3.5 with phosphoric acid) in a ratio of 17:33 (v/v)Phosphate buffer (0.02 M), methanol, and acetonitrile in a ratio of 50:30:20 (v/v/v)
Flow Rate 2.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 210 nm for Travoprost and 295 nm for a co-formulated drug
Injection Volume 100 µLNot specified

Reference for HPLC Methods: [6][7]

For structural elucidation of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

Conclusion

The in vitro stability of Travoprost is a critical aspect of its pharmaceutical development and quality control. This technical guide has summarized the available information on its stability under various stress conditions, highlighting the roles of temperature, light, and hydrolysis in its degradation. The 5,6-trans isomer is a key related substance that must be monitored. While quantitative data for forced degradation studies under hydrolytic and oxidative conditions are not widely published, the provided experimental protocols, based on regulatory guidelines and analogous compounds, offer a solid foundation for conducting such stability-indicating studies. Further research is warranted to fully characterize the degradation pathways and kinetics of both Travoprost and its 5,6-trans isomer to ensure the development of robust and stable ophthalmic formulations.

References

An In-depth Technical Guide on the Binding Affinity of 5,6-trans-Travoprost to Prostaglandin FP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Travoprost and its isomer, 5,6-trans-Travoprost, to the prostaglandin F (FP) receptor. This document details the available quantitative binding affinity data, the experimental protocols used for these determinations, and the associated cellular signaling pathways.

Travoprost is a potent prostaglandin F2α analog and a selective FP prostanoid receptor agonist used in the management of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid, Travoprost acid.[1][3] The 5,6-trans isomer of Travoprost is a stereoisomer of the parent compound and is often utilized as an experimental control.[4]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For Travoprost, the active form, Travoprost acid, demonstrates a high affinity for the prostaglandin FP receptor.

The table below summarizes the binding affinity (Ki) and functional potency (EC50) of Travoprost acid and other relevant prostaglandin analogs for the FP receptor.

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50)Cell Type
Travoprost acid Prostaglandin FP35 ± 5 nM [5]1.4 nM[5]Human Ciliary Muscle Cells
3.6 nM[5]Human Trabecular Meshwork Cells
2.6 nM[5]Mouse Fibroblasts & Rat Aortic Smooth Muscle Cells
Latanoprost acidProstaglandin FP98 nM[5]32-124 nM[5]Various
Bimatoprost acidProstaglandin FP83 nM[5]2.8-3.8 nM[5]Most cell types

Prostaglandin FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist such as Travoprost acid initiates a well-defined signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Travoprost Travoprost Acid FP_Receptor Prostaglandin FP Receptor Travoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., muscle contraction, gene expression) Ca2_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.

Experimental Protocols

The determination of binding affinity and functional potency of compounds like Travoprost involves specific and detailed experimental methodologies. The following sections outline the typical protocols for radioligand binding assays and phosphoinositide turnover assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing FP receptor) Incubation_Mix Incubation of: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation_Mix Radioligand_Prep Radioligand Preparation (e.g., [³H]-PGF2α) Radioligand_Prep->Incubation_Mix Test_Compound_Prep Test Compound Dilutions (e.g., this compound) Test_Compound_Prep->Incubation_Mix Filtration Rapid Filtration (to separate bound from free radioligand) Incubation_Mix->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow

1. Membrane Preparation:

  • Cells or tissues expressing the prostaglandin FP receptor are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Incubation:

  • The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubations are typically carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data is plotted as the percentage of specific binding versus the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay

This functional assay measures the ability of an agonist to stimulate the production of inositol phosphates, a key step in the FP receptor signaling pathway. This is used to determine the functional potency (EC50) of a compound.

Phosphoinositide Turnover Assay Workflow

1. Cell Culture and Labeling:

  • Cells endogenously or recombinantly expressing the FP receptor are cultured.

  • The cells are labeled by incubation with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositides.

2. Agonist Stimulation:

  • The labeled cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.

  • The cells are then stimulated with various concentrations of the test agonist (e.g., this compound) for a specific time.

3. Extraction and Separation:

  • The reaction is terminated, and the total [³H]-inositol phosphates are extracted from the cells.

  • The different inositol phosphate species can be separated using anion-exchange chromatography.

4. Quantification and Data Analysis:

  • The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.

  • The data is plotted as the amount of [³H]-inositol phosphates produced versus the agonist concentration.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated from the resulting dose-response curve.

Conclusion

Travoprost acid, the active metabolite of Travoprost, is a high-affinity, potent agonist of the prostaglandin FP receptor. Its binding initiates a Gq-mediated signaling cascade, leading to the mobilization of intracellular calcium. The experimental protocols for determining its binding affinity and functional potency are well-established. In contrast, there is a lack of publicly available quantitative data on the binding affinity of its isomer, this compound, to the FP receptor. Further research is required to fully characterize the pharmacological profile of this specific stereoisomer and to understand the structure-activity relationship of Travoprost and its related compounds at the prostaglandin FP receptor.

References

Methodological & Application

Application Notes and Protocols for 5,6-trans-Travoprost in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Travoprost is a synthetic analog of prostaglandin F2α and an isomer of Travoprost. Travoprost is a potent and selective agonist for the prostaglandin F (FP) receptor, which is a G-protein coupled receptor.[1] Activation of the FP receptor initiates a signaling cascade that has various physiological effects, making Travoprost and its analogs valuable tools in pharmacological research and drug development. These application notes provide a detailed protocol for the dissolution and use of this compound in in vitro cell culture experiments. Given that this compound is an isomer of Travoprost, it is presumed to act on the same signaling pathway and can be used as an experimental control.[1]

Data Presentation

The following table summarizes the key quantitative data for dissolving and using this compound in cell culture.

ParameterValueSource/Notes
Solubility
Dimethyl Sulfoxide (DMSO)SolubleSupplier Data
EthanolSolubleGeneral for prostaglandin analogs[2]
WaterPractically InsolubleGeneral for Travoprost
Stock Solution
Recommended SolventAnhydrous DMSOTo ensure maximum solubility and stability.
Recommended Storage Temperature-20°CStore in small aliquots to avoid repeated freeze-thaw cycles.[2][3]
Cell Culture Conditions
Maximum Final DMSO Concentration≤ 0.5% (v/v)Higher concentrations may induce cytotoxicity in many cell lines. A pilot study is recommended to determine the optimal concentration for your specific cell line.[4]
Working Concentrations
Suggested Range for Travoprost0.039 – 40 µg/mLBased on studies with human limbal epithelial cells.[5][6]
Concentrations with Observed Effects0.156 and 0.313 µg/mLSignificant effects on cell viability and migration were observed at these concentrations in human limbal epithelial cells.[5][6]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution:

    • Calculate the volume of anhydrous DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 500.55 g/mol .

      • Calculation Example: To prepare a 10 mM stock solution from 1 mg of this compound:

        • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

        • Volume (L) = (0.001 g / 500.55 g/mol ) / 0.010 mol/L = 0.00019978 L ≈ 200 µL

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Store the aliquots at -20°C in a light-protected container.

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (serum-free or complete, as required by the experiment)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Prepare a series of intermediate dilutions from the stock solution in sterile cell culture medium. It is recommended to perform serial dilutions to achieve the final desired working concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your specific cell line (generally ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Treatment of Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for a Defined Period treat->incubate

Caption: Workflow for preparing this compound solutions for cell culture.

Signaling Pathway of Travoprost

G Travoprost Travoprost (or this compound) FP_receptor Prostaglandin FP Receptor (GPCR) Travoprost->FP_receptor Binds and Activates Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Simplified signaling pathway of Travoprost via the FP receptor.

References

Application Notes and Protocols for 5,6-trans-Travoprost in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 5,6-trans-Travoprost and its active isomer, Travoprost, in various animal models for glaucoma research. The protocols detailed below are based on established methodologies for evaluating the ocular hypotensive effects and mechanisms of action of prostaglandin F2α analogs.

Introduction

Travoprost is a potent prostaglandin F2α analog that is clinically used to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2][3] Its mechanism of action involves binding to the prostaglandin FP receptor, which leads to an increase in uveoscleral outflow of aqueous humor.[1][4][5] this compound is an isomer of Travoprost and is often utilized as an experimental control in research settings to differentiate the specific effects of the active compound.[6] The following protocols describe the use of Travoprost in animal models, with the understanding that this compound would be administered under identical conditions for control purposes.

Signaling Pathway of Travoprost

Travoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases to its active free acid form. This active metabolite then binds to the prostaglandin F (FP) receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that is thought to involve matrix metalloproteinases (MMPs). This cascade ultimately leads to a reduction in the extracellular matrix of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.

Travoprost_Signaling_Pathway cluster_extracellular Extracellular cluster_cornea Cornea cluster_cell Target Cell (e.g., Ciliary Muscle) cluster_outflow Aqueous Humor Outflow Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Free Acid (Active) Esterases->Travoprost_Acid FP_Receptor FP Receptor Travoprost_Acid->FP_Receptor Binds to G_Protein G-Protein Activation FP_Receptor->G_Protein Signaling_Cascade Signaling Cascade G_Protein->Signaling_Cascade MMPs Increased MMP Activity Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Travoprost signaling pathway for IOP reduction.

Data Presentation

Table 1: Effect of Travoprost on Intraocular Pressure (IOP) in Cynomolgus Monkeys
Treatment GroupBaseline IOP (mmHg)Post-Treatment IOP (mmHg)IOP Reduction (mmHg)Time PointReference
Hypertensive Eyes 33.7 ± 13.225.8 ± 11.27.92.25 hours[5]
35.1 ± 13.626.3 ± 10.28.816 hours[5]
Normotensive Eyes 23.0 ± 4.019.0 ± 3.74.02.25 hours[5]
23.4 ± 5.320.7 ± 5.42.716 hours[5]

Data are presented as mean ± standard deviation or mean ± standard error of the mean as reported in the original study.

Table 2: Effect of Travoprost on Aqueous Humor Dynamics in Cynomolgus Monkeys
ParameterBaselinePost-TreatmentChangeReference
Uveoscleral Outflow (µL/min)
Hypertensive Eyes0.7 ± 0.91.1 ± 0.9+0.4[4]
Normotensive Eyes0.35 ± 0.721.02 ± 0.43+0.67[5]
Outflow Facility (µL/min/mmHg)
Hypertensive Eyes0.07 ± 0.06Not significantly altered-[4]
Normotensive Eyes0.15 ± 0.07Not significantly altered-[4]

Data are presented as mean ± standard deviation or mean ± standard error of the mean as reported in the original study.

Table 3: Effect of Different Dosing Schedules of Travoprost 0.004% on IOP in Glaucomatous Beagles
Dosing ScheduleMean Baseline IOP Change (mmHg ± SEM)Reference
Once Daily (a.m.)19.0 ± 2.7 to 24.9 ± 3.1[7]
Once Daily (p.m.)23.5 ± 2.2 to 24.5 ± 2.3[7]
Twice Daily27.7 ± 2.1 to 28.5 ± 2.2[7]

SEM: Standard Error of the Mean

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in Cynomolgus Monkeys

This protocol describes the creation of a glaucomatous animal model to test the efficacy of IOP-lowering drugs.

Objective: To induce a stable elevation of intraocular pressure in one eye of cynomolgus monkeys.

Materials:

  • Adult cynomolgus monkeys (Macaca fascicularis)

  • Argon or diode laser photocoagulator

  • Goniolens

  • Topical anesthesia (e.g., proparacaine hydrochloride)

  • Post-operative topical antibiotic and corticosteroid

Procedure:

  • Anesthetize the monkey according to approved institutional animal care and use committee (IACUC) protocols.

  • Apply a topical anesthetic to the eye that will be treated.

  • Place a goniolens on the cornea to visualize the trabecular meshwork.

  • Apply laser burns to the trabecular meshwork over 180 to 360 degrees. The laser settings (spot size, duration, power) should be adjusted to create visible blanching of the tissue without bubble formation.

  • Following the laser treatment, administer a topical antibiotic and corticosteroid to the treated eye to prevent infection and control inflammation.

  • Monitor the IOP of both eyes regularly using a tonometer (e.g., pneumatonometer) until a stable elevation in IOP is achieved in the treated eye, which can take several weeks to months.[4][5]

Ocular_Hypertension_Induction Start Start: Anesthetize Monkey Anesthesia Apply Topical Anesthetic Start->Anesthesia Goniolens Place Goniolens Anesthesia->Goniolens Laser Laser Photocoagulation of Trabecular Meshwork Goniolens->Laser PostOp Administer Post-Op Antibiotic/Corticosteroid Laser->PostOp Monitor Monitor IOP Until Stable Hypertension is Achieved PostOp->Monitor End End: Glaucomatous Model Ready Monitor->End

Caption: Workflow for inducing ocular hypertension in monkeys.
Protocol 2: Evaluation of Ocular Hypotensive Efficacy in Animal Models

This protocol outlines the procedure for assessing the effect of topically administered this compound (as a control) and Travoprost on IOP.

Objective: To measure the change in intraocular pressure following topical administration of the test compounds.

Animals:

  • Cynomolgus monkeys with laser-induced ocular hypertension

  • Glaucomatous Beagle dogs

Materials:

  • Travoprost ophthalmic solution (e.g., 0.004%)

  • This compound ophthalmic solution (at a matching concentration)

  • Vehicle/placebo solution (e.g., 0.5% methylcellulose)[7]

  • Calibrated tonometer (e.g., applanation tonometer, pneumatonometer)

  • Topical anesthetic

Procedure:

  • Acclimate the animals to the IOP measurement procedure to minimize stress-related fluctuations in pressure.

  • Establish a baseline IOP by taking multiple measurements over several days at consistent times.[4][7]

  • On the treatment day, administer a single drop of the test compound (Travoprost), control (this compound), or placebo to the designated eye(s).[7] For studies involving multiple doses, administer as per the defined schedule (e.g., once or twice daily for several days).[5][7]

  • Measure IOP at predetermined time points post-instillation (e.g., hourly for the first 6 hours, and then at later time points such as 16 or 24 hours).[5][8]

  • Record all IOP measurements and calculate the mean change from baseline for each treatment group.

  • Statistical analysis, such as a paired t-test, can be used to compare the treatment effects to baseline and to the control group.[5]

IOP_Evaluation_Workflow Start Start: Acclimate Animals Baseline Establish Baseline IOP (Multiple Measurements) Start->Baseline Treatment Administer Topical Treatment (Travoprost, this compound, or Placebo) Baseline->Treatment Measurement Measure IOP at Pre-determined Time Points Post-Dose Treatment->Measurement Data_Analysis Record Data and Calculate Mean IOP Change from Baseline Measurement->Data_Analysis Stats Perform Statistical Analysis Data_Analysis->Stats End End: Efficacy Determined Stats->End

Caption: Workflow for evaluating ocular hypotensive efficacy.
Protocol 3: Measurement of Aqueous Humor Dynamics

This protocol details the use of fluorophotometry to determine the mechanism by which Travoprost lowers IOP.

Objective: To measure aqueous flow, outflow facility, and calculate uveoscleral outflow.

Animals:

  • Cynomolgus monkeys

Materials:

  • Fluorophotometer

  • Fluorescein solution (sterile)

  • Topical anesthetic

  • Apparatus for controlled infusion of the anterior chamber (for outflow facility measurement)

Procedure:

  • Aqueous Flow Measurement:

    • Instill a known concentration of fluorescein topically.

    • After a set period to allow for corneal penetration and distribution in the anterior chamber, measure the concentration of fluorescein in the cornea and anterior chamber using a fluorophotometer.

    • The rate of decrease in fluorescein concentration over time is used to calculate the aqueous flow rate.

  • Outflow Facility Measurement:

    • This can be done using a two-step gravity perfusion method or by fluorophotometry. The fluorophotometric method involves measuring the rate of fluorescein washout from the anterior chamber.[4][5]

  • Uveoscleral Outflow Calculation:

    • Uveoscleral outflow is not directly measured but is calculated using the Goldmann equation:

      • F_out = (P_iop - P_ev) * C + U

      • Where:

        • F_out is the total outflow (equal to aqueous flow at steady state)

        • P_iop is the intraocular pressure

        • P_ev is the episcleral venous pressure

        • C is the outflow facility

        • U is the uveoscleral outflow

    • By rearranging the equation (U = F_out - (P_iop - P_ev) * C), uveoscleral outflow can be determined.[4][5]

Pharmacokinetics

The pharmacokinetic profile of Travoprost has been studied in animal models. After topical administration, Travoprost is rapidly hydrolyzed to its active free acid. This free acid is then quickly eliminated from the plasma, with levels typically falling below the limit of quantification within an hour.[9] In rabbits, after topical application, the highest concentrations of the drug are found in the cornea, anterior sclera, and conjunctiva.[10] Studies in monkeys with a Travoprost intraocular implant have shown sustained therapeutic concentrations in the aqueous humor for up to a year.[9]

This information is intended for research purposes only and should be adapted to comply with all institutional and regulatory guidelines for animal experimentation.

References

Application Notes and Protocols for the Quantification of 5,6-trans-Travoprost in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the quantitative determination of 5,6-trans-Travoprost, a critical isomer and impurity of the prostaglandin F2α analog, Travoprost, in various biological matrices. The protocols detailed below are essential for pharmacokinetic studies, impurity profiling, and quality control in drug development.

Introduction

Travoprost is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. It is a prodrug that is hydrolyzed in the eye to its biologically active free acid. During the synthesis of Travoprost, various isomers can be formed, including the 5,6-trans isomer. The quantification of this specific isomer is crucial to ensure the purity, safety, and efficacy of the drug product. The analytical methods described herein focus on providing the selectivity and sensitivity required for the determination of this compound in complex biological samples such as plasma and aqueous humor.

Analytical Methodologies

The primary analytical techniques for the quantification of this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally preferred due to its high sensitivity, specificity, and applicability to non-volatile and thermally labile molecules like prostaglandins without the need for extensive derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust and sensitive platform for the direct analysis of this compound in biological fluids. The methodology involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up and concentrating prostaglandins from complex matrices like plasma and urine.[1] A reversed-phase sorbent, such as C18, is typically used.[1]

  • Liquid-Liquid Extraction (LLE): This technique is also widely used for the extraction of prostaglandins. It involves partitioning the analyte between an aqueous sample and an immiscible organic solvent.

Chromatographic Separation

Chromatographic separation is critical to resolve this compound from its cis-isomer (Travoprost) and other endogenous components. A C18 reversed-phase column is commonly employed for this purpose.[2] Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.

Mass Spectrometric Detection

Tandem mass spectrometry, particularly with electrospray ionization (ESI) in the negative ion mode, provides high selectivity and sensitivity for the detection of prostaglandins.[2] The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for intact prostaglandin analysis due to their low volatility, GC-MS can be a powerful tool after appropriate derivatization.[3][4] This method involves converting the prostaglandins into more volatile and thermally stable derivatives before injection into the GC system. Negative Ion Chemical Ionization (NICI) is often used to achieve high sensitivity.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of Travoprost and its related compounds using LC-MS/MS. These values can be considered as target parameters for the validation of a method for this compound.

ParameterLC-MS/MS
Limit of Detection (LOD) 0.002 µg/mL
Limit of Quantification (LOQ) 0.007 µg/mL
Linearity Range 0.010 - 3.00 ng/mL[2]
Recovery > 90%[1]
Precision (RSD%) < 15%
Accuracy (% Bias) ± 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS with Solid-Phase Extraction

This protocol is adapted from established methods for Travoprost free acid and is suitable for the quantification of the 5,6-trans isomer.[2]

1. Materials and Reagents

  • This compound reference standard

  • Deuterated this compound (or a suitable analog) as an internal standard (IS)

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 SPE cartridges

2. Sample Preparation (Solid-Phase Extraction)

  • Spike 1.0 mL of human plasma with the internal standard.

  • Acidify the plasma sample with 0.1 M formic acid.[2]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).[2]

3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Travoprost and its 5,6-trans isomer (e.g., start with 95% A, ramp to 95% B over 5 minutes)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: To be determined by infusing the this compound standard. For Travoprost free acid, the transition is m/z 457 -> 161.[2] A similar fragmentation pattern is expected for the trans-isomer.

4. Method Validation The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

Protocol 2: Quantification of this compound in Aqueous Humor using LC-MS/MS with Liquid-Liquid Extraction

This protocol is adapted from methods used for the analysis of Travoprost in aqueous humor.[5]

1. Materials and Reagents

  • Same as Protocol 1, with aqueous humor as the biological matrix.

  • Methyl-tert-butyl ether (MTBE) or other suitable organic solvent.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of aqueous humor, add the internal standard.

  • Add 500 µL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • Same as Protocol 1.

4. Method Validation

  • Same as Protocol 1.

Visualizations

Travoprost Signaling Pathway

Travoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases to its active free acid. This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[6][7] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the remodeling of the extracellular matrix.[7][8] This is primarily achieved through the upregulation of matrix metalloproteinases (MMPs), which increases the outflow of aqueous humor through both the uveoscleral and trabecular pathways, thereby reducing intraocular pressure.[6][7][8]

Travoprost_Signaling_Pathway cluster_cornea Cornea cluster_outflow Ciliary Muscle / Trabecular Meshwork Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Free Acid (Active) Esterases->Travoprost_Acid FP_Receptor FP Receptor Travoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade MMPs Matrix Metalloproteinases (MMPs) Upregulation Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow (Uveoscleral & Trabecular) ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Caption: Travoprost mechanism of action in reducing intraocular pressure.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantification of this compound in biological samples using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Plasma or Aqueous Humor) Spiking Spike with Internal Standard Sample->Spiking Extraction Sample Preparation (SPE or LLE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis by LC-MS/MS.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. During its synthesis and storage, various related substances and isomers can be formed, including the 5,6-trans-Travoprost isomer. The quantitative analysis of this isomer is crucial for quality control and stability studies of Travoprost drug products. This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of this compound.

Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its active free acid, Travoprost acid.[1] This method is designed to quantify the intact prodrug isomer, this compound, in ophthalmic solutions. The method utilizes a UPLC BEH Phenyl column for optimal separation of the isomers and negative ion electrospray ionization for sensitive detection.

Mechanism of Action and Signaling Pathway

Travoprost exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] Upon binding of Travoprost acid (the active metabolite) to the FP receptor, the Gq alpha subunit of the associated G-protein is activated.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4] This signaling pathway ultimately leads to the upregulation and activation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.[5][6] The increased MMP activity remodels the extracellular matrix of the ciliary muscle and the uveoscleral pathway, leading to reduced resistance to aqueous humor outflow and a subsequent decrease in intraocular pressure.[6][7]

Travoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Travoprost Travoprost Acid FP_receptor FP Receptor (GPCR) Travoprost->FP_receptor binds Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC co-activates MMPs Matrix Metalloproteinases (MMPs) PKC->MMPs upregulates ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling leads to Outflow Increased Aqueous Humor Outflow ECM_remodeling->Outflow results in

Travoprost Signaling Pathway

Experimental Protocols

Sample Preparation
  • Standard Stock Solution Preparation: Accurately weigh and dissolve this compound and Travoprost reference standards in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Sample Preparation from Ophthalmic Solution: Dilute the Travoprost ophthalmic solution with the mobile phase to bring the concentration of this compound within the calibration range. For a 0.004% solution, a 1:100 dilution is a suitable starting point.[8]

LC-MS/MS Method

The following method is a robust starting point for the analysis of this compound. Further optimization may be required based on the specific instrumentation used.

Liquid Chromatography

ParameterValue
Column Waters ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MS/MS Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound Acid457.2161.025100
Travoprost Acid457.2161.025100
Travoprost-d4 (Internal Standard)461.2161.025100

Note: The precursor ion for Travoprost acid is m/z 457.2, and a common product ion is m/z 161, corresponding to the 3-trifluoromethylphenolate fragment.[2] It is anticipated that this compound acid will exhibit the same fragmentation pattern.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock_solution Prepare Stock Solutions (1 mg/mL in Methanol) working_standards Prepare Working Standards & QCs (Serial Dilution) stock_solution->working_standards lc_separation Chromatographic Separation (UPLC BEH Phenyl Column) working_standards->lc_separation sample_prep Dilute Ophthalmic Solution Sample sample_prep->lc_separation ms_detection Mass Spectrometric Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Analyte Concentration calibration_curve->concentration_calc report Generate Report concentration_calc->report

LC-MS/MS Experimental Workflow

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound. Please note that the following data are representative examples and should be verified through in-house validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound0.1 - 100> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
LLOQ0.1< 15%< 15%± 15%
Low QC0.3< 10%< 10%± 10%
Mid QC10< 10%< 10%± 10%
High QC80< 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 85%90 - 110%

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantitative analysis of this compound. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for the quality control and stability assessment of Travoprost formulations. The provided information on the signaling pathway and experimental workflow serves as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

Application of 5,6-trans-Travoprost in Glaucoma Research: A Focus on its Role as an Experimental Control for Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Travoprost is a potent and selective prostaglandin F2α (PGF2α) analog that is widely used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action is to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[3] Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid, which then acts as a full agonist at the prostaglandin F (FP) receptor.[1][2]

In the context of glaucoma research, the study of Travoprost often involves the use of its stereoisomer, 5,6-trans-Travoprost, as an experimental control.[4] Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of Travoprost, the 5,6-double bond is in the cis (or Z) configuration, which is the biologically active form. This compound, as the name suggests, has this double bond in the trans (or E) configuration. This subtle change in stereochemistry is presumed to significantly reduce or eliminate its binding affinity for the FP receptor and, consequently, its biological activity. Therefore, this compound serves as an ideal negative control in experiments to ensure that the observed effects are specific to the active cis isomer of Travoprost and not due to non-specific effects of the molecule.

These application notes will provide a detailed overview of the use of Travoprost in glaucoma research, with a specific emphasis on how this compound is utilized as a crucial experimental control.

Data Presentation

Table 1: Receptor Binding Affinity and Potency of Travoprost Acid
ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
FP 35 ± 5 1.4 (human ciliary muscle), 3.6 (human trabecular meshwork) [5]
DP52,000>10,000
EP19,540119 (Latanoprost acid)
EP33,501>10,000
EP441,000>10,000
IP>90,000>10,000
TP121,000>10,000
Data from Sharif et al., 2003.[5] Travoprost acid demonstrates high affinity and selectivity for the FP receptor.
Table 2: Intraocular Pressure (IOP) Reduction with Travoprost in Clinical Studies
StudyComparisonBaseline IOP (mmHg)IOP Reduction with Travoprostp-value
Netland et al., 2001 (paraphrased)vs. Timolol 0.5%~25.68.0 - 8.9 mmHg<0.0246
Fellman et al., 2002 (paraphrased)vs. Timolol 0.5%Not specified6.5 - 8.0 mmHgStatistically superior at 10 of 13 time points
Riva et al., 2014 (paraphrased)Monotherapy (5-year study)26.3 ± 6.627.8% - 28.6% (mean 24-hour)<0.001
Dubiner et al., 2006 (paraphrased)vs. Latanoprost 0.005%Not specified6 - 10 mmHg<0.05 at multiple time points
Koz et al.vs. Latanoprost & Bimatoprost26.4 ± 3.3Mean final IOP: 20.9 ± 1.9 mmHg<0.0001
Arici et al.vs. Latanoprost & Dorzolamide/TimololNot specified9.3 ± 2.9 mmHgNo significant difference vs. Latanoprost

Experimental Protocols

Protocol 1: In Vivo Measurement of Intraocular Pressure in a Rabbit Model

Objective: To evaluate the IOP-lowering effect of Travoprost compared to a vehicle control and this compound in normotensive or glaucomatous rabbits.

Materials:

  • Travoprost ophthalmic solution (0.004%)

  • This compound solution (0.004% in vehicle)

  • Vehicle solution (e.g., buffered saline with 0.015% benzalkonium chloride)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen, pneumatonometer)

  • New Zealand White rabbits

Procedure:

  • Animal Acclimatization: Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the experiment.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes of each rabbit at several time points (e.g., -1h, 0h) before drug administration.

  • Drug Administration: Randomly assign rabbits to treatment groups:

    • Group 1: Travoprost (one 30 µL drop to one eye)

    • Group 2: this compound (one 30 µL drop to one eye)

    • Group 3: Vehicle control (one 30 µL drop to one eye) The contralateral eye can serve as an untreated control.

  • Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Compare the IOP reduction between the Travoprost group and the control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). The this compound group is expected to show no significant IOP reduction compared to the vehicle control.

Protocol 2: In Vitro FP Receptor Binding Assay

Objective: To determine the binding affinity of Travoprost acid and this compound acid for the human FP receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP)

  • Radiolabeled prostaglandin, e.g., [³H]-PGF2α

  • Travoprost acid (active metabolite)

  • This compound acid

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled Travoprost acid or this compound acid.

  • Radioligand Addition: Add a fixed concentration of [³H]-PGF2α to each well.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. A significantly higher Ki value for this compound acid compared to Travoprost acid would confirm its lower binding affinity.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Travoprost Travoprost FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor Gq_protein Gq Protein Activation FP_Receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC MMPs Upregulation of Matrix Metalloproteinases (MMPs) Ca_PKC->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Uveoscleral Pathway MMPs->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Uveoscleral Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Signaling pathway of Travoprost leading to IOP reduction.

G cluster_preclinical Preclinical Evaluation Receptor_Binding In Vitro Receptor Binding Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Calcium Mobilization) Receptor_Binding->Cell_Based_Assays Confirm Functional Activity IOP_Animal_Models IOP Measurement in Animal Models (e.g., Rabbits, Monkeys) Cell_Based_Assays->IOP_Animal_Models Select Lead Compound Aqueous_Dynamics Aqueous Humor Dynamics Studies (Fluorophotometry) IOP_Animal_Models->Aqueous_Dynamics Investigate Mechanism Vehicle_Control Vehicle Control IOP_Animal_Models->Vehicle_Control Isomer_Control Inactive Isomer Control (this compound) IOP_Animal_Models->Isomer_Control

Caption: Experimental workflow for evaluating anti-glaucoma drugs.

References

Application Notes and Protocols for Studying Intraocular Pressure Regulation Using 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide.[1] Prostaglandin F2α (PGF2α) analogues are a first-line treatment for managing elevated IOP.[2] Travoprost, a synthetic PGF2α analogue, is a potent ocular hypotensive agent used in the treatment of open-angle glaucoma and ocular hypertension.[2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, travoprost free acid.[2]

This document provides detailed application notes and protocols for utilizing 5,6-trans-Travoprost , an isomer of travoprost, in the study of IOP regulation.[4] Given that this compound is intended for use as an experimental control, these protocols are designed to elucidate the specific effects of the active FP receptor agonist, travoprost, by comparing its activity against its stereoisomer.[4] This approach allows for the differentiation of specific pharmacological effects from any non-specific or vehicle-related effects.

Mechanism of Action of Travoprost

Travoprost free acid is a selective and potent agonist for the prostaglandin F (FP) receptor.[5] Its primary mechanism of action involves increasing the outflow of aqueous humor, the fluid that fills the front part of the eye.[3] This is achieved through two main pathways:

  • Uveoscleral Outflow: Travoprost primarily enhances the uveoscleral outflow pathway, which is an unconventional route for aqueous humor drainage through the ciliary muscle and sclera.[3]

  • Trabecular Outflow: It also increases outflow through the conventional trabecular meshwork pathway.[6][7]

The binding of travoprost free acid to FP receptors on ciliary muscle and trabecular meshwork cells initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[7] These enzymes remodel the extracellular matrix, reducing the resistance to aqueous humor outflow and thereby lowering IOP.[7]

Data Presentation: Efficacy of Travoprost in Lowering Intraocular Pressure

The following tables summarize the quantitative data on the IOP-lowering effects of travoprost from various clinical and preclinical studies. These data serve as a benchmark for experiments designed to investigate the activity of travoprost and the inactivity of its isomer, this compound.

Table 1: Mean Intraocular Pressure Reduction with Travoprost Monotherapy in Human Studies

Study PopulationBaseline IOP (mmHg)Mean IOP Reduction (mmHg)Percentage IOP ReductionDuration of TreatmentCitation
Open-Angle Glaucoma/Ocular Hypertension> 218.6 (± 4.4)Not Specified1 Month[8]
Open-Angle Glaucoma/Ocular Hypertension< 204.4 (± 3.0)Not Specified1 Month[8]
Open-Angle Glaucoma/Ocular HypertensionNot Specified6.5 - 9.025% - 32%Various[9]
Normal-Tension Glaucoma17.1 (± 3.4) (Diurnal)2.414.0%Not Specified[5]
Normal-Tension Glaucoma19.9 (± 3.6) (Nocturnal)1.15.5%Not Specified[5]

Table 2: Comparison of Travoprost with Other Prostaglandin Analogues and Timolol in Human Studies

Comparison AgentsMean IOP Reduction with Travoprost (mmHg)Mean IOP Reduction with Comparator (mmHg)Key FindingsCitation
Latanoprost 0.005%9.08 (± 1.93)7.96 (± 1.11)Travoprost showed a statistically significant greater IOP reduction at 8 and 12 weeks.[1]
Latanoprost 0.005%7.1 (circadian)6.7 (circadian)No statistically significant difference in mean circadian IOP reduction.[9]
Bimatoprost 0.03%4.6 - 7.27.4 - 8.8No statistically significant difference, though a trend towards greater reduction with bimatoprost was observed.[9]
Timolol 0.5%6.5 - 8.05.2 - 7.0Travoprost was statistically superior to timolol in IOP reduction at 10 of 13 time points.[9]

Table 3: Effects of Travoprost on Aqueous Humor Dynamics in Preclinical (Monkey) and Clinical (Human) Studies

Study SubjectEffect on Uveoscleral OutflowEffect on Trabecular Outflow FacilityEffect on Aqueous FlowCitation
Cynomolgus Monkeys (Normotensive)Significantly IncreasedNo EffectNo Effect[10]
Cynomolgus Monkeys (Hypertensive)Increased (Not Statistically Significant)No EffectNo Effect[10]
Human Patients (Ocular Hypertension/POAG)Increased (Not Statistically Significant)Significantly Increased (64%)No Significant Change (Daytime)[6]

Experimental Protocols

The following protocols are designed for the investigation of IOP regulation using travoprost as the active agent and this compound as the negative control.

Protocol 1: In Vitro Assessment of FP Receptor Activation in Human Trabecular Meshwork (hTM) Cells

Objective: To determine the functional agonist activity of travoprost and the lack thereof for this compound at the FP receptor in hTM cells.

Materials:

  • Primary or immortalized hTM cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Travoprost and this compound (and their corresponding free acids)

  • Assay buffer

  • Phosphoinositide (PI) turnover assay kit or a calcium mobilization assay kit (e.g., Fluo-4 AM)

  • Plate reader capable of fluorescence detection

Methodology:

  • Cell Culture: Culture hTM cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of travoprost free acid and this compound free acid in assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Procedure (Calcium Mobilization): a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Wash the cells with assay buffer. c. Place the plate in a fluorescence plate reader. d. Add the compound dilutions to the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: a. Calculate the change in fluorescence intensity for each well. b. Plot the dose-response curves for travoprost free acid. c. Compare the response of this compound free acid to the vehicle control to confirm its lack of agonist activity.

Protocol 2: In Vivo Measurement of Intraocular Pressure in an Animal Model of Glaucoma

Objective: To evaluate the IOP-lowering efficacy of topical travoprost compared to its isomer, this compound, in a relevant animal model.

Materials:

  • Animal model of ocular hypertension (e.g., laser-induced glaucoma in cynomolgus monkeys or glaucomatous beagles)

  • Topical formulations of travoprost (0.004%) and this compound (at an equivalent concentration)

  • Vehicle control solution

  • Tonometer suitable for the animal model (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Methodology:

  • Animal Acclimatization and Baseline IOP Measurement: a. Acclimatize animals to the experimental procedures. b. Measure baseline IOP at multiple time points over several days to establish a diurnal curve.

  • Treatment Administration: a. Randomly assign animals to treatment groups: vehicle control, this compound, and travoprost. b. Administer one drop of the assigned treatment to the designated eye(s) once daily in the evening.

  • IOP Measurement Post-Treatment: a. Measure IOP at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) after the first dose and at selected time points throughout the study duration (e.g., daily or weekly).

  • Data Analysis: a. Calculate the mean change in IOP from baseline for each treatment group at each time point. b. Statistically compare the IOP reduction between the travoprost group and the control groups (vehicle and this compound).

Protocol 3: Assessment of Aqueous Humor Dynamics

Objective: To determine the effects of travoprost and this compound on aqueous humor outflow pathways.

Materials:

  • Animal model (e.g., cynomolgus monkeys)

  • Topical formulations of travoprost, this compound, and vehicle

  • Fluorophotometer

  • Fluorescein sodium (intravenous or topical)

  • Equipment for measuring episcleral venous pressure

Methodology:

  • Baseline Measurements: a. Measure baseline aqueous flow, outflow facility, and uveoscleral outflow using fluorophotometry.

  • Treatment: a. Treat animals with the respective compounds as described in Protocol 2.

  • Post-Treatment Measurements: a. Repeat the fluorophotometry measurements after a specified treatment period.

  • Data Analysis: a. Calculate the change in aqueous flow, outflow facility, and uveoscleral outflow for each group. b. Compare the effects of travoprost to the control groups.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 Travoprost Travoprost (Prodrug) Travoprost_Acid Travoprost Free Acid (Active Drug) Travoprost->Travoprost_Acid Corneal Esterases FP_Receptor FP Receptor (Ciliary Muscle & Trabecular Meshwork) Travoprost_Acid->FP_Receptor Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade MMP_Upregulation Upregulation of MMPs (e.g., MMP-1, -3, -9) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Trabecular_Outflow Increased Trabecular Outflow ECM_Remodeling->Trabecular_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction Trabecular_Outflow->IOP_Reduction

Caption: Signaling pathway of Travoprost in lowering intraocular pressure.

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Analysis Animal_Model Select Animal Model (e.g., Ocular Hypertensive Monkey) Baseline_IOP Measure Baseline IOP (Diurnal Curve) Animal_Model->Baseline_IOP Randomization Randomize into Groups: - Vehicle - this compound - Travoprost Baseline_IOP->Randomization Dosing Administer Topical Once Daily Randomization->Dosing IOP_Monitoring Monitor IOP at Regular Intervals Dosing->IOP_Monitoring Aqueous_Dynamics Assess Aqueous Humor Dynamics (Optional) IOP_Monitoring->Aqueous_Dynamics Data_Analysis Calculate IOP Reduction vs. Controls Aqueous_Dynamics->Data_Analysis Conclusion Determine Efficacy and Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo evaluation of IOP-lowering compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Controls Compound Test Compound Receptor_Binding FP Receptor Binding Assay Compound->Receptor_Binding Functional_Assay hTM Cell Functional Assay (e.g., Calcium Mobilization) Compound->Functional_Assay Animal_IOP IOP Measurement in Animal Model Functional_Assay->Animal_IOP Lead Compound Progression Aqueous_Dynamics_Study Aqueous Humor Dynamics Study Animal_IOP->Aqueous_Dynamics_Study Vehicle_Control Vehicle Vehicle_Control->Animal_IOP Negative_Control This compound (Inactive Isomer) Negative_Control->Animal_IOP

Caption: Logical relationship for drug discovery in glaucoma research.

References

Dosing and Administration of 5,6-trans-Travoprost in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the available information regarding the dosing and administration of Travoprost and its related compounds in rodent models. It is critical to note that while extensive data exists for the clinically approved prostaglandin F2α analog, Travoprost (the cis-isomer), there is a significant lack of publicly available information specifically detailing the in vivo dosing and administration of its 5,6-trans-isomer in any animal model. The 5,6-trans-Travoprost is primarily recognized as a related compound and potential impurity of Travoprost.

Therefore, the following application notes and protocols are based on the well-established methodologies for Travoprost. Researchers investigating this compound should consider these protocols as a starting point, with the understanding that dose-response studies and optimization will be necessary to determine the efficacy and safety profile of this specific isomer.

Introduction to Travoprost and its Isomers

Travoprost is a potent prostaglandin F2α analog that is clinically used to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in vivo to its active free acid.[2] The therapeutic efficacy of Travoprost is attributed to its activity as a selective agonist for the prostaglandin F (FP) receptor, which increases the uveoscleral outflow of aqueous humor.[1][2]

The chemical structure of Travoprost contains a double bond at the 5,6 position of the heptenoate chain. The clinically approved and biologically active form is the cis or (Z)-isomer. The trans or (E)-isomer, This compound , is a known related substance and is monitored during the manufacturing and quality control of Travoprost ophthalmic solutions.[3] While its chemical properties are defined, its specific biological activity, particularly its ocular hypotensive effects and pharmacokinetic profile in rodent models, is not well-documented in peer-reviewed literature.

Signaling Pathway of Travoprost

Travoprost, upon conversion to its active free acid, binds to the prostaglandin F (FP) receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately increasing the outflow of aqueous humor and reducing intraocular pressure.

Travoprost_Signaling_Pathway Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Acid (Active) Esterases->Travoprost_Acid FP_Receptor FP Receptor (GPCR) Travoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response IOP_Reduction ↑ Uveoscleral Outflow ↓ Intraocular Pressure Cellular_Response->IOP_Reduction Leads to

Caption: Simplified signaling pathway of Travoprost. (Within 100 characters)

Dosing and Administration of Travoprost in Rodent Models

The following tables summarize the reported dosages and administration routes for Travoprost in rats and mice from preclinical studies. This information can be used as a reference for designing studies with this compound.

Table 1: Travoprost Dosing in Rat Models
Route of AdministrationDosageFrequencyStudy TypeReference
Subcutaneous10, 30, or 100 mcg/kg/dayDailyCarcinogenicity[4]
Subcutaneous3 mcg/kg/dayDailyReproductive Toxicity[4]
IntravenousUp to 10 mcg/kg/dayDailyTeratogenicity[5]
Topical OcularNot specifiedNot specifiedPharmacokinetics[4]
Table 2: Travoprost Dosing in Mouse Models
Route of AdministrationDosageFrequencyStudy TypeReference
Subcutaneous10, 30, or 100 mcg/kg/dayDailyCarcinogenicity[4]
Subcutaneous0.3, 1.0 mcg/kg/dayDailyEmbryo-fetal Development[4]

Experimental Protocols

Topical Ocular Administration in Rodents

This protocol provides a general guideline for the topical application of ophthalmic solutions to mice and rats.

Materials:

  • Test compound solution (e.g., this compound in a suitable vehicle)

  • Micropipette and sterile tips (e.g., P2 or P10)

  • Animal restraint device (optional)

  • Sterile saline solution for eye wash (optional)

Procedure:

  • Animal Handling: Gently restrain the mouse or rat. For mice, scruffing the neck is a common method. For rats, gentle but firm handling is usually sufficient.

  • Solution Preparation: Ensure the test solution is at room temperature and well-mixed.

  • Dosing: Using a calibrated micropipette, carefully instill a small volume (typically 1-5 µL for mice and 5-10 µL for rats) of the solution onto the cornea of one eye. Avoid touching the eye with the pipette tip.

  • Post-administration: Hold the animal for a short period (e.g., 30-60 seconds) to allow for absorption and to prevent immediate grooming and removal of the solution.

  • Observation: Monitor the animal for any signs of ocular irritation, such as redness, swelling, or excessive tearing.

  • ** contralateral Eye:** The untreated contralateral eye can serve as a control.

G A Restrain Animal B Prepare Injection Site A->B C Insert Needle Subcutaneously B->C D Aspirate C->D E Inject Solution D->E F Withdraw Needle E->F G Monitor Animal F->G

References

Application Notes and Protocols for Assessing 5,6-trans-Travoprost Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a potent and selective prostaglandin F2α (PGF2α) analog, widely utilized in the management of open-angle glaucoma and ocular hypertension.[1][2] It functions as a prodrug, which upon topical administration, is hydrolyzed by corneal esterases to its biologically active form, travoprost free acid.[2] The therapeutic effect of travoprost is mediated through its high-affinity agonism at the prostaglandin F receptor (FP receptor), a Gq protein-coupled receptor (GPCR).[2][3] Activation of the FP receptor initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1]

5,6-trans-Travoprost is a stereoisomer of travoprost and is often employed as an experimental control in research settings to ensure the specificity of the observed effects of travoprost.[4] This document provides detailed cell-based assay protocols to assess and compare the bioactivity of this compound and its parent compound, travoprost, by characterizing their interaction with the FP receptor.

Mechanism of Action: FP Receptor Signaling Pathway

Travoprost free acid binds to the FP receptor, a Gq-coupled GPCR. This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to the physiological response.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Travoprost Travoprost Free Acid (or this compound) FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC Activates Cellular_Response Cellular Response (e.g., Increased Uveoscleral Outflow) PKC->Cellular_Response Leads to

Caption: FP Receptor Signaling Pathway.

Data Presentation

The following tables summarize the reported bioactivity of travoprost free acid at the FP receptor. Currently, there is limited publicly available data on the specific bioactivity of this compound, as it is primarily used as a control compound.

Table 1: FP Receptor Binding Affinities of Travoprost Free Acid

Cell Line/TissueReceptor SourceRadioligandKi (nM)Reference
Not SpecifiedCloned Human FP ReceptorNot Specified35 ± 5[3]

Table 2: Functional Potency (EC50) of Travoprost Free Acid in Phosphoinositide Turnover Assays

Cell LineSpeciesEC50 (nM)Reference
Ciliary Muscle CellsHuman1.4[3]
Trabecular Meshwork CellsHuman3.6[3]
Fibroblasts (3T3)Mouse2.6[3]
Aortic Smooth Muscle CellsRat2.6[3]

Table 3: Functional Potency (EC50) of Travoprost Free Acid in Intracellular Calcium Mobilization Assays

Cell LineReceptor SourceEC50 (nM)Reference
A7r5 CellsEndogenous Rat FP Receptor17.5 - 37[5]
3T3 CellsEndogenous Mouse FP Receptor17.5 - 37[5]
HEK-293Cloned Human Ocular FP Receptor17.5 - 37[5]

Experimental Protocols

The following are detailed protocols for key cell-based assays to determine the bioactivity of this compound and travoprost free acid.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Assay Setup cluster_assays Bioactivity Assays cluster_functional_types cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK293 or CHO-K1 expressing FP receptor) Binding_Assay 3a. Receptor Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Functional_Assay 3b. Functional Assays (Determine EC50) Cell_Culture->Functional_Assay Compound_Prep 2. Compound Preparation (Travoprost Free Acid & this compound) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Analysis 4. Data Analysis (Dose-Response Curves, Ki & EC50 Calculation) Binding_Assay->Data_Analysis Calcium_Assay Calcium Mobilization Assay Functional_Assay->Calcium_Assay IP_Assay Inositol Phosphate Assay Functional_Assay->IP_Assay Calcium_Assay->Data_Analysis IP_Assay->Data_Analysis Comparison 5. Bioactivity Comparison Data_Analysis->Comparison

Caption: General workflow for assessing bioactivity.
Protocol 1: Cell Culture of FP Receptor-Expressing Cell Lines

Objective: To maintain and propagate a stable cell line (e.g., HEK293 or CHO-K1) engineered to overexpress the human FP receptor for use in subsequent bioactivity assays.

Materials:

  • HEK293 or CHO-K1 cell line stably expressing the human FP receptor

  • Dulbecco's Modified Eagle Medium (DMEM) for HEK293 or Ham's F-12K for CHO-K1

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418, Puromycin) at the appropriate concentration

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Add the selection antibiotic to maintain receptor expression.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified 5% CO2 atmosphere. Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and travoprost free acid to the FP receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells overexpressing the FP receptor

  • Radioligand: [3H]-PGF2α

  • Test Compounds: this compound and travoprost free acid (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

    • 50 µL of various concentrations of the test compound (this compound or travoprost free acid).

    • 50 µL of [3H]-PGF2α (at a final concentration close to its Kd).

    • 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: Intracellular Calcium Mobilization Assay (FLIPR-based)

Objective: To measure the ability of this compound and travoprost free acid to stimulate intracellular calcium release, a functional downstream event of FP receptor activation, and to determine their potency (EC50).

Materials:

  • FP receptor-expressing cells (HEK293 or CHO-K1)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (to prevent dye leakage from cells)

  • Test Compounds: this compound and travoprost free acid

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Seeding: Seed the FP receptor-expressing cells into black-walled, clear-bottom microplates at an appropriate density (e.g., 20,000-50,000 cells/well) and incubate overnight to form a confluent monolayer.

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds (this compound and travoprost free acid) at a concentration 4-5 times higher than the final desired concentration.

  • Measurement of Calcium Flux:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument will then automatically add the test compounds from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) corresponds to the magnitude of the calcium response.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Protocol 4: Inositol Phosphate (IP) Accumulation Assay (HTRF-based)

Objective: To quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled FP receptor activation and to determine the potency (EC50) of the test compounds.

Materials:

  • FP receptor-expressing cells (HEK293 or CHO-K1)

  • White, solid-bottom 384-well microplates

  • IP-One HTRF Assay Kit (containing IP1-d2 and Anti-IP1 Cryptate)

  • Stimulation Buffer (Assay Buffer containing 50 mM LiCl to inhibit IP1 degradation)

  • Test Compounds: this compound and travoprost free acid

Procedure:

  • Cell Seeding: Harvest and resuspend cells in their culture medium. Seed the cells into a white 384-well plate at a density of 10,000-20,000 cells per well and incubate for 4-6 hours.

  • Agonist Stimulation:

    • Prepare serial dilutions of the test compounds in Stimulation Buffer.

    • Add the compound dilutions to the respective wells of the cell plate.

    • Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Detection:

    • Prepare the HTRF detection reagents according to the kit manufacturer's protocol by diluting the IP1-d2 (acceptor) and Anti-IP1 Cryptate (donor) in the provided lysis buffer.

    • Add the detection reagent mixture to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • HTRF Reading: Measure the fluorescence at both 665 nm (acceptor emission) and 620 nm (donor emission) using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

    • Convert the HTRF ratio to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Application Notes and Protocols: 5,6-trans-Travoprost as a Tool for Investigating GPCR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a potent and selective prostaglandin F2α (FP) receptor agonist, widely utilized in the management of open-angle glaucoma and ocular hypertension.[1][2][3][4] Its therapeutic effect is mediated through the activation of the G protein-coupled prostaglandin F receptor (FP receptor), leading to an increase in uveoscleral outflow of aqueous humor and a subsequent reduction in intraocular pressure.[2][5] 5,6-trans-Travoprost is a stereoisomer of travoprost and is often employed as an experimental control to delineate the specific effects mediated by the active cis-isomer, travoprost.[6] These application notes provide a comprehensive guide to using this compound in conjunction with travoprost to investigate FP receptor-mediated GPCR signaling pathways.

Travoprost itself is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active form, travoprost free acid.[4][7] Therefore, in vitro studies typically utilize travoprost free acid to directly assess its interaction with the FP receptor and downstream signaling events.

Data Presentation

Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM) of Travoprost Free Acid

CompoundFP ReceptorDP1 ReceptorEP1 ReceptorEP3 ReceptorEP4 ReceptorIP ReceptorTP Receptor
Travoprost Free Acid 35 ± 5[1]52,000[1]9,540[1]3,501[1]41,000[1]>90,000[1]121,000[1]
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Table 2: Functional Agonist Potencies (EC50, nM) of Travoprost Free Acid in Phosphoinositide Turnover Assays

Cell TypeEC50 (nM)
Human Ciliary Muscle Cells1.4[1]
Human Trabecular Meshwork Cells3.6[1]
Mouse Fibroblasts & Rat Aortic Smooth Muscle Cells2.6[1]

Table 3: Functional Agonist Potencies (EC50, nM) of Travoprost Free Acid in Intracellular Calcium Mobilization Assays

Cell SystemEC50 (nM)
Rat (A7r5 cells), Mouse (3T3 cells), and cloned human ocular FP prostanoid receptors17.5 - 37

Signaling Pathways

The FP receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, it initiates a signaling cascade that involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Furthermore, the FP receptor can transactivate the Epidermal Growth Factor Receptor (EGFR) in a c-Src-dependent manner, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Travoprost Travoprost FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor binds Gq11 Gαq/11 FP_Receptor->Gq11 activates cSrc c-Src FP_Receptor->cSrc activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes EGFR EGFR Ras Ras EGFR->Ras activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Transcription Gene Transcription (e.g., MMPs) Ca_release->Transcription influences PKC->Transcription regulates cSrc->EGFR transactivates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates ERK->Transcription regulates Radioligand_Binding_Workflow prep Prepare cell membranes expressing FP receptor incubation Incubate membranes with radioligand (e.g., [³H]-PGF2α) and varying concentrations of test compound prep->incubation separation Separate bound and free radioligand by filtration incubation->separation counting Quantify bound radioactivity using liquid scintillation counting separation->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis Calcium_Mobilization_Workflow cell_prep Seed cells expressing FP receptor in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_prep->dye_loading stimulation Stimulate cells with varying concentrations of test compound dye_loading->stimulation measurement Measure fluorescence changes using a fluorescence plate reader stimulation->measurement analysis Analyze data to determine EC50 for calcium mobilization measurement->analysis Western_Blot_Workflow cell_treatment Treat serum-starved cells with test compounds for various time points lysis Lyse cells and collect protein extracts cell_treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking probing Probe with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) blocking->probing secondary_ab Incubate with HRP-conjugated secondary antibody probing->secondary_ab detection Detect chemiluminescence and capture image secondary_ab->detection analysis Quantify band intensities and normalize phospho-ERK to total-ERK detection->analysis

References

Troubleshooting & Optimization

Troubleshooting solubility issues with 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-trans-Travoprost. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

This compound, an isomer of the prostaglandin F2α analog Travoprost, is a lipophilic molecule and is practically insoluble in water.[1][2] Proper solubilization is critical for accurate and reproducible experimental results.

Recommended Solvents: For initial stock solutions, organic solvents are necessary. Common choices include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Methanol

  • Octanol

  • Chloroform[1][3]

General Protocol for Preparing a Stock Solution:

  • Bring the vial of this compound to room temperature before opening.

  • Add a small volume of the desired organic solvent (e.g., DMSO) to the vial.

  • Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Once dissolved, the stock solution can be stored at -20°C for long-term stability.

Q2: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer for my experiment. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with lipophilic compounds like this compound. This occurs because the compound is poorly soluble in water.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Increase the Percentage of Organic Solvent: A small percentage of the organic solvent from the stock solution can help maintain solubility in the final aqueous solution. However, it is crucial to keep the final solvent concentration low (typically <1%) to avoid solvent-induced effects on your cells or assay.

  • Use a Surfactant: Non-ionic surfactants such as Tween® 80 or polyethylene glycol 40 hydrogenated castor oil can be used to increase the solubility of Travoprost in aqueous solutions.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, vortexing between each step, to gradually introduce the compound to the aqueous environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an isomer of Travoprost, a synthetic prostaglandin F2α analog.[4] Travoprost is a selective agonist for the prostaglandin F (FP) receptor and is used clinically to reduce intraocular pressure.[1][2] this compound is often found as an impurity in bulk preparations of Travoprost.

Q2: What are the physicochemical properties of this compound?

Like Travoprost, this compound is expected to be a clear, colorless to pale yellow oil at room temperature.[1][3] It is a lipophilic compound with high solubility in organic solvents and is practically insoluble in water.[1][3]

Q3: How should I store this compound?

For long-term storage, this compound should be stored at -20°C as a solid or in a suitable organic solvent. Avoid repeated freeze-thaw cycles of solutions.

Q4: What is the mechanism of action of Travoprost and its analogs?

Travoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active free acid.[1] This active form is a potent and selective agonist of the FP prostanoid receptor. Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available, the following table summarizes the known solubility of Travoprost and related prostaglandin F2α analogs in common laboratory solvents. This can serve as a guide for solvent selection.

SolventTravoprost SolubilityProstaglandin F2α Solubility
DMSOSoluble (specific data not available for 5,6-trans isomer)[4]>100 mg/mL
EthanolVery Soluble[1][2][3]>100 mg/mL
DMFSoluble>100 mg/mL
AcetonitrileVery Soluble[1][3]Data not available
MethanolVery Soluble[1][3]Data not available
ChloroformVery Soluble[1][3]Data not available
WaterPractically Insoluble[1][3]1 mg/mL
PBS (pH 7.2)Practically Insoluble>10 mg/mL

Note: "Very Soluble" indicates a high degree of solubility, though exact quantitative values are not always specified in the literature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (MW: 500.55 g/mol ), Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial containing this compound to equilibrate to room temperature. b. Weigh out 5 mg of this compound and transfer it to a sterile microcentrifuge tube. c. Add 999 µL of anhydrous DMSO to the tube. d. Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. e. Visually confirm that the solution is clear and free of any particulate matter. f. Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials: 10 mM stock solution of this compound in DMSO, desired cell culture medium (e.g., DMEM with 10% FBS).

  • Procedure (for a final concentration of 10 µM): a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution. For example, dilute the 10 mM stock solution 1:10 in cell culture medium to obtain a 1 mM intermediate solution. Vortex gently. c. Further dilute the 1 mM intermediate solution 1:100 in the final volume of cell culture medium to achieve the desired 10 µM working concentration. d. Mix the final working solution thoroughly by gentle inversion or pipetting before adding to the cells. e. Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically ≤ 0.1%).

Visualizations

Signaling Pathway of Travoprost

Travoprost, after being converted to its active free acid form, acts as a selective agonist for the FP prostanoid receptor. This G-protein coupled receptor (GPCR) activates the Gq alpha subunit, initiating a downstream signaling cascade.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Travoprost Travoprost (Free Acid) FP_Receptor FP Prostanoid Receptor (GPCR) Travoprost->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC co-activates Cellular_Response Cellular Response (Increased Uveoscleral Outflow) PKC->Cellular_Response phosphorylates target proteins

Caption: FP Prostanoid Receptor Signaling Pathway.

Experimental Workflow for Solubilization

The following workflow outlines the steps for successfully preparing a working solution of this compound for in vitro experiments.

Solubilization_Workflow Start Start: This compound (solid) Prep_Stock Prepare High Concentration Stock Solution in 100% Organic Solvent (e.g., DMSO) Start->Prep_Stock Store_Stock Store Stock Solution at -20°C in Aliquots Prep_Stock->Store_Stock Dilute Dilute Stock Solution into Aqueous Buffer/Medium Store_Stock->Dilute Check_Precipitate Observe for Precipitation Dilute->Check_Precipitate Success Solution is Clear: Proceed with Experiment Check_Precipitate->Success No Troubleshoot Precipitate Forms: Troubleshoot Check_Precipitate->Troubleshoot Yes Option1 Option 1: Lower Final Concentration Troubleshoot->Option1 Option2 Option 2: Use Co-Solvent/Surfactant in Aqueous Medium Troubleshoot->Option2 Option3 Option 3: Use Stepwise Dilution Troubleshoot->Option3 Option1->Dilute Option2->Dilute Option3->Dilute

Caption: Workflow for Solubilizing this compound.

References

Technical Support Center: Optimizing 5,6-trans-Travoprost for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with 5,6-trans-Travoprost.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in in vitro experiments?

A1: this compound is a stereoisomer of Travoprost.[1][2] In experimental settings, it is primarily used as a negative or experimental control alongside Travoprost.[1] While Travoprost is a potent and selective agonist for the prostaglandin FP receptor, this compound is expected to have significantly lower or negligible activity at this receptor.[3][4] Its use helps to ensure that the observed biological effects are specific to the active Travoprost molecule and not due to off-target or non-specific interactions.

Q2: What is the mechanism of action of Travoprost?

A2: Travoprost is a prodrug that is hydrolyzed in situ to its active form, Travoprost acid.[3][5] Travoprost acid is a full agonist with high selectivity for the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR).[4][6] The FP receptor primarily couples to the Gq alpha subunit, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7] This pathway ultimately mediates the physiological effects of Travoprost.

Q3: What concentration of this compound should I use in my cell culture experiments?

A3: As this compound is intended as a control, its concentration should match the concentration of Travoprost being tested. For Travoprost, in vitro studies on human limbal epithelial cells have shown significant effects on cell viability at concentrations as low as 0.156 µg/mL. Therefore, a good starting point for your experiments would be a concentration range of 0.1 µg/mL to 1.0 µg/mL for both Travoprost and this compound. You should perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and DMSO.[8] To prepare a stock solution, dissolve the compound in 100% ethanol or DMSO to a high concentration (e.g., 1-10 mg/mL). For your experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect with Travoprost in my experiment. 1. Incorrect concentration: The concentration may be too low to elicit a response in your specific cell type. 2. Cell type lacks FP receptors: The cells you are using may not express the prostaglandin FP receptor. 3. Degradation of the compound: Travoprost may have degraded due to improper storage or handling.1. Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µg/mL to 10 µg/mL). 2. Verify FP receptor expression in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence. 3. Ensure the compound is stored correctly (typically at -20°C) and prepare fresh dilutions for each experiment.
I see an unexpected effect with my this compound control. 1. Impurity in the compound: The this compound sample may contain impurities, including Travoprost. 2. Off-target effects: At very high concentrations, the compound may have non-specific effects.1. Check the purity of your this compound with the supplier. 2. Ensure you are using the compound at an appropriate concentration, ideally at the lowest concentration where you see a robust effect with Travoprost.
High background or inconsistent results in my cell viability/cytotoxicity assay. 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. 3. Interference with assay reagents: The compound may interfere with the fluorescence or absorbance reading of the assay.1. Ensure a single-cell suspension and proper mixing before and during cell plating. 2. Include a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. Keep the final solvent concentration below 0.5%. 3. Run a control with the compound in cell-free medium to check for direct interference with the assay.
Difficulty dissolving this compound. Low solubility in aqueous solutions: The compound is known to be sparingly soluble in water.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting it in your aqueous culture medium. Gentle warming and vortexing may aid dissolution.

Quantitative Data

Table 1: Binding Affinity and Potency of Travoprost Acid at the Prostaglandin FP Receptor

ParameterValueCell Type/SystemReference
Binding Affinity (Ki) 35 ± 5 nMRecombinant Human FP Receptor[7]
EC50 (Phosphoinositide Turnover) 1.4 nMHuman Ciliary Muscle Cells[7]
EC50 (Phosphoinositide Turnover) 3.6 nMHuman Trabecular Meshwork Cells[7]
EC50 (Calcium Mobilization) 17.5 nMCloned Human Ocular FP Receptors
EC50 (Calcium Mobilization) 37.3 nMMouse 3T3 Cells

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Materials:

    • Cells cultured in a 96-well plate

    • Treatment compounds (Travoprost, this compound)

    • Neutral Red solution (e.g., 40 µg/mL in culture medium)

    • DPBS (Dulbecco's Phosphate-Buffered Saline)

    • Neutral Red Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and incubate overnight.

    • Treat the cells with various concentrations of Travoprost and this compound (and vehicle control) for the desired exposure time (e.g., 24-72 hours).

    • Remove the treatment medium and wash the cells with DPBS.

    • Add 100 µL of Neutral Red solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the Neutral Red solution, and wash the cells with DPBS.

    • Add 150 µL of the destain solution to each well to extract the dye.

    • Shake the plate for 10 minutes to ensure the dye is fully solubilized.

    • Measure the absorbance at 540 nm using a microplate reader.

2. AlamarBlue™ (Resazurin) Assay for Cell Viability

This assay measures cell viability based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.

  • Materials:

    • Cells cultured in a 96-well plate

    • Treatment compounds

    • AlamarBlue™ reagent

    • Fluorescence microplate reader

  • Procedure:

    • Plate and treat cells as described in the Neutral Red assay.

    • After the treatment period, add AlamarBlue™ reagent to each well (typically 10% of the well volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Apoptosis Assay

YO-PRO-1 Assay for Early Apoptosis

This assay uses the YO-PRO-1 dye, which selectively enters early apoptotic cells with compromised plasma membranes, but not live cells.

  • Materials:

    • Cells cultured in a suitable format (e.g., 96-well plate, flow cytometry tubes)

    • Treatment compounds

    • YO-PRO-1 Iodide solution

    • Propidium Iodide (PI) solution (for distinguishing late apoptotic/necrotic cells)

    • Binding Buffer (e.g., Annexin V Binding Buffer)

    • Flow cytometer or fluorescence microscope

  • Procedure (for Flow Cytometry):

    • Induce apoptosis in your cells by treating them with Travoprost and this compound.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add YO-PRO-1 to a final concentration of ~0.1 µM and PI to a final concentration of ~1.5 µM.

    • Incubate on ice for 15-30 minutes, protected from light.

    • Analyze the samples by flow cytometry. Live cells will be negative for both dyes, early apoptotic cells will be positive for YO-PRO-1 only, and late apoptotic/necrotic cells will be positive for both YO-PRO-1 and PI.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Travoprost Travoprost (Free Acid) FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC co-activates Downstream Downstream Cellular Responses Ca->Downstream mediates PKC->Downstream phosphorylates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Seed cells in 96-well plate Compound_Prep 2. Prepare stock solutions of Travoprost & this compound Treatment 3. Treat cells with compounds (dose-response & time-course) Compound_Prep->Treatment Viability 4a. Assess Cell Viability (e.g., AlamarBlue™) Treatment->Viability Cytotoxicity 4b. Assess Cytotoxicity (e.g., Neutral Red) Treatment->Cytotoxicity Apoptosis 4c. Assess Apoptosis (e.g., YO-PRO-1) Treatment->Apoptosis Data_Analysis 5. Analyze Data & Determine EC50 / IC50 Viability->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis

References

Technical Support Center: Chemical Synthesis of 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Travoprost, with a specific focus on managing the formation of the 5,6-trans isomer and other common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of Travoprost?

A1: The synthesis of Travoprost, a complex prostaglandin F2α analog, presents several key challenges:

  • Stereochemical Control: Achieving the correct stereochemistry at multiple chiral centers is critical for biological activity. The reduction of the 15-keto group to the (15S)-hydroxyl group is a particularly crucial step where the formation of the (15R)-epi-isomer is a common issue.

  • Isomer Control: Formation of the undesired 5,6-trans isomer of the double bond is a significant challenge. This isomer is often difficult to separate from the desired cis-isomer.

  • Protecting Group Strategy: The synthesis involves multiple hydroxyl groups that require protection and deprotection. A lengthy protecting group strategy can reduce the overall yield and increase the number of reaction steps.

  • Purification: The final product and intermediates often require extensive chromatographic purification to remove isomers and other impurities. Developing a synthesis that yields crystalline intermediates can simplify this process.

  • Key Reaction Yields: Optimizing the yield of key reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, cuprate-mediated coupling, Baeyer-Villiger oxidation, and DIBAL-H reduction is essential for an efficient synthesis.

Q2: How can the formation of the 5,6-trans-Travoprost isomer be minimized and removed?

A2: Minimizing and removing the 5,6-trans isomer is a critical aspect of Travoprost synthesis. Here are two primary strategies:

  • Crystallization of an Amine Salt: One effective method involves the formation of an amine salt of the Travoprost free acid. This salt can often be selectively crystallized, leaving the 5,6-trans isomer in the mother liquor. This method has been reported to reduce the level of the trans-isomer to as low as 0.2%.

  • Preparative High-Performance Liquid Chromatography (HPLC): For highly efficient separation, preparative HPLC is a powerful tool. This technique can effectively separate the cis and trans isomers, yielding high-purity Travoprost.[1]

Q3: What methods can be used to control the stereochemistry at the C-15 position?

A3: The stereoselective reduction of the 15-keto group is crucial for obtaining the biologically active (15S)-hydroxyl configuration. Chemoenzymatic methods are often employed for this transformation. The use of a ketoreductase enzyme can provide high enantioselectivity. Alternatively, asymmetric chemical reducing agents can be used. For instance, the use of a 2-methyl-CBS-oxazaborolidine catalyst with a borane reducing agent like catecholborane has been shown to achieve high stereoselectivity.

Troubleshooting Guides

Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for the Introduction of the α-Chain
Possible Cause Troubleshooting Step Expected Outcome
Incomplete deprotonation of the phosphonate reagent. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and the reaction is conducted under anhydrous conditions.Complete formation of the phosphonate carbanion, leading to improved reaction conversion.
Low reactivity of the aldehyde. The Corey-Kim oxidation of the lactol to the aldehyde should be checked for completion. Ensure the aldehyde is used immediately after preparation as it can be unstable.A higher concentration of the aldehyde will drive the reaction forward.
Side reactions of the ylide. Generate the ylide at a low temperature (e.g., 0°C or -78°C) and add the aldehyde slowly to this solution.Minimized decomposition of the ylide and increased product formation.
Steric hindrance. The HWE reaction is generally preferred over the Wittig reaction for hindered systems due to the greater nucleophilicity of the phosphonate carbanion.Improved yields compared to the Wittig reaction.
Issue 2: Formation of the 15-epi-Diastereomer during the Reduction of the 15-Keto Group
Possible Cause Troubleshooting Step Expected Outcome
Non-selective reducing agent. Employ a stereoselective reducing agent. The use of a chiral catalyst such as (S)-2-Methyl-CBS-oxazaborolidine with catecholborane is recommended.A significant increase in the diastereomeric excess (d.e.) of the desired (15S)-isomer.
Suboptimal reaction temperature. Perform the reduction at low temperatures (e.g., -40°C to -78°C) to enhance stereoselectivity.Improved d.e. as lower temperatures often favor the desired transition state.
Difficult purification. If a mixture of diastereomers is obtained, separation can be achieved by column chromatography. Protecting the diol with a bulky silyl group (e.g., TBDMS) can sometimes facilitate separation by crystallization.Isolation of the pure (15S)-isomer.
Issue 3: Incomplete Baeyer-Villiger Oxidation of the Bicyclic Ketone
Possible Cause Troubleshooting Step Expected Outcome
Insufficiently reactive peroxyacid. Use a more reactive peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA).Faster and more complete conversion to the lactone.
Side reactions. Control the reaction temperature carefully, as Baeyer-Villiger oxidations can be exothermic. Running the reaction at 0°C or lower can minimize side product formation.A cleaner reaction profile with a higher yield of the desired lactone.
Acid-sensitive functional groups. Buffer the reaction mixture with a mild base like sodium bicarbonate if acid-sensitive groups are present in the substrate.Preservation of sensitive functional groups and improved overall yield.

Data Presentation

Table 1: Comparison of Methods for Removal of this compound Isomer

MethodPrinciplePurity AchievedAdvantagesDisadvantages
Crystallization of Amine Salt Selective crystallization of the desired cis-isomer as an amine salt.Can reduce trans-isomer to < 0.2%Cost-effective, scalable.Dependent on finding a suitable amine and crystallization conditions.
Preparative HPLC Chromatographic separation based on polarity differences.Can achieve > 99.5% purityHigh resolution, applicable to a wide range of isomers.Expensive, not ideal for very large scale production.

Experimental Protocols

Protocol 1: Stereoselective Reduction of the 15-Keto Group

  • Dissolve the 15-keto prostaglandin intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -40°C.

  • Add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in THF.

  • Slowly add a solution of catecholborane (1.1 equivalents) in THF over 30 minutes, maintaining the temperature at -40°C.

  • Stir the reaction mixture at -40°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the (15S)-hydroxyl prostaglandin.

Protocol 2: Purification via Amine Salt Crystallization

  • Dissolve the crude Travoprost free acid containing the 5,6-trans isomer in a suitable solvent such as ethyl acetate or acetone.

  • Add an equimolar amount of a suitable amine (e.g., dicyclohexylamine) to the solution.

  • Stir the mixture at room temperature to induce the formation of the amine salt.

  • If precipitation does not occur, cooling the solution or adding a non-polar co-solvent (e.g., hexane) may be necessary.

  • Collect the precipitated amine salt by filtration and wash with a cold solvent mixture.

  • Recrystallize the amine salt from a suitable solvent system to further enhance purity.

  • To recover the free acid, dissolve the purified amine salt in a biphasic system of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain pure Travoprost free acid.

Mandatory Visualization

Travoprost_Synthesis_Workflow cluster_purification Purification Steps Corey_Lactone Corey Lactone Derivative Bicyclic_Ketone Bicyclic Ketone Corey_Lactone->Bicyclic_Ketone Oxidation Lactone Lactone Intermediate Bicyclic_Ketone->Lactone Baeyer-Villiger Oxidation Lactol Lactol Lactone->Lactol DIBAL-H Reduction Travoprost_Acid Travoprost Acid Lactol->Travoprost_Acid Wittig / HWE Reaction Alpha_Chain_Precursor α-Chain Precursor Alpha_Chain_Precursor->Travoprost_Acid Travoprost Travoprost Travoprost_Acid->Travoprost Esterification Travoprost_Acid->Travoprost Amine Salt Crystallization Travoprost->Travoprost

Caption: A simplified workflow of the key transformations in the chemical synthesis of Travoprost.

Travoprost_Signaling_Pathway Travoprost Travoprost (Prodrug) Travoprost_Acid Travoprost Acid (Active Drug) Travoprost->Travoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP) Travoprost_Acid->FP_Receptor Agonist Binding G_Protein Gq/11 Protein FP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP3 and DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca2_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca2_PKC MMPs Increased Matrix Metalloproteinases (MMPs) Expression Ca2_PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Uveoscleral Pathway MMPs->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: The signaling pathway of Travoprost in reducing intraocular pressure.

References

Technical Support Center: Stability of 5,6-trans-Travoprost in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 5,6-trans-Travoprost in experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing rapid degradation. What are the most likely causes?

A1: The most common causes for the degradation of travoprost and its isomers in solution are exposure to non-optimal pH, elevated temperatures, and light. Travoprost, an isopropyl ester, is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] The 5,6-trans isomer, being structurally similar, is also prone to these degradation pathways.

Troubleshooting Steps:

  • Verify pH: Ensure the pH of your solution is within the optimal range of 5.4 to 6.0.[3] Solutions outside this range can accelerate the hydrolysis of the isopropyl ester to the less active travoprost free acid.

  • Control Temperature: Store stock solutions and experimental samples at recommended refrigerated temperatures (2-8°C) and protect them from high temperatures. Significant degradation has been observed at temperatures as high as 50°C.[3]

  • Protect from Light: Travoprost is sensitive to light.[] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q2: What are the primary degradation products of this compound I should be looking for?

A2: The primary degradation product of this compound, similar to travoprost, is its corresponding free acid, formed by the hydrolysis of the isopropyl ester.[1][2] Other potential degradation products include the 15-keto derivative and epoxide derivatives.[5] Isomerization between the cis and trans forms at the 5,6 double bond can also occur.

Q3: I am dissolving my this compound standard in an organic solvent for my experiments. Can this affect its stability?

A3: Yes, the choice of organic solvent can influence the stability of prostaglandin analogs. While travoprost is highly soluble in solvents like acetonitrile and methanol, the stability in these solvents over time, especially in the presence of water, may vary.[1] It is recommended to prepare fresh solutions in your chosen solvent for each experiment or to conduct a preliminary stability study in your specific solvent system if the solutions need to be stored. For aqueous dilutions, ensure the final pH is within the optimal range.

Q4: Can the type of container I use for storage affect the stability of my this compound solution?

A4: While less common for short-term experimental use, adsorption of lipophilic molecules like prostaglandin analogs to certain plastics can occur. For long-term storage of standard solutions, it is advisable to use glass or polypropylene containers.

Q5: My HPLC analysis shows a peak that I suspect is an isomer of travoprost. How can I confirm this?

A5: The United States Pharmacopeia (USP) provides HPLC methods that can resolve travoprost from its 5,6-trans isomer.[6][7] The relative retention time for the 5,6-trans isomer is typically around 1.1 relative to travoprost (retention time of 1.0).[6][7] To confirm the identity, you would ideally use a certified reference standard of the 5,6-trans isomer.

Quantitative Data on Travoprost Stability

The following tables summarize the stability of travoprost under various conditions. While specific kinetic data for the 5,6-trans isomer is limited in publicly available literature, the data for travoprost provides a strong indication of the conditions required to maintain the stability of its isomers.

Table 1: Thermal Stability of Travoprost Ophthalmic Solution

TemperatureDegradation Rate (µg/mL/day)Stability Conclusion
27°CNo significant degradationStable[3]
37°CNo significant degradation (high variability)Generally stable, but with some uncertainty[3]
50°C0.46Significant degradation observed[3]

Table 2: Optimal pH for Travoprost Stability in Aqueous Solution

pH RangeStability
5.4 - 6.0Optimal stability[3]
< 5.4Increased hydrolysis
> 6.0Increased hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL.

    • Incubate at room temperature for 1 hour.

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to the target analytical concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to the target analytical concentration.

  • Thermal Degradation:

    • Place the solid this compound in a hot air oven at 80°C for 48 hours.

    • Prepare a solution from the stressed solid in the mobile phase at the target analytical concentration.

  • Photodegradation:

    • Expose a solution of this compound (approximately 100 µg/mL in a suitable solvent) to UV light (254 nm) and fluorescent light for 24 hours.

    • Keep a control sample in the dark at the same temperature.

    • Dilute with the mobile phase to the target analytical concentration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control solution, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC-UV Method for the Analysis of this compound and Related Substances

This method is adapted from the USP monograph for Travoprost Ophthalmic Solution and is suitable for resolving travoprost from its 5,6-trans isomer.[6][7]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6-mm × 15-cm; 5-µm packing.

  • Mobile Phase:

    • Buffer: 2.18 g/L of sodium 1-octanesulfonate in water. Adjust with phosphoric acid to a pH of 3.5.

    • Mobile Phase Composition: Acetonitrile and Buffer (17:33 v/v).

  • Flow Rate: 2.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 100 µL.

  • Column Temperature: Ambient or controlled at 25°C.

System Suitability:

  • Resolution: The resolution between travoprost and the 5,6-trans isomer should be not less than 1.5.

Sample Preparation:

  • Dilute the experimental solution with the mobile phase to a concentration within the linear range of the method.

Visualizations

Degradation Pathway of Travoprost

G Travoprost Travoprost (Isopropyl Ester) Free_Acid Travoprost Free Acid Travoprost->Free_Acid Hydrolysis (Acid/Base) Trans_Isomer This compound Travoprost->Trans_Isomer Isomerization (Light, Heat) Keto_Derivative 15-Keto Derivative Travoprost->Keto_Derivative Oxidation Trans_Isomer->Free_Acid Hydrolysis

Caption: Major degradation pathways for travoprost.

Experimental Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification Degradation Degradation of This compound Observed Check_pH Verify Solution pH Degradation->Check_pH Check_Temp Review Storage & Handling Temperature Degradation->Check_Temp Check_Light Assess Light Exposure Degradation->Check_Light Adjust_pH Adjust pH to 5.4-6.0 Check_pH->Adjust_pH Control_Temp Store at 2-8°C Check_Temp->Control_Temp Protect_Light Use Amber Vials or Foil Check_Light->Protect_Light Reanalyze Re-analyze Sample Stability Adjust_pH->Reanalyze Control_Temp->Reanalyze Protect_Light->Reanalyze

Caption: Troubleshooting workflow for stability issues.

References

How to minimize off-target effects of 5,6-trans-Travoprost in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure data accuracy when working with 5,6-trans-Travoprost in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in assays?

A1: this compound is a geometric isomer of Travoprost.[1] Travoprost is a potent and selective full agonist for the prostaglandin F (FP) receptor.[1] Like Travoprost, this compound is an isopropyl ester prodrug, which is rapidly hydrolyzed by esterases in biological systems to its active free acid form.[2] Due to its isomeric nature, it is often used as a negative or comparative control in experiments to help differentiate the specific effects of the 5,6-cis isomer (Travoprost) from any non-specific or isomeric effects.

Q2: What are the primary on-target and potential off-target effects of this compound's active form?

A2: The primary on-target effect of the active free acid of Travoprost (and presumably its 5,6-trans isomer) is the activation of the FP receptor, which is a Gq-coupled receptor that signals through the phospholipase C pathway, leading to an increase in intracellular calcium. The active form of Travoprost, Travoprost acid, is highly selective for the FP receptor. However, at higher concentrations, potential off-target effects could include weak interactions with other prostanoid receptors such as EP1, EP3, DP, and TP receptors.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the EC50 or Kd for FP receptor activation and use concentrations in the assay that are close to these values to avoid engaging lower-affinity off-target receptors.

  • Employ specific antagonists: Use antagonists for other prostanoid receptors (e.g., EP, DP, TP) to block potential off-target signaling pathways.

  • Select an appropriate cell system: Use cell lines that endogenously express the FP receptor at high levels with minimal expression of other prostanoid receptors. Alternatively, use recombinant cell lines overexpressing only the human FP receptor.

  • Careful vehicle control: The choice of solvent (vehicle) to dissolve this compound can influence assay results. Always include a vehicle-only control to account for any effects of the solvent itself.[3]

Q4: What is the stability of Travoprost and its isomers in aqueous solutions?

A4: Travoprost has been shown to be stable at 27°C and 37°C, with degradation observed at 50°C.[4] The optimal pH for Travoprost stability is between 5.5 and 6.7.[1] It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution to ensure potency and minimize degradation.

Troubleshooting Guides

High Background Signal in Functional Assays
Potential Cause Troubleshooting Step
Non-specific binding to the plate or other surfaces Use low-binding assay plates. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer to reduce non-specific adsorption.[5]
Vehicle-induced signaling Test different vehicles (e.g., DMSO, ethanol) at various dilutions. Always include a vehicle-only control and subtract its signal from all other wells.[3]
Contaminated reagents Use fresh, high-quality reagents and sterile techniques. Filter-sterilize all buffers.
Constitutive receptor activity This can be inherent to the cell line. Ensure you have a proper baseline measurement before adding the compound and consider using inverse agonists to quantify this activity if necessary.
Low or No Signal in Functional Assays
Potential Cause Troubleshooting Step
Compound degradation Prepare fresh dilutions of this compound for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Insufficient receptor expression Verify the expression level of the FP receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding.
Incorrect assay setup Confirm the concentrations of all reagents, incubation times, and temperature. Ensure the plate reader settings are optimal for the specific assay.
Cell health issues Ensure cells are healthy, within a low passage number, and plated at the correct density. Perform a cell viability assay to confirm cell health.
High Variability Between Replicates
Potential Cause Troubleshooting Step
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Uneven cell plating Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to maintain uniformity.
Edge effects on the assay plate Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or media to maintain a humidified environment across the plate.
Inconsistent incubation times Add reagents to all wells in a consistent and timely manner. For kinetic assays, ensure the timing of measurements is precise for each well.

Quantitative Data

ReceptorLigandKi (nM)EC50 (nM)Assay TypeReference
FP Travoprost acid3.6 - 151.4 - 3.6Radioligand Binding, PI Turnover[6]
EP1 Travoprost acid~9,540>10,000Radioligand Binding, PI Turnover[6]
EP2 Travoprost acid>10,000>10,000Radioligand Binding, cAMP Assay[6]
EP3 Travoprost acid~3,501>10,000Radioligand Binding, cAMP Assay[6]
EP4 Travoprost acid~41,000>10,000Radioligand Binding, cAMP Assay[6]
DP Travoprost acid~52,000>10,000Radioligand Binding, cAMP Assay[6]
IP Travoprost acid>90,000>10,000Radioligand Binding, cAMP Assay[6]
TP Travoprost acid~121,000>10,000Radioligand Binding, PI Turnover[6]

Experimental Protocols

FP Receptor Activation Assay (Calcium Mobilization)

This protocol is for measuring the activation of the Gq-coupled FP receptor by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black, clear-bottom assay plates

Methodology:

  • Cell Plating: Seed the FP receptor-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the calcium indicator loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.

  • Remove the cell culture medium and add the loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence for a short period.

    • Add the this compound dilutions and vehicle control to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium mobilization.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Prostanoid Receptor Off-Target Assay (cAMP Accumulation)

This protocol is for assessing the off-target activity of this compound on Gs or Gi-coupled prostanoid receptors (e.g., EP2, EP4, DP, IP) by measuring changes in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells expressing the prostanoid receptor of interest (e.g., EP2)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4)

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter)

  • Forskolin (for Gi-coupled receptors)

  • This compound stock solution

  • 96-well assay plates

Methodology:

  • Cell Plating: Seed the cells expressing the receptor of interest into 96-well plates and incubate overnight.

  • Compound Incubation:

    • For Gs-coupled receptors: Aspirate the media and add the this compound dilutions in assay buffer.

    • For Gi-coupled receptors: Pre-treat the cells with this compound dilutions for a short period, then stimulate with a fixed concentration of forskolin to induce cAMP production.

  • Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For Gs-coupled receptors: An increase in cAMP levels indicates agonist activity.

    • For Gi-coupled receptors: A decrease in the forskolin-stimulated cAMP levels indicates agonist activity.

    • Plot the cAMP response against the log of the compound concentration to determine any off-target activity.

Visualizations

FP_Signaling_Pathway cluster_membrane Cell Membrane FP_Receptor FP Receptor Gq Gq FP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Travoprost_Acid This compound (Active Form) Travoprost_Acid->FP_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of the FP receptor upon activation by the active form of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing Target Receptor Incubation 3. Incubate Cells with Compound Cell_Culture->Incubation Compound_Prep 2. Prepare Serial Dilutions of this compound Compound_Prep->Incubation Measurement 4. Measure Assay Signal (e.g., Fluorescence, Luminescence) Incubation->Measurement Dose_Response 5. Generate Dose-Response Curve Measurement->Dose_Response EC50_Calc 6. Calculate EC50/IC50 Dose_Response->EC50_Calc

Caption: General experimental workflow for assessing the activity of this compound in cell-based assays.

Troubleshooting_Logic Start Assay Problem (e.g., High Background) Check_Vehicle Check Vehicle Effects? Start->Check_Vehicle Check_NSB Check Non-Specific Binding? Start->Check_NSB Check_Reagents Check Reagent Integrity? Start->Check_Reagents Solution_Vehicle Optimize Vehicle Type and Concentration Check_Vehicle->Solution_Vehicle Yes Solution_NSB Use Low-Binding Plates and Blocking Agents Check_NSB->Solution_NSB Yes Solution_Reagents Use Fresh, High-Quality Reagents Check_Reagents->Solution_Reagents Yes

Caption: Logical troubleshooting workflow for common issues in in-vitro assays.

References

Refining experimental design for studies involving 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-trans-Travoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental designs and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in research?

This compound is the trans-isomer of Travoprost and is primarily utilized as an experimental control or a reference standard in analytical studies.[1][2] Travoprost is a potent and selective prostaglandin F (FP) receptor agonist, which is a synthetic analog of prostaglandin F2α.[1][3] As an isomer, this compound is crucial for establishing the specificity of the effects observed with Travoprost and for the validation of analytical methods.

Q2: What is the mechanism of action for Travoprost?

Travoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active free acid, travoprost acid.[3] Travoprost acid is a full agonist at the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR). The activation of the FP receptor stimulates the Gq/11 protein, which in turn activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This signaling cascade is central to the pharmacological effects of Travoprost, such as the reduction of intraocular pressure.[4][5]

Q3: How should this compound be stored and handled?

For optimal stability, this compound, like other prostaglandin analogs, should be stored at -20°C in a tightly sealed, light-resistant container. It is advisable to avoid repeated freeze-thaw cycles. When preparing solutions, it is best practice to purge the container with an inert gas like nitrogen or argon to minimize oxidation.

Q4: How do I prepare a stock solution of this compound?

This compound is typically soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in a minimal amount of the chosen organic solvent. For aqueous experimental buffers, it is recommended to first dissolve the compound in a small volume of an organic solvent like DMSO and then dilute it with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results when using this compound as a negative control.

  • Possible Cause: Degradation of the compound.

    • Solution: Verify that the compound has been stored correctly at -20°C and protected from light. Prostaglandin analogs can be unstable in aqueous solutions; it is recommended to prepare fresh aqueous solutions for each experiment and use them within the same day.[1]

  • Possible Cause: Isomerization of Travoprost to this compound in the active compound stock.

    • Solution: If using Travoprost alongside this compound, ensure the purity of the Travoprost stock. The stability of Travoprost is pH-dependent, with optimal stability at a pH of approximately 6.0.[4] Higher temperatures can also lead to degradation.[6][7] Consider analyzing the purity of your Travoprost stock using HPLC if you suspect isomerization.

Problem 2: Poor solubility of this compound in aqueous buffers.

  • Possible Cause: Incorrect solvent or temperature.

    • Solution: Ensure you are using an appropriate solvent. For aqueous solutions, first dissolve the compound in a small amount of an organic solvent like DMSO, then dilute with your experimental buffer.[1] Make sure the buffer is at room temperature before adding the dissolved compound. Sonication can also help to dissolve the compound fully.

Problem 3: High background signal in cell-based assays.

  • Possible Cause: Autofluorescence of the compound or contamination.

    • Solution: Run a control experiment with the compound in the assay medium without cells to check for autofluorescence. Ensure that all reagents and cell cultures are free from contamination.

Data Presentation

Table 1: Receptor Binding Affinity and Potency of Travoprost Acid

ParameterValueCell Type/ReceptorReference
Binding Affinity (Ki)
FP Receptor35 ± 5 nMHuman FP Receptor[1]
DP Receptor52,000 nMHuman DP Receptor[1]
EP1 Receptor9,540 nMHuman EP1 Receptor[1]
EP3 Receptor3,501 nMHuman EP3 Receptor[1]
EP4 Receptor41,000 nMHuman EP4 Receptor[1]
IP Receptor> 90,000 nMHuman IP Receptor[1]
TP Receptor121,000 nMHuman TP Receptor[1]
Agonist Potency (EC50)
FP Receptor (PI Turnover)1.4 nMHuman Ciliary Muscle Cells[1]
FP Receptor (PI Turnover)3.6 nMHuman Trabecular Meshwork Cells[1]

Table 2: Stability of Travoprost under Thermal Stress

TemperatureDegradation Rate (µg/mL/day)StabilityReference
27°CNot significantStable[6][7]
37°CNot significant (high variability)Stable[6][7]
50°C0.46Degradation observed[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

  • Reconstitution: Allow the vial of this compound to warm to room temperature before opening.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in an appropriate organic solvent such as DMSO or ethanol.

  • Aqueous Working Solutions: On the day of the experiment, dilute the stock solution in your desired aqueous buffer (e.g., cell culture medium, PBS) to the final working concentrations. Ensure the final concentration of the organic solvent is minimal (typically ≤ 0.1%) to avoid solvent-induced effects on your cells.

  • Usage: Use the freshly prepared aqueous solutions immediately. Do not store aqueous solutions of prostaglandin analogs for more than a day.[1]

Protocol 2: Calcium Mobilization Assay for FP Receptor Activation

This protocol is for assessing the agonist activity of Travoprost and using this compound as a negative control in a 96-well format.

  • Cell Seeding: Seed cells expressing the human FP receptor (e.g., HEK293 or CHO cells) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of Travoprost (agonist) and this compound (negative control) in the assay buffer. Also, include a vehicle control (buffer with the same final concentration of organic solvent).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of the dye-loaded cells.

  • Compound Addition: Add the prepared compounds to the respective wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the change in fluorescence as a function of time. For dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration.

Mandatory Visualization

Travoprost_Signaling_Pathway Travoprost Travoprost (Prodrug) Travoprost_Acid Travoprost Acid (Active Drug) Travoprost->Travoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor (GPCR) Travoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Signaling pathway of Travoprost activation of the FP receptor.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed FP Receptor- Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye seed_cells->dye_loading baseline_read Measure Baseline Fluorescence dye_loading->baseline_read prep_compounds Prepare Travoprost & This compound add_compounds Add Compounds to Wells prep_compounds->add_compounds baseline_read->add_compounds kinetic_read Measure Fluorescence Over Time add_compounds->kinetic_read plot_curves Plot Fluorescence vs. Time kinetic_read->plot_curves dose_response Generate Dose-Response Curves plot_curves->dose_response

Caption: Workflow for a calcium mobilization assay using Travoprost.

References

Technical Support Center: A Troubleshooting Guide for 5,6-trans-Travoprost Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-trans-Travoprost. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to address common issues and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Travoprost?

This compound is the 5,6-trans isomer of Travoprost.[1] Travoprost is a potent and selective full agonist for the prostaglandin F (FP) receptor.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active free acid form.[2][3] this compound is often found as an impurity in preparations of Travoprost and is commonly used as an experimental control.[1]

Q2: What is the mechanism of action of Travoprost?

Travoprost free acid, the active form of the drug, selectively binds to and activates the FP receptor, a G-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure (IOP).[2]

Q3: What are the primary signaling pathways activated by the FP receptor?

The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

DOT script for FP Receptor Signaling Pathway

FP_Receptor_Signaling Travoprost Travoprost (Free Acid) FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca_ER->Downstream

FP_Receptor_Signaling Travoprost Travoprost (Free Acid) FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca_ER->Downstream

Caption: FP Receptor Signaling Pathway.

Troubleshooting Guide

Inconsistent results in experiments with this compound can be frustrating. This guide is designed to help you identify and resolve potential sources of variability.

Problem 1: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent Ligand Preparation: Improper dissolution or storage of this compound can lead to variations in concentration between experiments.

  • Cell-Based Assay Variability: Factors such as cell passage number, cell density, and health of the cells can significantly impact the response to GPCR agonists.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.

Solutions:

  • Standardize Ligand Preparation:

    • Prepare a fresh stock solution of this compound for each experiment.

    • Use a validated solvent for dissolution, such as DMSO.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Optimize Cell Culture Conditions:

    • Use cells within a consistent and low passage number range.

    • Ensure uniform cell seeding density across all wells.

    • Regularly check for cell viability and morphology.

  • Improve Pipetting Technique:

    • Calibrate pipettes regularly.

    • Use reverse pipetting for viscous solutions.

    • Use high-quality pipette tips.

Problem 2: Low or No Agonist Response

Possible Causes:

  • Inactive Ligand: The this compound may have degraded due to improper storage or handling.

  • Low Receptor Expression: The cell line used may not express the FP receptor at a high enough level to elicit a detectable response.

  • Assay Interference: Components of the assay buffer or cell culture medium may be interfering with the ligand-receptor interaction or downstream signaling.

Solutions:

  • Verify Ligand Activity:

    • Use a fresh batch of this compound.

    • Perform a dose-response curve with a known active compound, such as Travoprost, as a positive control.

  • Confirm Receptor Expression:

    • Use a cell line known to express the FP receptor.

    • If using a transient transfection system, optimize the transfection efficiency.

  • Optimize Assay Conditions:

    • Test different assay buffers to identify any interfering components.

    • Ensure that the pH and ionic strength of the buffer are optimal for receptor function.

Data Presentation: Variability in Prostaglandin Analog Efficacy

The following table summarizes the mean intraocular pressure (IOP) reduction observed in clinical trials with Travoprost, demonstrating the typical range of responses and variability.

StudyDrugBaseline IOP (mmHg ± SD)Mean IOP Reduction (mmHg ± SD) at 1 Month
Przydryga et al.Travoprost 0.004%
- Previously on beta-blockerNot specified-4.9 ± 3.6
- Previously on latanoprostNot specified-2.3 ± 2.8
- Previously on alpha-agonistNot specified-4.0 ± 3.7
- Previously on dorzolamide/timololNot specified-3.4 ± 3.9
- Previously on topical CAINot specified-4.4 ± 3.1
- Newly diagnosed (IOP >= 21 mmHg)Not specified-8.6 ± 4.4
- Newly diagnosed (IOP < 21 mmHg)Not specified-4.4 ± 3.0
Singh et al. (with cataract surgery)Travoprost implant24.0 (mean)10.6 (mean at 3 months)
Netland et al.Travoprost 0.004%Not specified8.0 - 8.9 (range)
Timolol 0.5%Not specified6.3 - 7.9 (range)

Data compiled from multiple sources.[4][5][6]

Experimental Protocols

DOT script for a General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock (this compound in DMSO) treat_cells Treat Cells with Ligand (Dose-response concentrations) prep_ligand->treat_cells prep_cells Culture and Seed Cells (e.g., HEK293 with FP receptor) prep_cells->treat_cells incubate Incubate (Time and temperature dependent) treat_cells->incubate measure Measure Response (e.g., Calcium flux, Cell viability) incubate->measure normalize Normalize Data (to controls) measure->normalize curve_fit Fit Dose-Response Curve (e.g., Sigmoidal) normalize->curve_fit calculate Calculate EC50/IC50 curve_fit->calculate

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock (this compound in DMSO) treat_cells Treat Cells with Ligand (Dose-response concentrations) prep_ligand->treat_cells prep_cells Culture and Seed Cells (e.g., HEK293 with FP receptor) prep_cells->treat_cells incubate Incubate (Time and temperature dependent) treat_cells->incubate measure Measure Response (e.g., Calcium flux, Cell viability) incubate->measure normalize Normalize Data (to controls) measure->normalize curve_fit Fit Dose-Response Curve (e.g., Sigmoidal) normalize->curve_fit calculate Calculate EC50/IC50 curve_fit->calculate

Caption: General Experimental Workflow.

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This protocol is for measuring the activation of the FP receptor by monitoring changes in intracellular calcium levels using a fluorescent dye like Fura-2 AM.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP)

  • This compound

  • Travoprost (as a positive control)

  • Fura-2 AM (or other suitable calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and Travoprost in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: ~510 nm).

    • Add the compound dilutions to the wells.

    • Immediately begin recording the fluorescence ratio over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (340/380 nm).

    • Determine the peak response for each concentration.

    • Plot the peak response against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50.[7][8][9]

This guide provides a starting point for troubleshooting and standardizing your experiments with this compound. For further assistance, please consult the relevant product datasheets and scientific literature.

References

Technical Support Center: Optimization of HPLC Purification for 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HPLC purification methods for 5,6-trans-Travoprost.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of this compound.

Issue 1: Poor Resolution Between Travoprost and this compound

  • Question: Why is the resolution between my Travoprost and this compound peaks insufficient, and how can I improve it?

  • Answer: Poor resolution between these two isomers is a common challenge. Several factors can be adjusted to enhance their separation:

    • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to the aqueous buffer is critical. A systematic adjustment of this ratio can significantly impact resolution. Decreasing the percentage of the organic modifier will generally increase retention times and may improve the separation between closely eluting peaks.

    • Mobile Phase pH: The pH of the mobile phase can alter the ionization state of Travoprost, which is a carboxylic acid. Operating at a pH around 3.0-3.5, adjusted with phosphoric acid, is often effective.[1][2] Fine-tuning the pH within this range can influence the selectivity between the isomers. It is advisable to operate at a pH that is at least one unit away from the pKa of the analyte to ensure consistent ionization and stable retention times.

    • Column Chemistry: While C18 columns are widely used, a phenyl-based stationary phase can offer alternative selectivity for aromatic compounds like Travoprost and its isomers, potentially improving resolution.

    • Temperature: Increasing the column temperature, for example to 30°C or 40°C, can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics.[1] However, in some cases, lower temperatures may improve resolution for closely eluting compounds. It is crucial to maintain a stable column temperature for reproducible results.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My Travoprost or this compound peak is tailing or fronting. What are the potential causes and solutions?

  • Answer: Asymmetrical peaks can compromise the accuracy of quantification. Here are common causes and remedies:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

    • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the silica packing material. Ensure the mobile phase pH is appropriately controlled (e.g., pH 3.0-3.5) to suppress the ionization of silanol groups.

    • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Fluctuating Retention Times

  • Question: The retention times for my peaks are shifting between injections. What could be the cause?

  • Answer: Inconsistent retention times can make peak identification and quantification unreliable. Consider the following:

    • Unstable Column Temperature: Even small fluctuations in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a consistent temperature.

    • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using a buffer, make sure it is freshly prepared and that its pH is stable over time. The composition of the mobile phase can also change due to the evaporation of the more volatile organic component.

    • Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, causing retention time drift.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting HPLC method for the analysis of Travoprost and its 5,6-trans isomer?

    • A1: A good starting point is a reversed-phase method using a C18 column (e.g., 4.6 mm x 150 mm, 5 µm). The mobile phase could consist of a mixture of acetonitrile and a buffered aqueous solution (e.g., pH 3.5 adjusted with phosphoric acid) in a ratio of approximately 17:33.[1] Detection is typically performed at 220 nm, and the column temperature can be set to 30°C.[1]

  • Q2: How should I prepare a sample of Travoprost ophthalmic solution for HPLC analysis?

    • A2: A common procedure involves diluting the ophthalmic solution in a suitable solvent. For example, the solution can be diluted with a mixture of acetonitrile and water to bring the concentration of Travoprost into the linear range of the detector.

  • Q3: What are some common impurities of Travoprost besides the 5,6-trans isomer?

    • A3: Other known related substances include the 15-keto derivative and the 15(S)-epimer of Travoprost. A well-developed HPLC method should be able to resolve these impurities from the main Travoprost peak.

  • Q4: Is a gradient or isocratic elution better for this separation?

    • A4: Both isocratic and gradient elution methods can be used. An isocratic method is simpler and more robust for routine quality control if the resolution of all peaks of interest is adequate. A gradient method may be necessary to resolve more complex mixtures of impurities or to reduce the analysis time when dealing with compounds that have a wide range of polarities.

Quantitative Data Summary

The following tables summarize typical parameters for analytical and preparative HPLC methods for Travoprost and its isomers.

Table 1: Analytical HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column C18 (4.6 x 150 mm, 5 µm)Phenyl (4.6 x 250 mm, 5 µm)C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid20 mM Phosphate Buffer, pH 3.0Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (33% B)Gradient (30-60% B in 20 min)Isocratic (40% B)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temp. 30°C35°C40°C
Detection λ 220 nm220 nm210 nm

Table 2: Preparative HPLC Method Parameters

ParameterMethod AMethod B
Column Silica Gel (e.g., 50 x 250 mm, 10 µm)C18 (e.g., 30 x 250 mm, 10 µm)
Mobile Phase Ethanol in n-Hexane (e.g., 5:95 v/v)Acetonitrile in Water
Elution Mode IsocraticGradient
Flow Rate 100-300 mL/min50-150 mL/min
Detection UV (e.g., 220 nm)UV (e.g., 220 nm)

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

  • Mobile Phase Preparation:

    • Prepare the aqueous phase by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly.

    • Prepare the mobile phase by mixing the aqueous phase and acetonitrile in the desired ratio (e.g., 67:33 v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Travoprost reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Dilute the sample containing Travoprost with the mobile phase to obtain an expected final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Set the HPLC system with the parameters outlined in Table 1, Method 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.

    • Record the chromatograms and calculate the purity of the sample by comparing the peak areas.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor Resolution between Travoprost and 5,6-trans Isomer check_mobile_phase Is Mobile Phase Composition Optimized? start->check_mobile_phase adjust_organic Adjust Acetonitrile/Water Ratio (e.g., decrease organic content) check_mobile_phase->adjust_organic No check_ph Is Mobile Phase pH Correct? check_mobile_phase->check_ph Yes adjust_organic->check_ph adjust_ph Fine-tune pH around 3.0-3.5 check_ph->adjust_ph No check_column Is Column Chemistry Appropriate? check_ph->check_column Yes adjust_ph->check_column change_column Consider a Phenyl Stationary Phase check_column->change_column No check_temp Is Column Temperature Stable and Optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Adjust Temperature (e.g., 30-40°C) and ensure stability check_temp->adjust_temp No check_flow_rate Is Flow Rate Optimized? check_temp->check_flow_rate Yes adjust_temp->check_flow_rate adjust_flow_rate Decrease Flow Rate check_flow_rate->adjust_flow_rate No end_bad Further Method Development Needed check_flow_rate->end_bad Yes end_good Resolution Improved adjust_flow_rate->end_good

Caption: Troubleshooting flowchart for improving peak resolution.

Diagram 2: General Experimental Workflow for HPLC Analysis

HPLC_Workflow prep_mobile_phase 1. Mobile Phase Preparation (Aqueous Buffer + Organic Solvent) system_setup 3. HPLC System Setup (Install column, set parameters) prep_mobile_phase->system_setup prep_samples 2. Sample & Standard Preparation (Dilution in appropriate solvent) injection 5. Injection (Inject standards and samples) prep_samples->injection equilibration 4. System Equilibration (Run mobile phase until baseline is stable) system_setup->equilibration equilibration->injection data_acquisition 6. Data Acquisition (Record chromatograms) injection->data_acquisition data_analysis 7. Data Analysis (Peak integration, quantification, purity calculation) data_acquisition->data_analysis

References

Addressing batch-to-batch variability of 5,6-trans-Travoprost from suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address potential batch-to-batch variability of 5,6-trans-Travoprost from different suppliers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in research?

A1: this compound is the trans isomer of Travoprost and is often used as an experimental control.[1] Travoprost itself is a selective and potent full agonist of the prostaglandin F (FP) receptor.[1][2] Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid.[2] In research, understanding the activity of isomers like this compound is crucial for interpreting experimental results related to FP receptor signaling.

Q2: What are the primary concerns regarding batch-to-batch variability of this compound?

A2: The primary concerns with batch-to-batch variability include inconsistencies in purity, the presence of impurities or degradation products, and variations in concentration. These inconsistencies can lead to unreliable and irreproducible experimental results. Impurities may arise from the manufacturing process, degradation, or improper storage conditions.[3]

Q3: How should this compound be stored to ensure stability?

A3: To ensure stability, this compound should be stored in a tightly sealed container, protected from light.[4] The recommended storage condition is refrigerated.[5] For long-term stability, storage at -20°C or below is advisable, and repeated freeze-thaw cycles should be avoided.[4] Aqueous solutions of prostaglandin analogs are not recommended for storage for more than one day.[4]

Q4: What are the potential impurities that could be present in a batch of this compound?

A4: Potential impurities can include related compounds from the synthesis process, degradation products, or the cis-isomer (Travoprost). The United States Pharmacopeia (USP) outlines acceptance criteria for related compounds and degradation products in Travoprost ophthalmic solutions, which can serve as a reference.[6][7] These may include the 15-keto derivative and other degradation products.[6]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results between different batches of this compound.

This troubleshooting guide provides a systematic approach to identifying and resolving issues arising from potential batch-to-batch variability.

Step 1: Verify Compound Identity and Purity

It is crucial to confirm that the observed variability is due to the compound itself and not experimental error.

Recommended Action: Perform analytical testing on each new batch of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from USP guidelines for Travoprost and related compounds.[6][7]

Parameter Specification
Mode Liquid Chromatography (LC)
Detector UV, 220 nm
Column 4.6-mm x 15-cm; packing L1
Flow Rate 2.0 mL/min
Injection Volume 100 µL
Buffer 2.18 mg/mL of sodium 1-octanesulfonate in water. Adjust with phosphoric acid to a pH of 3.5.
Mobile Phase Acetonitrile and Buffer (17:33)
Standard Solution Prepare a solution of known concentration of a reference standard in a mixture of acetonitrile and water (3:7).
Sample Solution Prepare a solution of the supplied this compound in the same diluent as the Standard Solution.

Data Interpretation:

  • Compare the retention time of the major peak in your sample to that of the reference standard.

  • Quantify the purity of your sample by comparing the peak area of the main compound to the total peak area of all compounds.

  • The USP monograph for Travoprost Ophthalmic Solution notes that the relative retention time for the 5,6-trans isomer is approximately 1.1 relative to Travoprost (retention time of 1.0).[6][7]

Step 2: Assess Functional Activity

Even if the compound's purity appears consistent, its biological activity may vary.

Recommended Action: Perform a functional assay to determine the activity of each batch. As this compound is an isomer of a potent FP receptor agonist, a cell-based assay measuring FP receptor activation is recommended.

Experimental Protocol: FP Receptor Activation Assay

This can be achieved using a commercially available FP receptor reporter assay kit or by developing an in-house assay.[8] A common method involves measuring the mobilization of intracellular calcium or the production of inositol 1,4,5-trisphosphate following receptor activation.[9]

Parameter Description
Cell Line HEK293T/17 cells or another suitable cell line expressing the FP receptor.[8]
Assay Principle Reverse transfection reporter assay to screen for FP agonists.[8]
Readout Luciferase activity, intracellular calcium mobilization, or inositol phosphate accumulation.[8][9]
Procedure 1. Culture cells expressing the FP receptor. 2. Treat cells with a dilution series of each batch of this compound. 3. Include a positive control (e.g., Travoprost) and a vehicle control. 4. Measure the cellular response using the chosen readout.

Data Interpretation:

  • Generate a dose-response curve for each batch.

  • Compare the EC50 (half-maximal effective concentration) values between batches. Significant differences in EC50 may indicate variability in functional activity.

Step 3: Review Handling and Preparation Procedures

Inconsistent results can also stem from how the compound is handled and prepared in the lab.

Recommended Action: Ensure standardized procedures for preparing solutions of this compound.

  • Solubility: For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.[4]

  • Fresh Preparations: Aqueous solutions should be prepared fresh for each experiment and not stored for more than a day.[4]

  • Personal Protective Equipment (PPE): Handle with care, using gloves, protective clothing, and eye protection in a well-ventilated area.[4][5]

Data Presentation

Table 1: HPLC Parameters for Quality Control

Parameter Condition Reference
Mobile Phase Acetonitrile and a pH 3.5 buffer of sodium 1-octanesulfonate in water (17:33)[6][7]
Column C18 (L1), 4.6-mm x 15-cm[6][7]
Flow Rate 2.0 mL/min[6][7]
Detection UV at 220 nm[6][7]
Injection Volume 100 µL[6][7]

Table 2: LC-MS/MS Parameters for Quantification

Parameter Condition Reference
Mobile Phase 80% acetonitrile and 20% water containing 0.1% formic acid[2]
Column C18[2]
Flow Rate 1.0 mL/min[2]
Detection Mode MS/MS in positive ion mode using multiple reaction monitoring (MRM)[2]
Ion Source Electrospray ionization (ESI) with a Turbo Ion Spray Interface[2]

Visualizations

Travoprost_Signaling_Pathway Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Acid (Active) Esterases->Travoprost_Acid FP_Receptor Prostaglandin F (FP) Receptor Travoprost_Acid->FP_Receptor Agonist Binding Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Matrix_Remodeling Extracellular Matrix Remodeling Signaling_Cascade->Matrix_Remodeling Aqueous_Outflow Increased Uveoscleral & Trabecular Outflow Matrix_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Caption: Signaling pathway of Travoprost activation and action.

Troubleshooting_Workflow Start Inconsistent Results Between Batches Verify_Purity Step 1: Verify Purity (e.g., HPLC) Start->Verify_Purity Purity_Check Is Purity Consistent and Acceptable? Verify_Purity->Purity_Check Assess_Activity Step 2: Assess Functional Activity (e.g., FP Receptor Assay) Purity_Check->Assess_Activity Yes Contact_Supplier Contact Supplier with Analytical Data Purity_Check->Contact_Supplier No Activity_Check Is Activity Consistent? Assess_Activity->Activity_Check Review_Protocols Step 3: Review Handling & Preparation Protocols Activity_Check->Review_Protocols Yes Activity_Check->Contact_Supplier No Revise_Protocols Revise and Standardize Internal Protocols Review_Protocols->Revise_Protocols End Issue Resolved Revise_Protocols->End

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Technical Support Center: Enhancing the In Vivo Delivery and Efficacy of 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5,6-trans-Travoprost.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Travoprost?

A1: this compound is a stereoisomer of Travoprost.[1] Travoprost is a potent and selective full agonist for the prostaglandin F (FP) receptor, used to lower intraocular pressure (IOP) in glaucoma and ocular hypertension.[1][2][3] Due to its isomeric nature, this compound is often utilized as an experimental control in studies involving Travoprost to differentiate the effects of the primary compound from its isomers.[1]

Q2: What is the mechanism of action for Travoprost in lowering intraocular pressure (IOP)?

A2: Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active free acid form.[2][4] The active form binds to FP receptors in the ciliary muscle and trabecular meshwork.[2][4] This activation is believed to increase the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the uveoscleral pathway, thereby increasing aqueous humor outflow and reducing IOP.[4] Some studies also suggest a minor effect on increasing outflow through the trabecular meshwork.[2][3][4]

Q3: Why are enhanced delivery systems necessary for topical ophthalmic drugs like Travoprost?

A3: Topical ophthalmic drugs face significant challenges that limit their bioavailability. These include nasolacrimal drainage, tear turnover, and the corneal barrier, which collectively can result in the loss of approximately 90% of the administered dose.[5] Enhanced delivery systems, such as nanoemulsions, liquid nanocrystals, and lipid nanoparticles, aim to increase the drug's residence time on the ocular surface, improve its penetration through the cornea, and provide sustained release, thereby enhancing its therapeutic efficacy.[6][7][8]

Q4: What are some common advanced formulations for enhancing Travoprost delivery?

A4: Several advanced formulations have been developed to improve Travoprost's delivery and efficacy:

  • Liquid Crystalline Nanostructures (LCNs): These are typically composed of glyceryl monooleate (GMO), a stabilizer, and a penetration enhancer. They have shown to improve corneal penetration and bioavailability.[6]

  • Nanoemulsions: These are oil-in-water dispersions that can encapsulate lipophilic drugs like Travoprost, enhancing their solubility and absorption.[7][9]

  • Lipid DNA-Nanoparticles (NPs): These self-assembled nanoparticles can prolong the adherence of Travoprost to the eye.[8]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound and related formulations.

Problem Potential Cause Recommended Solution
Inconsistent Intraocular Pressure (IOP) Readings Animal stress during measurement can artificially elevate IOP. Improper tonometer calibration or use. Natural diurnal IOP variations.Acclimatize animals to the handling and measurement procedures. Ensure the tonometer is calibrated daily. Conduct IOP measurements at the same time each day to account for diurnal rhythms.[10]
Signs of Ocular Irritation (Redness, Swelling, Discharge) Formulation components (e.g., preservatives, surfactants) may be causing irritation. The pH or osmolality of the formulation is not physiologically compatible.Conduct a Draize test to assess the irritation potential of the formulation.[1][2] Reformulate with better-tolerated excipients. Adjust the pH to a range of 5.4-6.0 and osmolality to 278-280 mOsmols/Kg.[11]
Low Bioavailability or Efficacy of the Formulation Poor corneal penetration of the drug. Instability of the formulation. Inadequate drug release from the carrier.Incorporate penetration enhancers into the formulation.[6] Conduct stability studies to assess the shelf-life of the formulation.[11] Optimize the formulation to ensure a suitable drug release profile.
High Variability in Pharmacokinetic Data Inconsistent administration of eye drops. Leakage of the formulation from the eye.Standardize the eye drop administration technique, including drop size and placement.[12] For more controlled delivery, consider subconjunctival or intravitreal injections, though these are more invasive.[8]
Precipitation of the Drug in the Formulation Poor solubility of this compound in the vehicle. pH of the formulation is not optimal for solubility.Utilize solubilizing agents such as a combination of surfactants.[11] Optimize the pH of the formulation to maintain drug solubility.[11]
Phase Separation or Aggregation of Nanoparticles in the Formulation Inappropriate surfactant or stabilizer concentration. Improper storage conditions.Optimize the concentration of surfactants and stabilizers.[6] Store the formulation at the recommended temperature and protect from light and freezing.

Data Presentation: Comparison of Enhanced Travoprost Formulations

The following tables summarize quantitative data from studies on various enhanced Travoprost delivery systems.

Table 1: Physicochemical Properties of Enhanced Travoprost Formulations

Formulation TypeActive IngredientParticle Size (nm)Encapsulation Efficiency (%)Reference
Liquid Crystalline Nanostructures (F-1-L)Travoprost216.20 ± 6.1285.30 ± 4.29[6]
Liquid Crystalline Nanostructures (F-3-L)Travoprost129.40 ± 11.7382.54 ± 7.65[6]
NanoemulsionTravoprostSuitable nanodroplet sizeNot Specified[7]
Lipid DNA-NanoparticlesTravoprostNot SpecifiedNot Specified[8]

Table 2: In Vivo Performance of Enhanced Travoprost Formulations

Formulation TypeAnimal ModelBioavailability (Relative to Travatan®)Duration of IOP Reduction (hours)Reference
Liquid Crystalline Nanostructures (F-1-L)Rabbits106.1%48[6]
Liquid Crystalline Nanostructures (F-3-L)Rabbits322.82%72[6]
NanoemulsionNot SpecifiedHigher Cmax and AUCProlonged[7][9]
Lipid DNA-NanoparticlesRats and MiceAt least double the amount of drug deliveredNot Specified[8]

Experimental Protocols

Preparation of Travoprost-Loaded Liquid Crystalline Nanostructures (LCNs)

Objective: To prepare LCNs for the enhanced delivery of Travoprost.

Materials:

  • Glyceryl monooleate (GMO)

  • Stabilizer (e.g., Tween® 80)

  • Penetration Enhancer (PE) (e.g., oleic acid)

  • Travoprost

  • Deionized water

  • Homogenizer

Methodology:

  • Melt the GMO (lipid phase) at 60°C.

  • Dissolve the calculated amount of Travoprost in the molten lipid phase.

  • In a separate vessel, dissolve the stabilizer and penetration enhancer in deionized water (aqueous phase) and heat to 60°C.

  • Add the aqueous phase to the lipid phase dropwise while stirring.

  • Homogenize the resulting dispersion for 1 minute at 15,000 rpm.

  • Allow the dispersion to cool to room temperature until it congeals.

  • Store the prepared LCNs at 5 ± 3°C.[6]

In Vivo Ocular Irritation Assessment (Draize Test)

Objective: To evaluate the potential ocular irritancy of a test formulation.

Animal Model: Albino rabbits

Methodology:

  • Select healthy adult albino rabbits.

  • Instill a single dose of the test formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives a saline solution.

  • Observe the eyes at 1, 24, 48, and 72 hours after instillation.

  • Score the reactions of the cornea, iris, and conjunctiva based on a standardized scoring system (e.g., Draize scale). Scores range from 0 (no irritation) to higher values indicating increasing severity of irritation.

  • Assess for signs of redness, swelling, discharge, ulceration, and blindness.[1][2][6]

Quantification of Travoprost in Ocular Tissues by HPLC

Objective: To determine the concentration of Travoprost in ocular tissue samples.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Mobile Phase: A filtered and degassed mixture of deionized water (adjusted to pH 3 with phosphoric acid) and acetonitrile (35:65 v/v).[12]

  • Column: C18 reverse-phase column (e.g., 4.6-mm × 15-cm; 5-µm packing).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.[12]

  • Injection Volume: 10 µL.[12]

Sample Preparation:

  • Excise ocular tissues (e.g., cornea, aqueous humor) at predetermined time points after administration.

  • Homogenize solid tissues in a suitable buffer.

  • Perform a liquid-liquid or solid-phase extraction to isolate Travoprost from the biological matrix.

  • Reconstitute the dried extract in the mobile phase before injection into the HPLC system.

Visualizations

Signaling Pathway of Travoprost

Travoprost_Signaling_Pathway cluster_cornea Cornea cluster_target_cells Ciliary Muscle & Trabecular Meshwork Cells cluster_outflow Aqueous Humor Outflow Travoprost\n(Prodrug) Travoprost (Prodrug) Corneal Esterases Corneal Esterases Travoprost\n(Prodrug)->Corneal Esterases Hydrolysis Travoprost Acid\n(Active Drug) Travoprost Acid (Active Drug) FP Receptor FP Receptor Travoprost Acid\n(Active Drug)->FP Receptor Binds to Corneal Esterases->Travoprost Acid\n(Active Drug) MMPs Upregulation MMPs Upregulation FP Receptor->MMPs Upregulation Activates Increased Uveoscleral\nOutflow Increased Uveoscleral Outflow MMPs Upregulation->Increased Uveoscleral\nOutflow Leads to IOP Reduction IOP Reduction Increased Uveoscleral\nOutflow->IOP Reduction

Caption: Mechanism of action of Travoprost for IOP reduction.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis A Animal Acclimatization (e.g., Rabbits) B Baseline IOP Measurement A->B C Topical Administration of This compound Formulation B->C D Control Group Administration (Vehicle or Standard Drug) B->D E IOP Measurement at Predetermined Time Points C->E F Ocular Irritation Scoring (Draize Test) C->F D->E D->F G Pharmacodynamic Analysis (IOP vs. Time) E->G F->G H Statistical Comparison between Groups G->H

Caption: Workflow for an in vivo efficacy study of this compound.

Logical Relationship for Troubleshooting Formulation Instability

Formulation_Troubleshooting A Formulation Instability Observed (e.g., precipitation, phase separation) B Check Formulation pH A->B C Check Surfactant/Stabilizer Concentration A->C D Review Storage Conditions A->D E pH Outside Optimal Range? B->E F Concentration Inadequate? C->F G Improper Storage? D->G E->F No H Adjust pH with Buffers E->H Yes F->G No I Optimize Surfactant/ Stabilizer Ratio F->I Yes J Store at Recommended Temperature & Protect from Light G->J Yes K Re-evaluate Formulation Stability G->K No H->K I->K J->K

Caption: Troubleshooting logic for formulation instability issues.

References

Validation & Comparative

Validating the Biological Activity of 5,6-trans-Travoprost: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the biological activity of 5,6-trans-Travoprost in primary cells, using the well-characterized prostaglandin analog, Travoprost, as a benchmark. Due to a lack of extensive pharmacological data on this compound, this document outlines the necessary experimental protocols and data presentation formats to facilitate a direct and objective comparison.

Travoprost is a potent and selective prostaglandin F2α (PGF2α) analog, widely used in the treatment of glaucoma and ocular hypertension.[1][2] It functions as a prodrug, which is hydrolyzed in the cornea to its biologically active free acid, travoprost acid.[1] The primary mechanism of action of travoprost acid is the agonism of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, leads to a reduction in intraocular pressure (IOP).[3][4] This is primarily achieved by increasing the uveoscleral outflow of aqueous humor, a process involving the remodeling of the extracellular matrix (ECM).[5] This remodeling is mediated by the upregulation of matrix metalloproteinases (MMPs).[5][6]

This compound is a geometric isomer of Travoprost and is sometimes used as an experimental control.[7] However, its biological activity and pharmacological profile in primary cells have not been extensively documented in publicly available literature.[8] This guide provides the necessary experimental framework to perform such a validation.

Comparative Biological Activity Data

The following tables summarize the known biological activity of travoprost acid, the active form of Travoprost. These parameters should be determined for this compound acid to enable a direct comparison.

Table 1: Prostaglandin FP Receptor Binding Affinity

CompoundPrimary Cell TypeBinding Affinity (Ki, nM)
Travoprost Acid Not Specified3.5 - 10
This compound Acid e.g., Human Ciliary Muscle CellsData not available

Table 2: Functional Potency at the Prostaglandin FP Receptor

CompoundPrimary Cell TypeFunctional Potency (EC50, nM)Assay Type
Travoprost Acid Human Ciliary Muscle Cells1.4Phosphoinositide Turnover
Travoprost Acid Human Trabecular Meshwork Cells3.6Phosphoinositide Turnover
This compound Acid e.g., Human Ciliary Muscle CellsData not availablee.g., Calcium Mobilization

Table 3: Effect on Matrix Metalloproteinase (MMP) Expression

CompoundPrimary Cell TypeMMP UpregulatedAssay Type
Travoprost Human Non-Pigmented Ciliary Epithelial CellsMMP-1, MMP-2, MMP-3, MMP-9, MMP-17Quantitative PCR
This compound e.g., Human Trabecular Meshwork CellsData not availablee.g., qPCR, Western Blot, ELISA

Experimental Protocols

To validate the biological activity of this compound, the following key experiments should be performed in relevant primary cells, such as primary human trabecular meshwork (HTM) cells or primary human ciliary muscle (HCM) cells.

Radioligand Binding Assay for FP Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the FP receptor.

Protocol:

  • Membrane Preparation:

    • Culture primary HTM or HCM cells to confluence.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the cell membrane preparation (containing a fixed amount of protein) with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

    • Add increasing concentrations of the unlabeled competitor compounds (Travoprost acid and this compound acid) to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Activity

This assay measures the ability of the compounds to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium. This is a common method to determine the functional potency (EC50) of GPCR agonists.

Protocol:

  • Cell Preparation:

    • Seed primary HTM or HCM cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.

    • Wash the cells to remove any excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

    • Establish a baseline fluorescence reading for each well.

    • Inject varying concentrations of the test compounds (Travoprost acid and this compound acid) into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

MMP Expression and Activity Assays

These assays determine the effect of the compounds on the expression and secretion of MMPs, which are key to the IOP-lowering effect of prostaglandin analogs.

Protocol:

  • Cell Treatment:

    • Culture primary HTM or HCM cells to near confluence.

    • Treat the cells with various concentrations of Travoprost and this compound for a specified period (e.g., 24-48 hours).

  • Analysis of MMP mRNA Expression (qPCR):

    • Isolate total RNA from the treated cells.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative real-time PCR (qPCR) with specific primers for MMP-1, MMP-2, MMP-3, MMP-9, and a housekeeping gene (e.g., GAPDH) to quantify the relative changes in mRNA expression.

  • Analysis of MMP Protein Levels (ELISA or Western Blot):

    • Collect the cell culture supernatant to measure secreted MMPs.

    • Use Enzyme-Linked Immunosorbent Assays (ELISAs) specific for different MMPs to quantify their concentrations in the supernatant.

    • Alternatively, perform Western blotting on cell lysates or concentrated supernatant to detect and quantify MMP protein levels.

  • Analysis of MMP Activity (Zymography):

    • Perform gelatin zymography to detect the activity of gelatinases (MMP-2 and MMP-9) in the cell culture supernatant.

    • Run the supernatant samples on a polyacrylamide gel containing gelatin.

    • After electrophoresis, incubate the gel in a developing buffer to allow for enzymatic activity.

    • Stain the gel; areas of enzymatic activity will appear as clear bands against a stained background.

Mandatory Visualizations

FP_Receptor_Signaling_Pathway FP Receptor Signaling Pathway in Ocular Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Travoprost_Acid Travoprost Acid (Active Drug) Esterases->Travoprost_Acid FP_Receptor FP Receptor (GPCR) Travoprost_Acid->FP_Receptor Binds & Activates Gq_Protein Gq Protein FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway (e.g., JNK, ERK) PKC->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors MMP_Gene_Expression ↑ MMP Gene Expression (MMP-1, -2, -3, -9) Transcription_Factors->MMP_Gene_Expression MMPs Secreted MMPs MMP_Gene_Expression->MMPs Leads to ECM_Remodeling ECM Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: FP Receptor Signaling Pathway in Ocular Cells.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_cells Primary Cell Culture Travoprost Travoprost Primary_Cells Primary Human Trabecular Meshwork or Ciliary Muscle Cells Trans_Travoprost This compound Binding_Assay Receptor Binding Assay Primary_Cells->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization) Primary_Cells->Functional_Assay MMP_Assay MMP Expression/Activity Assay Primary_Cells->MMP_Assay Ki_Comparison Compare Ki values Binding_Assay->Ki_Comparison EC50_Comparison Compare EC50 values Functional_Assay->EC50_Comparison MMP_Comparison Compare MMP Upregulation MMP_Assay->MMP_Comparison

Caption: Experimental Workflow for Comparative Analysis.

References

A Head-to-Head Comparison of 5,6-trans-Travoprost and Latanoprost in Animal Models: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between pharmacologically similar compounds is critical. This guide provides a detailed, evidence-based comparison of two leading prostaglandin F2α analogs, 5,6-trans-Travoprost (hereafter Travoprost) and Latanoprost, focusing on their performance in preclinical animal models. This comparison is supported by experimental data on their efficacy in reducing intraocular pressure (IOP), receptor binding affinities, and safety profiles.

Efficacy in Intraocular Pressure Reduction

A direct comparative study in a normotensive canine model demonstrates that both Travoprost and Latanoprost are effective in significantly reducing intraocular pressure. While both drugs achieved a comparable hypotensive effect, the study provides valuable insights into their performance under controlled experimental conditions.

Table 1: Comparison of IOP Reduction in a Canine Model

ParameterTravoprost (0.004%)Latanoprost (0.005%)
Animal Model Normal DogsNormal Dogs
Treatment Duration 5 days5 days
IOP Reduction Significant reduction compared to placebo (p<0.05)Significant reduction compared to placebo (p<0.05)
Statistical Difference No statistically significant difference in mean IOPs between the two drugs at all time intervals (p>0.05)[1]No statistically significant difference in mean IOPs between the two drugs at all time intervals (p>0.05)[1]

Receptor Binding and Functional Potency

The therapeutic effects of Travoprost and Latanoprost are mediated through their active forms, travoprost acid and latanoprost acid, respectively, which act as agonists at the prostaglandin F (FP) receptor. In vitro studies have elucidated the binding affinities and functional potencies of these active metabolites, revealing key differences that may underlie their clinical performance. Travoprost acid has been shown to have a higher affinity and potency at the FP receptor compared to latanoprost acid.[2][3]

Table 2: Receptor Binding Affinity and Functional Potency

ParameterTravoprost AcidLatanoprost Acid
Receptor Prostaglandin F (FP) ReceptorProstaglandin F (FP) Receptor
Cell Type Human Ciliary Muscle CellsHuman Ciliary Muscle Cells
EC50 (Functional Potency) 2.4 nM[2][3]34.7 nM[2][3]
Cell Type Human Trabecular Meshwork CellsHuman Trabecular Meshwork Cells
EC50 (Functional Potency) Not explicitly statedNot explicitly stated

Mechanism of Action: Uveoscleral Outflow

Both Travoprost and Latanoprost lower IOP primarily by increasing the uveoscleral outflow of aqueous humor.[4][5] This is achieved by remodeling the extracellular matrix of the ciliary muscle and sclera, a process mediated by the upregulation of matrix metalloproteinases (MMPs). While both drugs operate through this common pathway, their differential effects on specific MMPs may contribute to variations in their efficacy and side effect profiles. Studies in monkeys have shown that both latanoprost and travoprost increase uveoscleral outflow.[4] One study in normotensive monkey eyes demonstrated a significant increase in uveoscleral outflow after treatment with travoprost.[6][7]

Safety and Side Effects in Animal Models

In the comparative study in normal dogs, both Travoprost and Latanoprost were associated with similar ocular side effects.

Table 3: Observed Side Effects in a Canine Model

Side EffectTravoprost (0.004%)Latanoprost (0.005%)
Miosis Observed[1]Observed[1]
Conjunctival Hyperemia Observed[1]Observed[1]
Anterior Chamber Flare Not observedObserved in one eye[1]
Severe Ocular Hypotension Noted on day 5 of treatment and day 1 of recovery[1]Noted on day 5 of treatment and day 1 of recovery[1]

Experimental Protocols

Comparative Study of IOP in Normal Dogs
  • Animal Model: Twenty mixed-breed dogs were randomized into two groups (n=10 per group).[1]

  • Drug Administration: The right eye of each dog received either 0.004% Travoprost or 0.005% Latanoprost once daily at 8 am for 5 consecutive days. The left eye received a placebo.[1]

  • IOP Measurement: Intraocular pressure was measured using a tonometer at 8 am, 10 am, 2 pm, and 8 pm during the 5-day treatment period, as well as for 3 days before and 3 days after treatment.[1]

  • Side Effect Evaluation: The presence of blepharospasm, miosis, anterior chamber flare, and conjunctival hyperemia was evaluated throughout the study.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway for Travoprost and Latanoprost and the experimental workflow of the comparative canine study.

G cluster_drug Prostaglandin Analog (Prodrug) cluster_activation Corneal Activation cluster_receptor Receptor Binding cluster_signaling Intracellular Signaling Cascade cluster_effect Cellular Effects cluster_outcome Physiological Outcome Travoprost This compound Travoprost_Acid Travoprost Acid (Active Metabolite) Travoprost->Travoprost_Acid Corneal Esterases Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid (Active Metabolite) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F (FP) Receptor Travoprost_Acid->FP_Receptor Latanoprost_Acid->FP_Receptor G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC MMPs Increased Matrix Metalloproteinase (MMP) Expression and Activity Ca_PKC->MMPs ECM Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow IOP_Reduction Reduced Intraocular Pressure Outflow->IOP_Reduction G cluster_setup Experimental Setup cluster_treatment Treatment Protocol (5 Days) cluster_measurement Data Collection cluster_timeline Study Timeline Animal_Model 20 Mixed-Breed Dogs Randomization Randomization into Two Groups (n=10 each) Animal_Model->Randomization Group_A Group A: Latanoprost 0.005% (Right Eye) Randomization->Group_A Group_B Group B: Travoprost 0.004% (Right Eye) Randomization->Group_B Dosing Once Daily Dosing at 8 am Group_A->Dosing Group_B->Dosing Placebo Placebo in Left Eye (Both Groups) IOP_Measurement IOP Measurement at 8am, 10am, 2pm, 8pm Side_Effect_Eval Evaluation of Miosis, Hyperemia, and Anterior Chamber Flare Baseline 3 Days Baseline Treatment_Period 5 Days Treatment Baseline->Treatment_Period Treatment_Period->IOP_Measurement Treatment_Period->Side_Effect_Eval Recovery 3 Days Recovery Treatment_Period->Recovery

References

A Comparative Guide to Analytical Methods for 5,6-trans-Travoprost Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 5,6-trans-Travoprost, a known impurity and isomer of the prostaglandin analog Travoprost. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Travoprost. This document outlines the performance of commonly employed techniques—High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Tandem Mass Spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data from published studies.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different analytical methods used for the detection of Travoprost and its related substances, including the 5,6-trans isomer. This data facilitates an objective comparison to aid in the selection of the most appropriate method for specific research or quality control needs.

Method Parameter Value Reference
HPLC-UV Linearity Range25% to 150% of working concentration[1]
Correlation Coefficient (r²)0.999[1]
Limit of Detection (LOD)0.002 µg/mL[1]
Limit of Quantification (LOQ)0.007 µg/mL[1]
Accuracy (% Recovery)100.27%[2]
Precision (%RSD)< 2%[2]
UPLC-UV Wavelength265-285 nm[3][4]
ColumnAquity UPLC BEH phenyl[3][4]
Mobile PhaseGradient of acetonitrile and pH 2.0-3.0 aqueous buffer[3][4]
HPLC-MS/MS Linearity Range1 - 500 µg/g[5]
Correlation Coefficient (r²)> 0.99[5]
Accuracy (% Recovery)> 90%[5]
Intra- and Inter-assay Precision< 11%[5]
GC-MS ApplicationAnalysis of organic volatile impurities[6]
ValidationAccording to ICH Q2R1 and Q3C guidelines[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quality control of Travoprost and its impurities in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 column (250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of water (pH adjusted to 2 with OPA) and methanol (85:15 v/v).[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Detection Wavelength: 233 nm.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 100 µL.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Filter the sample solution through a 0.45 µm filter before injection.

Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)

A high-resolution method for the simultaneous analysis of Travoprost and its related compounds.[3][4]

  • Instrumentation: Waters Acquity UPLC system with a UV detector.[3]

  • Chromatographic Conditions:

    • Column: Aquity UPLC BEH phenyl column (2.1 × 100mm, 1.7 μm).[3]

    • Mobile Phase A: Phosphate buffer (pH 2.5).[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient Elution: A time-programmed gradient is used to achieve separation.[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Detection Wavelength: 275 nm.[3]

    • Column Temperature: 45°C.[3]

  • Sample Preparation:

    • Prepare the sample by dissolving it in the initial mobile phase composition.

    • Ensure complete dissolution and filter if necessary.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A highly sensitive and selective method for the quantification of Travoprost and its analogs in complex matrices like cosmetic serums.[5]

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.[5]

  • Chromatographic Conditions:

    • Column: Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 μm).[5]

    • Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid.[5]

    • Mobile Phase B: 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid.[5]

    • Flow Rate: 0.25 mL/min.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).[5]

    • Detection Mode: Multiple reaction monitoring (MRM).[5]

  • Sample Preparation:

    • Perform a simple extraction procedure suitable for the sample matrix.

    • The final extract is then analyzed by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical starting materials.[8][9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[8][9]

  • Chromatographic Conditions:

    • Column: A capillary column appropriate for the separation of volatile organic compounds (e.g., TraceGOLD TG-624).

    • Carrier Gas: Helium.[9]

    • Temperature Program: A programmed temperature gradient is used to separate impurities based on their volatility.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).[9]

  • Sample Preparation:

    • The sample may require pre-treatment such as dilution, extraction, or derivatization.[8]

    • For residual solvent analysis, headspace injection is often employed.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method cross-validation process and a typical experimental workflow for HPLC analysis.

analytical_method_cross_validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods for Comparison define_scope->select_methods prep_samples Prepare Standard & Sample Sets select_methods->prep_samples method1 Analyze with Method 1 prep_samples->method1 method2 Analyze with Method 2 prep_samples->method2 compare_data Compare Performance Data method1->compare_data method2->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence report Report Findings & Recommendations assess_equivalence->report

Caption: Cross-validation workflow for analytical methods.

hplc_experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing & Analysis sample_prep Sample Preparation (Dissolution, Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing, Degassing) hplc_system HPLC System Setup (Column, Flow Rate, Temp) mobile_phase_prep->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration results Report Results integration->results

Caption: General experimental workflow for HPLC analysis.

References

A Comparative Guide to the Analytical Identification and Purity Assessment of 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of 5,6-trans-Travoprost, a critical isomer of the prostaglandin F2α analog, Travoprost. The accurate differentiation and quantification of this isomer are paramount for ensuring the quality, safety, and efficacy of Travoprost-based pharmaceutical products. This document outlines detailed experimental protocols and presents comparative data to aid in the selection and implementation of appropriate analytical strategies.

Introduction to Travoprost and the Significance of the 5,6-trans Isomer

Travoprost is a potent prostaglandin F2α analog used primarily to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] It is a prodrug, administered as an isopropyl ester, which is hydrolyzed in the cornea to its biologically active free acid.[1] The therapeutic effect of Travoprost is mediated through its high affinity and agonist activity at the prostaglandin FP receptor.[2]

The 5,6-trans isomer of Travoprost is a known related substance and potential impurity that can arise during the synthesis or degradation of the active pharmaceutical ingredient (API). As with any pharmaceutical product, the presence of isomers can impact the drug's efficacy and safety profile. Therefore, robust analytical methods capable of separating and quantifying the 5,6-trans isomer from the parent drug are essential for quality control and regulatory compliance. Analytical standards for this compound are commercially available, facilitating the development and validation of these methods.[3][4]

Comparative Analytical Methodologies

The following sections detail the experimental protocols and expected comparative data for the analysis of Travoprost and its 5,6-trans isomer using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of Travoprost and its related substances. The United States Pharmacopeia (USP) provides a validated method for this purpose.[5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6-mm × 15-cm; 5-µm packing L1) is recommended.

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution (e.g., 2.18 mg/mL of sodium 1-octanesulfonate in water, adjusted to a pH of 3.5 with phosphoric acid).[5]

  • Flow Rate: A typical flow rate is 2.0 mL/min.[5]

  • Detection: UV detection at 220 nm is commonly used.[5]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

Comparative Data:

The primary distinguishing feature between Travoprost and its 5,6-trans isomer in an HPLC analysis is their retention time. Due to the difference in the stereochemistry of the double bond at the 5,6-position, the two isomers will exhibit different interactions with the stationary phase, leading to their separation.

CompoundRelative Retention Time (RRT)
Travoprost1.00
This compound1.1

Table 1: Relative Retention Times of Travoprost and this compound based on USP methodology.[5]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the identification and quantification of Travoprost and its isomers.

Experimental Protocol:

  • Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Both positive and negative ESI modes can be used. Negative ion mode is often employed for the analysis of the hydrolyzed free acid form.

  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used.

  • Sample Preparation: Samples are typically prepared in a solvent compatible with the LC mobile phase. For analysis of the free acid, in-vitro hydrolysis of the isopropyl ester may be performed using an esterase.

  • Fragmentation Analysis: Collision-induced dissociation (CID) is used to generate fragment ions for structural confirmation.

Comparative Data:

While Travoprost and this compound are isomers and will have the same molecular weight, their fragmentation patterns in MS/MS may show subtle differences. However, the most significant application of MS in this context is for confirmation of identity following chromatographic separation. The mass-to-charge ratio (m/z) of the protonated or deprotonated molecule can be used for highly specific detection.

CompoundMolecular FormulaMolecular Weight[M-H]⁻ ion (free acid)Key Fragment Ion (free acid)
TravoprostC₂₆H₃₅F₃O₆500.55m/z 457m/z 161 (3-trifluoromethylphenolate)
This compoundC₂₆H₃₅F₃O₆500.55m/z 457m/z 161 (3-trifluoromethylphenolate)

Table 2: Mass Spectrometric Data for Travoprost and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules, including the differentiation of stereoisomers.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Solvent: A deuterated solvent in which the analyte is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used.

  • Experiments: A suite of NMR experiments should be conducted, including:

    • ¹H NMR for proton chemical shifts and coupling constants.

    • ¹³C NMR for carbon chemical shifts.

    • 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful in determining the spatial proximity of protons, which can help to confirm the cis or trans configuration of the double bond.

Comparative Data:

The key to differentiating Travoprost (5,6-cis) from its 5,6-trans isomer using NMR lies in the differences in the chemical shifts and coupling constants of the protons and carbons around the C5-C6 double bond. In the trans isomer, the coupling constant between the vinylic protons at C5 and C6 would be expected to be significantly larger (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz). Furthermore, the chemical shifts of the carbons and protons adjacent to the double bond will be influenced by the stereochemistry.

While ¹H and ¹³C NMR spectral data for Travoprost are available, specific, publicly accessible NMR data for the purified this compound isomer is limited. However, a Certificate of Analysis for a commercially available standard of this compound confirms that its ¹H-NMR spectrum is consistent with its structure.[6] For a definitive comparison, it is recommended to acquire NMR spectra of both the Travoprost reference standard and the this compound analytical standard under identical conditions.

Visualizing the Analytical Workflow and Biological Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for confirming the identity and purity of this compound and the signaling pathway of Travoprost.

G Experimental Workflow for Identity and Purity Confirmation of this compound cluster_0 Sample Preparation cluster_1 Primary Analysis: HPLC cluster_2 Confirmation of Identity: MS cluster_3 Structural Elucidation: NMR cluster_4 Data Analysis and Reporting Sample Sample Dissolution Dissolution Sample->Dissolution HPLC_System HPLC System (C18 Column) Dissolution->HPLC_System Inject NMR_Spectrometer NMR Spectrometer (≥400 MHz) Dissolution->NMR_Spectrometer Prepare Sample UV_Detection UV Detection (220 nm) HPLC_System->UV_Detection LC_MS LC-MS/MS System HPLC_System->LC_MS LC Effluent Chromatogram Chromatogram Analysis UV_Detection->Chromatogram Purity_Assessment Purity Assessment (% Area) Chromatogram->Purity_Assessment Retention Time Comparison Mass_Spectrum Mass Spectrum (m/z Analysis) LC_MS->Mass_Spectrum Fragmentation Fragmentation Pattern LC_MS->Fragmentation Identity_Confirmation Identity Confirmation Mass_Spectrum->Identity_Confirmation Molecular Weight Fragmentation->Identity_Confirmation Structural Fragments 1D_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, NOESY) NMR_Spectrometer->2D_NMR 1D_NMR->Identity_Confirmation Chemical Shifts & Coupling Constants 2D_NMR->Identity_Confirmation Structural Connectivity & Stereochemistry Final_Report Final Report Purity_Assessment->Final_Report Identity_Confirmation->Final_Report

Caption: Experimental workflow for the identification and purity assessment.

G Travoprost (Free Acid) Signaling Pathway via the FP Receptor Travoprost_Free_Acid Travoprost (Free Acid) FP_Receptor Prostaglandin FP Receptor (GPCR) Travoprost_Free_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Stimulates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Ca2_Release->Cellular_Response Mediates MAPK_Cascade MAPK/ERK Cascade (Raf -> MEK -> ERK) PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response Leads to

Caption: Travoprost signaling pathway via the FP receptor.

Conclusion

The robust analytical characterization of Travoprost and its isomers is critical for ensuring drug quality and patient safety. A combination of HPLC and MS provides a reliable and sensitive approach for the routine identification and purity assessment of this compound. HPLC is well-suited for quantifying the isomer, while MS offers definitive confirmation of its identity. For complete structural verification and in-depth investigation of unknown impurities, NMR spectroscopy remains the gold standard. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to establish and validate analytical methods for the comprehensive quality control of Travoprost.

References

A Comparative Analysis of Ocular Side Effect Profiles: 5,6-trans-Travoprost and Other Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin analogs (PGAs) are a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Their efficacy in lowering IOP is well-established; however, their use is associated with a range of ocular side effects that can influence patient adherence and quality of life. This guide provides a detailed comparative analysis of the side effect profiles of commonly prescribed PGAs, including travoprost, latanoprost, bimatoprost, and tafluprost. Notably, information regarding the specific side effect profile of 5,6-trans-Travoprost, an isomer of travoprost, is limited in publicly available clinical trial data, as it is primarily utilized as an experimental control in preclinical studies.[1]

Quantitative Comparison of Ocular Side Effects

The following table summarizes the incidence rates of the most common ocular side effects associated with commercially available prostaglandin analogs, compiled from various clinical trials and meta-analyses. It is important to note that reported incidences can vary based on study design, patient population, and duration of follow-up.

Side EffectTravoprost (0.004%)Latanoprost (0.005%)Bimatoprost (0.03%)Tafluprost (0.0015%)
Conjunctival Hyperemia 30% - 50%[2]27.62%[3]43.57%[3]Similar to Latanoprost
Eyelash Changes (Growth, Darkening, Thickening) Higher than LatanoprostReported, up to 77% in some studies[2]15% - 45%Reported
Iris Hyperpigmentation 2.7% - 3%[4]5.1%[4]ReportedReported
Eye Irritation/Pruritus 5% - 10%[2]~5%~10%Reported
Prostaglandin-Associated Periorbitopathy (PAP) Risk factor[5]Risk factorHigher risk factor[5]Risk factor

Experimental Protocols

The assessment of ocular side effects in clinical trials of prostaglandin analogs requires standardized and objective methodologies. Below are detailed protocols for the evaluation of key adverse events.

Assessment of Conjunctival Hyperemia

Objective: To grade the severity of conjunctival redness.

Methodology:

  • Image Acquisition: Standardized digital photographs of the bulbar conjunctiva are taken using a slit-lamp biomicroscope with a high-resolution camera and consistent lighting conditions.

  • Grading Scales: Trained and masked graders evaluate the images using a validated grading scale, such as a 0-4 or 0-5 scale (e.g., None, Trace, Mild, Moderate, Severe).[6]

  • Quantitative Analysis (Optional): Image analysis software can be used to provide an objective measurement of hyperemia by calculating the percentage of red pixels or vessel density in a defined region of interest.[7]

Assessment of Eyelash Changes

Objective: To quantify changes in eyelash length, thickness, and number.

Methodology:

  • Image Acquisition: High-resolution digital photographs of the upper and lower eyelids are captured at baseline and subsequent follow-up visits using a standardized camera system with consistent lighting and patient positioning.[8]

  • Image Analysis: Specialized software is used to perform quantitative analysis of the eyelash images.[9]

    • Length: The length of individual lashes is measured from the eyelid margin to the tip.[10][11]

    • Thickness: The diameter of individual lash hairs is measured.[10]

    • Density/Number: The number of eyelashes within a defined section of the lash line is counted.[10][12]

  • Subjective Assessment: Patients may also complete questionnaires to provide a subjective assessment of changes in their eyelashes.

Assessment of Iris Pigmentation

Objective: To detect and quantify changes in iris color.

Methodology:

  • Image Acquisition: High-quality, color-calibrated photographs of the iris are taken at baseline and at regular intervals throughout the study using a standardized camera setup to ensure consistent lighting, magnification, and patient positioning.[4][8]

  • Masked Observer Grading: A panel of trained and masked observers independently compares the follow-up iris photographs to the baseline images.[4] Changes in pigmentation are typically graded using a standardized scale (e.g., no change, slight change, moderate change, marked change).

  • Computerized Analysis: Image analysis software can be used for a more objective assessment by measuring changes in the distribution and intensity of color (e.g., red, green, and blue values) within a defined area of the iris.[13]

Assessment of Prostaglandin-Associated Periorbitopathy (PAP)

Objective: To identify and grade the clinical signs of PAP.

Methodology:

  • Clinical Examination: A thorough clinical examination of the periocular region is conducted at each study visit, looking for signs such as deepening of the upper eyelid sulcus, periorbital fat atrophy, mild enophthalmos, and upper lid ptosis.[14]

  • Standardized Photography: Serial, high-quality external photographs of the patient's full face and periocular area are taken with consistent lighting and head positioning to document any changes over time.

  • Exophthalmometry: Hertel exophthalmometry can be used to objectively measure any changes in the anterior projection of the eye.[15]

  • Patient-Reported Outcomes: Standardized questionnaires can be used to capture the patient's perception of any changes in their appearance.[7][15]

Mandatory Visualizations

Signaling Pathway of Prostaglandin Analogs

Prostaglandin analogs exert their IOP-lowering effect primarily by binding to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[16] This interaction initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.

FP_Receptor_Signaling_Pathway PGA Prostaglandin Analog (e.g., Travoprost) FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Activates MMPs Matrix Metalloproteinases (MMPs) Upregulation MAPK_Pathway->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Outflow

FP Receptor Signaling Cascade
Experimental Workflow for Ocular Side Effect Assessment in a Clinical Trial

The following diagram outlines a typical workflow for assessing the ocular side effects of a new prostaglandin analog in a clinical trial.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Side Effect Assessment cluster_analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Exam Baseline Ocular Exam (IOP, Visual Acuity, etc.) Informed_Consent->Baseline_Exam Baseline_Imaging Baseline Imaging (Iris, Eyelashes, Conjunctiva) Baseline_Exam->Baseline_Imaging Randomization Randomization (Drug vs. Control) Baseline_Imaging->Randomization Treatment_Admin Treatment Administration (e.g., Once Daily) Randomization->Treatment_Admin Follow_Up_Visits Follow-up Visits (e.g., Weeks 1, 4, 8, 12) Treatment_Admin->Follow_Up_Visits Ocular_Exam Repeat Ocular Exam Follow_Up_Visits->Ocular_Exam Adverse_Event_Recording Adverse Event Recording (Patient & Investigator Reported) Follow_Up_Visits->Adverse_Event_Recording Imaging Repeat Imaging Ocular_Exam->Imaging Grading Masked Grading of Images (Hyperemia, Pigmentation, etc.) Imaging->Grading Data_Analysis Statistical Analysis (Incidence Rates, Severity) Adverse_Event_Recording->Data_Analysis Grading->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Ocular Side Effect Assessment Workflow

References

Benchmarking 5,6-trans-Travoprost Activity Against Known FP Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5,6-trans-Travoprost's activity against established prostaglandin F (FP) receptor agonists, namely Travoprost, Latanoprost, and Bimatoprost. Travoprost is a potent and selective FP receptor full agonist, and its isopropyl ester prodrug is used for the treatment of glaucoma and ocular hypertension.[1][2][3] this compound is a stereoisomer of Travoprost and is often utilized as an experimental control in research settings.[1][4] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to aid in research and development.

While extensive pharmacological data is available for Travoprost and other common FP receptor agonists, specific binding affinity (Ki) and potency (EC50) values for this compound are not widely reported in publicly available literature. It is generally understood that as a geometric isomer, its activity at the FP receptor is substantially lower than that of the active cis-isomer, Travoprost.

Quantitative Comparison of FP Receptor Agonist Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the free acid forms of Travoprost, Latanoprost, and Bimatoprost at the human FP receptor. These values are critical for understanding the relative efficacy and selectivity of these compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Travoprost Acid 35 ± 5[5]1.4 - 3.6[5]
Latanoprost Acid 98[5]32 - 124[5]
Bimatoprost Acid 83[5]2.8 - 3.8[5]
This compound Acid Data not availableData not available

Note: The activity of these prostaglandin analogues is primarily attributed to their free acid forms, which are the biologically active metabolites following the hydrolysis of the isopropyl ester prodrugs by corneal esterases.[6]

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist such as Travoprost initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key second messenger that mediates many of the physiological effects of FP receptor activation.[7]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist FP Receptor Agonist (e.g., Travoprost Acid) FP_Receptor FP Receptor Agonist->FP_Receptor G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Downstream Downstream Cellular Effects Ca_Release->Downstream leads to

FP Receptor Gq-mediated Signaling Pathway

Experimental Protocols

Accurate benchmarking of FP receptor agonists requires robust and reproducible experimental methodologies. The following sections detail standard protocols for key assays used to characterize the binding and functional activity of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (Cells/tissue expressing FP receptor) Incubation 2. Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Filtration 3. Separation (Vacuum filtration to separate bound and free radioligand) Incubation->Filtration Counting 4. Quantification (Scintillation counting of bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (Competition curve fitting to determine IC50 and Ki) Counting->Analysis

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues known to express the FP receptor (e.g., HEK293 cells transfected with the human FP receptor, bovine corpus luteum) in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound, Travoprost acid).

    • To determine non-specific binding, add a high concentration of a known unlabeled FP receptor agonist (e.g., PGF2α) to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the FP receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Experimental Workflow:

GTPgS_Binding_Workflow Membrane_Prep 1. Membrane Preparation (Cells/tissue expressing FP receptor and Gq) Incubation 2. Incubation (Membranes, [³⁵S]GTPγS, GDP, Test Agonist) Membrane_Prep->Incubation Filtration 3. Separation (Vacuum filtration to separate bound and free [³⁵S]GTPγS) Incubation->Filtration Counting 4. Quantification (Scintillation counting of bound [³⁵S]GTPγS) Filtration->Counting Analysis 5. Data Analysis (Dose-response curve to determine EC50 and Emax) Counting->Analysis

GTPγS Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the FP receptor as described in the radioligand binding assay protocol.

  • GTPγS Binding Reaction:

    • In a 96-well plate, add assay buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl₂.

    • Add increasing concentrations of the test agonist (e.g., this compound).

    • Add the membrane preparation to each well.

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

    • Incubate the plate at 30°C with gentle agitation for a predetermined time.

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Determine basal binding from wells containing no agonist and non-specific binding from wells containing a saturating concentration of unlabeled GTPγS.

    • Plot the agonist-stimulated [³⁵S]GTPγS binding (as a percentage above basal) against the log concentration of the agonist.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) from the resulting dose-response curve using non-linear regression.

Intracellular Calcium Mobilization Assay

This cell-based functional assay directly measures the increase in intracellular calcium concentration following FP receptor activation.

Experimental Workflow:

Calcium_Mobilization_Workflow Cell_Culture 1. Cell Culture (Cells expressing FP receptor in 96-well plates) Dye_Loading 2. Dye Loading (Incubate cells with a Ca²⁺-sensitive fluorescent dye) Cell_Culture->Dye_Loading Agonist_Addition 3. Agonist Addition (Inject test agonist and measure fluorescence) Dye_Loading->Agonist_Addition Data_Analysis 4. Data Analysis (Dose-response curve to determine EC50) Agonist_Addition->Data_Analysis

Intracellular Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Preparation:

    • Plate cells expressing the FP receptor (e.g., HEK293-hFP cells) in black-walled, clear-bottom 96-well plates and grow to near confluence.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • Fluorescence Measurement:

    • After loading, wash the cells to remove excess extracellular dye.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Use the instrument's integrated fluidics to add varying concentrations of the test agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC50 value from the curve using non-linear regression.

References

A Comparative Analysis of the Intraocular Pressure-Lowering Effects of Travoprost and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the intraocular pressure (IOP)-lowering effects of Travoprost and other commercially available prostaglandin analogs, namely Latanoprost and Bimatoprost. This document summarizes key performance data from clinical studies and outlines detailed experimental protocols relevant to the preclinical assessment of such compounds. A note on the specific isomer 5,6-trans-Travoprost is also included.

While the primary focus of this guide is on clinically established treatments, it is important to address the specific entity of this compound. This compound is recognized as a stereoisomer of Travoprost and is primarily utilized as an experimental control in research settings. To date, publically available literature does not provide sufficient data on the reproducibility of its intraocular pressure-lowering effects to allow for a direct and comprehensive comparison with its parent compound or other prostaglandin analogs. Therefore, the following comparisons are based on the widely studied and clinically utilized form of Travoprost.

Comparative Efficacy in IOP Reduction

The IOP-lowering efficacy of Travoprost has been extensively evaluated in numerous clinical trials, often in comparison with other leading prostaglandin analogs such as Latanoprost and Bimatoprost. The following tables summarize the quantitative data on the mean reduction in IOP observed in head-to-head comparative studies.

DrugBaseline IOP (mmHg)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)Study Duration
Travoprost 0.004% 25.58.031.412 weeks[1]
Latanoprost 0.005% 25.78.633.512 weeks[1]
Bimatoprost 0.03% 25.78.733.912 weeks[1]

Table 1: Comparison of IOP-Lowering Efficacy of Travoprost, Latanoprost, and Bimatoprost at 12 Weeks. This table presents data from a randomized, masked-evaluator multicenter study comparing the three prostaglandin analogs. While all three agents demonstrated significant IOP reduction, their efficacy was found to be comparable at the 12-week time point[1].

DrugBaseline IOP (mmHg)Mean IOP Reduction at 6 Months (mmHg)
Travoprost 0.004% 26.4 ± 3.35.5
Latanoprost 0.005% 26.8 ± 1.36.0
Bimatoprost 0.03% 25.8 ± 1.87.5

Table 2: Six-Month Comparative IOP Reduction. Data from a 6-month clinical trial indicates that while all three prostaglandin analogs significantly reduce IOP, Bimatoprost showed a statistically greater IOP reduction at the 6-month mark compared to Latanoprost and Travoprost[2].

Experimental Protocols

Reproducible and well-documented experimental protocols are critical for the preclinical evaluation of novel ophthalmic hypotensive agents. Below is a detailed methodology for assessing the IOP-lowering effects of topical formulations in a rabbit model.

In Vivo IOP Measurement in a Rabbit Model

Animal Model:

  • Species: New Zealand White rabbits

  • Age: Adult

  • Housing: Housed individually in a temperature-controlled facility with a 12-hour light/dark cycle and free access to food and water.

Drug Administration:

  • Animals are gently restrained.

  • A single 30-50 µL drop of the test formulation (e.g., this compound, Travoprost, or vehicle control) is instilled into the lower conjunctival cul-de-sac of one eye. The contralateral eye may serve as a control.

  • The eyelid is manually held closed for approximately 10-15 seconds to ensure adequate distribution and minimize immediate washout.

IOP Measurement:

  • Instrumentation: A calibrated tonometer, such as a Tono-Pen or a rebound tonometer (TonoVet), is used for IOP measurements.

  • Procedure:

    • A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea prior to each measurement to minimize discomfort and blinking.

    • The tonometer probe is gently brought into contact with the central cornea, perpendicular to its surface.

    • Multiple readings (typically 3-5) are taken for each eye at each time point, and the average is recorded.

  • Time Points: Baseline IOP is measured prior to drug instillation. Subsequent measurements are taken at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration to characterize the time course of the IOP-lowering effect.

Data Analysis: The change in IOP from baseline is calculated for each animal at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatment groups. The reproducibility of the effect can be assessed by repeating the experiment on different days with the same cohort of animals (after a suitable washout period) or with different cohorts of animals.

Signaling Pathways and Experimental Workflow

Prostaglandin Analog Signaling Pathway in the Eye

Prostaglandin F2α analogs, including Travoprost, primarily lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor. The binding of these analogs to the prostaglandin F (FP) receptor in the ciliary muscle initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a reduction in hydraulic resistance, thereby facilitating aqueous humor outflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostaglandin Analog Prostaglandin Analog FP Receptor FP Receptor Prostaglandin Analog->FP Receptor Binds to Gq/11 Protein Gq/11 Protein FP Receptor->Gq/11 Protein Activates PLC Phospholipase C Gq/11 Protein->PLC IP3 Inositol Trisphosphate PLC->IP3 DAG Diacylglycerol PLC->DAG Ca2+ Intracellular Ca2+ Increase IP3->Ca2+ PKC Protein Kinase C DAG->PKC MMP Activation Matrix Metalloproteinase (MMP) Activation Ca2+->MMP Activation PKC->MMP Activation ECM Remodeling Extracellular Matrix Remodeling MMP Activation->ECM Remodeling Increased Outflow Increased Uveoscleral Aqueous Humor Outflow ECM Remodeling->Increased Outflow

Caption: Signaling pathway of prostaglandin analogs for IOP reduction.

Experimental Workflow for Preclinical Ophthalmic Drug Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel topical ophthalmic drug intended to lower IOP. This process ensures a systematic and reproducible assessment of the drug's efficacy and safety.

G Formulation Test Compound Formulation (e.g., this compound) Animal Acclimation Animal Model Acclimation (e.g., New Zealand White Rabbits) Formulation->Animal Acclimation Baseline IOP Baseline IOP Measurement Animal Acclimation->Baseline IOP Drug Administration Topical Drug Administration (Single Dose) Baseline IOP->Drug Administration IOP Monitoring IOP Monitoring over Time (e.g., 0-24 hours) Drug Administration->IOP Monitoring Data Analysis Data Analysis and Comparison to Controls IOP Monitoring->Data Analysis Dose-Response Dose-Response Study (if initial effect is observed) Data Analysis->Dose-Response Reproducibility Reproducibility Assessment (Repeat Experiments) Dose-Response->Reproducibility Toxicity Ocular Toxicity Assessment (e.g., Slit-lamp examination) Reproducibility->Toxicity Final Report Final Report and Candidate Selection Toxicity->Final Report

Caption: Experimental workflow for preclinical ophthalmic drug screening.

References

Correlating In Vitro Activity to In Vivo Efficacy of Prostaglandin Analogs: A Comparative Analysis Focused on Travoprost Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The development of ophthalmic drugs for glaucoma, a leading cause of irreversible blindness, relies heavily on establishing a strong correlation between in vitro pharmacological activity and in vivo therapeutic efficacy. This guide provides a comparative analysis of Travoprost, a prostaglandin F2α analog, and its isomers, with a focus on the significance of stereochemistry, particularly at the 5,6-position, for its biological activity. We will delve into the experimental data that underpins our understanding of its mechanism of action and compare its performance with other commercially available prostaglandin analogs.

In Vitro Pharmacological Profile of Prostaglandin Analogs

The primary mechanism of action for Travoprost and similar prostaglandin analogs is the selective agonism of the prostaglandin F receptor (FP receptor). The binding affinity and functional potency at this receptor are key determinants of their pharmacological activity. The active form of Travoprost is its free acid, which is generated after the isopropyl ester prodrug is hydrolyzed by corneal esterases. A critical structural feature of the native prostaglandin F2α is a cis configuration of the double bond at the C5-C6 position. Synthetic analogs like Travoprost maintain this cis geometry. The 5,6-trans isomer is often considered a related substance or impurity.

The following table summarizes the in vitro pharmacological data for the free acid forms of several key prostaglandin analogs.

CompoundBinding Affinity (Ki, nM) at human FP receptorFunctional Potency (EC50, nM) at human FP receptorReceptor Selectivity (FP vs. other prostanoid receptors)
Travoprost Acid 3.1 - 123.5 - 10.2Highly selective for the FP receptor
Latanoprost Acid 3.1 - 23.720.9 - 33.7Highly selective for the FP receptor
Bimatoprost Acid 10.7 - 22.422.4 - 64.6Highly selective for the FP receptor
Tafluprost Acid 0.4 - 1.20.96Highly selective for the FP receptor

In Vivo Pharmacological Activity: Intraocular Pressure Reduction

The in vivo efficacy of prostaglandin analogs is primarily assessed by their ability to reduce intraocular pressure (IOP) in animal models and human clinical trials. The following table presents a comparison of the IOP-lowering effects of commercially available prostaglandin analogs.

DrugConcentrationMaximum IOP Reduction (in vivo, animal models)Maximum IOP Reduction (human clinical trials)
Travoprost 0.004%~25-35%~25-32%
Latanoprost 0.005%~20-30%~25-30%
Bimatoprost 0.03%~25-35%~27-33%
Tafluprost 0.0015%~25-30%~26-31%

In Vitro to In Vivo Correlation

A strong in vitro to in vivo correlation (IVIVC) is observed for prostaglandin analogs. The high binding affinity (low Ki) and potent functional activity (low EC50) at the FP receptor, as demonstrated in in vitro assays, translate to significant IOP reduction in vivo. For instance, Travoprost acid's high potency in vitro is consistent with the marked reduction in IOP observed with the topically administered Travoprost ophthalmic solution. The stereochemistry at the 5,6-position is crucial for this activity; the cis configuration is essential for optimal binding to the FP receptor, and the presence of the trans isomer would likely result in reduced pharmacological effect.

Experimental Protocols

In Vitro Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to its target receptor.

  • Preparation of cell membranes: Membranes from cells recombinantly expressing the human FP receptor are prepared by homogenization and centrifugation.

  • Binding reaction: The cell membranes are incubated with a radiolabeled prostaglandin (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled competitor drug (e.g., Travoprost acid).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the functional potency of a compound by quantifying the increase in intracellular calcium concentration following receptor activation.

  • Cell culture: Cells stably expressing the human FP receptor are cultured in a suitable medium.

  • Loading with fluorescent dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Drug addition: The cells are exposed to varying concentrations of the test compound (e.g., Travoprost acid).

  • Fluorescence measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data analysis: The concentration of the drug that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

In Vivo Intraocular Pressure Measurement in Animal Models

This protocol describes the measurement of IOP in a relevant animal model, such as normotensive or hypertensive monkeys.

  • Animal selection and acclimatization: Animals are selected and acclimatized to the experimental procedures to minimize stress-related IOP fluctuations.

  • Baseline IOP measurement: Baseline IOP is measured using a calibrated tonometer before drug administration.

  • Drug administration: A single drop of the ophthalmic solution (e.g., 0.004% Travoprost) is administered topically to one eye, with the contralateral eye serving as a control.

  • Post-dose IOP measurements: IOP is measured at several time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).

  • Data analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The results are typically expressed as the mean IOP reduction and the percentage reduction from baseline.

Visualizing the Pathways and Processes

G cluster_membrane Cell Membrane cluster_cytosol Cytosol travoprost Travoprost Acid (5,6-cis isomer) fp_receptor FP Receptor (GPCR) travoprost->fp_receptor Binds g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 Ca2+ Release er->ca2 ca2->pkc mmp MMP Activation pkc->mmp uveoscleral Increased Uveoscleral Outflow mmp->uveoscleral

Caption: Signaling pathway of Travoprost acid via the FP receptor.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_correlation IVIVC receptor_binding Receptor Binding Assay (Ki determination) functional_assay Functional Assay (EC50 determination) animal_model Animal Glaucoma Model (IOP Measurement) functional_assay->animal_model Predicts Efficacy correlation In Vitro-In Vivo Correlation Analysis functional_assay->correlation clinical_trials Human Clinical Trials (Efficacy & Safety) animal_model->clinical_trials clinical_trials->correlation

Caption: Experimental workflow for prostaglandin analog development.

G invitro In Vitro Potency (e.g., EC50 at FP Receptor) pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling invitro->pkpd Input correlation Established IVIVC invitro->correlation Correlates with invivo In Vivo Efficacy (e.g., IOP Reduction) pkpd->invivo Predicts invivo->correlation Confirms

Caption: Logical relationship for establishing IVIVC.

A Comparative Analysis of Receptor Binding Kinetics: 5,6-trans-Travoprost and its Stereoisomers at the Prostaglandin FP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Receptor Binding and Functional Potency Data

The following table summarizes the binding affinity (Ki) of travoprost acid for the human FP receptor and other prostanoid receptors, highlighting its selectivity. Functional potency (EC50) from phosphoinositide turnover assays is also included, providing a measure of the concentration required to elicit a half-maximal response.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Travoprost Acid ([+]-fluprostenol) FP 35 ± 5 [3]1.4 (human ciliary muscle) [3]
3.6 (human trabecular meshwork) [3]
DP52,000[3]-
EP19,540[3]-
EP33,501[3]-
EP441,000[3]-
IP>90,000[3]-
TP121,000[3]-
Travoprost (isopropyl ester) FP-89.1[4]
(±)-Fluprostenol (racemic mixture) FP-10.8[4]

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Data for 5,6-trans-Travoprost and other specific stereoisomers are not available in the reviewed literature. However, it has been noted that the racemic mixture (±)-fluprostenol is nearly five times less potent than the active (+)-enantiomer, travoprost acid, indicating a degree of stereoselectivity in receptor interaction.[4]

FP Receptor Signaling Pathway

Upon agonist binding, the prostaglandin FP receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Travoprost Travoprost Acid FP_Receptor FP Receptor Travoprost->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare membranes from cells expressing FP receptor Incubate Incubate receptor membranes, radioligand, and test compound Receptor_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]PGF2α) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of This compound / stereoisomers Test_Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters (scintillation counting) Filter->Count Analyze Generate competition curve and calculate IC50 and Ki Count->Analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled test compound (e.g., this compound or its stereoisomers).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay

This functional assay measures the potency of an agonist (e.g., Travoprost and its stereoisomers) in stimulating the FP receptor-mediated signaling pathway by quantifying the production of inositol phosphates (IPs).

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the FP receptor and label them by incubating with [3H]-myo-inositol for 24-48 hours. This incorporates the radiolabel into the membrane phosphoinositides, including PIP2.

  • Agonist Stimulation: Wash the cells to remove unincorporated [3H]-myo-inositol and then stimulate them with various concentrations of the agonist (e.g., this compound) for a defined period in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding a solution like ice-cold trichloroacetic acid to lyse the cells and precipitate macromolecules.

  • Purification: Separate the water-soluble inositol phosphates from the lipid fraction. The aqueous phase is then applied to an anion-exchange chromatography column.

  • Elution and Quantification: Elute the total [3H]-inositol phosphates from the column using a suitable eluent (e.g., formic acid/ammonium formate). The radioactivity of the eluate is then measured using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can be determined from this curve.[5]

This guide provides a framework for comparing the receptor binding kinetics of this compound and its stereoisomers. While direct quantitative data for the isomers remains elusive in the public domain, the provided protocols and existing data for travoprost acid offer a strong foundation for further investigation in this area. Researchers are encouraged to apply these methodologies to generate the data necessary for a complete comparative analysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 5,6-trans-Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of 5,6-trans-Travoprost, a prostaglandin F2α analogue. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact and absorption. Double gloving is recommended.
Body Protection Laboratory coat or impervious clothingProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling the powder form outside of a fume hood or if aerosolization is possible.
II. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Weighing:

  • Conduct all handling of this compound powder in a certified chemical fume hood to control airborne particles.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use a dedicated and calibrated analytical balance for weighing.

  • Handle the compound gently to avoid creating dust.

B. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

C. Administration and Experimental Use:

  • When administering the compound, wear all prescribed PPE.

  • Use appropriate, calibrated equipment for administration.

  • After use, decontaminate all surfaces and equipment that have come into contact with the compound.

D. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response protocol.

  • Thoroughly decontaminate the spill area after cleanup.

III. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE, weighing papers, and absorbent materials should be collected in a designated, sealed, and labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Final Disposal All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration in a facility with an afterburner and scrubber is a potential disposal method.[1]

Quantitative Data

While specific occupational exposure limits for this compound are not publicly available, data from clinical studies on Travoprost provide context for its biological potency and potential effects.

Table 1: Clinical Efficacy and Side Effects of Travoprost Ophthalmic Solution

ParameterValueReference
Intraocular Pressure (IOP) Reduction 7 to 9 mmHg (from a baseline of 24 to 36 mmHg)[2]
Additional IOP Reduction (adjunctive to Timolol) 6 to 7 mmHg[2]
Incidence of Hyperemia (Redness) 32.5% to 49.5%

Experimental Protocols

Glove Permeability Testing (Adapted from ASTM D6978-05 and EN 16523-1:2015+A1:2018)

This protocol outlines a standardized method for assessing the resistance of protective glove materials to permeation by this compound.

1. Objective: To determine the breakthrough time and permeation rate of this compound through various glove materials.

2. Materials:

  • Glove material swatches (e.g., nitrile, latex, neoprene).
  • This compound challenge solution at a known concentration.
  • Permeation test cell.
  • Collecting medium (e.g., a solvent in which Travoprost is soluble).
  • Analytical instrumentation (e.g., HPLC-MS/MS) for detecting Travoprost in the collecting medium.

3. Methodology:

  • A swatch of the glove material is placed in the permeation test cell, creating a barrier between two chambers.
  • The challenge solution containing this compound is introduced into one chamber, simulating external contamination.
  • The other chamber contains the collecting medium, which is continuously monitored.
  • Samples of the collecting medium are taken at regular intervals and analyzed for the presence of this compound.
  • The breakthrough time is defined as the time from the initial contact of the challenge solution with the glove material to the time at which this compound is detected in the collecting medium at a specified permeation rate.
  • The steady-state permeation rate is the constant rate of permeation that occurs after the initial breakthrough.

4. Data Analysis:

  • Plot the cumulative amount of this compound permeated per unit area as a function of time.
  • Determine the breakthrough time and the steady-state permeation rate from the graph.

Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh prep_sol Prepare Solution in Fume Hood weigh->prep_sol administer Administer Compound prep_sol->administer decontaminate Decontaminate Surfaces & Equipment administer->decontaminate collect_solid Collect Solid Waste decontaminate->collect_solid collect_liquid Collect Liquid Waste decontaminate->collect_liquid dispose Dispose via Licensed Contractor collect_solid->dispose collect_liquid->dispose spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe_spill Don Spill Response PPE evacuate->don_ppe_spill cleanup Clean Up Spill don_ppe_spill->cleanup decon_spill Decontaminate Spill Area cleanup->decon_spill

Caption: Workflow for Safe Handling of this compound.

G travoprost This compound (Prodrug) travoprost_acid Travoprost Acid (Active Drug) travoprost->travoprost_acid Corneal Esterases fp_receptor Prostaglandin F Receptor (FP) travoprost_acid->fp_receptor g_protein Gq/11 Protein Activation fp_receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 and DAG Production pip2->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release pkc_activation Protein Kinase C (PKC) Activation ip3_dag->pkc_activation mmp_expression Increased Matrix Metalloproteinase (MMP) Expression ca_release->mmp_expression pkc_activation->mmp_expression ecm_remodeling Extracellular Matrix (ECM) Remodeling in Uveoscleral Pathway mmp_expression->ecm_remodeling aqueous_outflow Increased Aqueous Humor Outflow ecm_remodeling->aqueous_outflow iop_reduction Reduced Intraocular Pressure (IOP) aqueous_outflow->iop_reduction

Caption: Signaling Pathway of Travoprost via the FP Receptor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-trans-Travoprost
Reactant of Route 2
5,6-trans-Travoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.